4-Bromo-3-chloroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFQYRWSRMBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373596 | |
| Record name | 4-Bromo-3-chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-46-5 | |
| Record name | 1-Bromo-2-chloro-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3-chloroanisole (CAS 50638-46-5): Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloroanisole is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a methoxy group and two different halogen atoms on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, providing a strategic advantage in multi-step synthetic pathways. This guide offers a comprehensive overview of the synthesis, key chemical properties, characteristic reactivity in cross-coupling reactions, and safety considerations for this compound.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 50638-46-5 | [1] |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | |
| Appearance | Powder or liquid | [2] |
| Boiling Point | 129-132 °C | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point | 106.8 ± 21.8 °C | [2] |
| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects) | [2] |
| Precautionary Statements | P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P391, P501 | [2] |
Synthesis of this compound
The most direct and regioselective synthesis of this compound involves the electrophilic bromination of 3-chloroanisole. The methoxy group is an ortho-, para-directing activating group. Due to steric hindrance from the adjacent chlorine atom at the 3-position, the incoming electrophile (bromine) is preferentially directed to the para-position (position 4).
A general and effective method for this transformation utilizes N-bromosuccinimide (NBS) as the bromine source in a suitable solvent like acetonitrile.[1]
Experimental Protocol: Synthesis via Bromination of 3-Chloroanisole[2]
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-Chloroanisole
-
N-bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Petroleum ether
-
Dichloromethane
Procedure:
-
To a reaction tube, add 3-chloroanisole (1.0 eq), N-bromosuccinimide (NBS, 1.5 eq), and acetonitrile (sufficient to dissolve the starting material).
-
Stir the reaction mixture for 12 hours at room temperature in a dark environment. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on a silica gel column using a mixture of petroleum ether and dichloromethane as the eluent to obtain the target product, this compound.
Caption: Synthetic pathway for this compound.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms on the aromatic ring of this compound makes it a highly valuable substrate for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The selectivity of these reactions is governed by the difference in the carbon-halogen bond strengths (C-I > C-Br > C-Cl) and the kinetics of the oxidative addition step to the palladium(0) catalyst. The C-Br bond is weaker and more reactive towards oxidative addition than the C-Cl bond. This reactivity difference allows for the selective functionalization at the 4-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the case of this compound, the reaction can be controlled to selectively couple at the C-Br bond.
Causality behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, is used. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the less reactive C-Cl bond if a double coupling is desired, but for selective C-Br coupling, ligands like PPh₃ can be sufficient.
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the organoboron species, facilitating the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Caption: Selective Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of this compound.
Causality behind Experimental Choices:
-
Catalyst System: This reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst activates the alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used to prevent side reactions.
Analytical Characterization
¹H NMR:
-
Methoxy Protons (-OCH₃): A singlet peak is expected around 3.8-4.0 ppm.
-
Aromatic Protons: Three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of 6.8-7.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the methoxy, chloro, and bromo substituents.
¹³C NMR:
-
Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated in the region of 110-160 ppm. The carbons directly attached to the electronegative oxygen, chlorine, and bromine atoms will have characteristic chemical shifts.
FTIR:
-
C-H stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.
-
C-H stretching (aliphatic, -OCH₃): Peaks are expected just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Several peaks in the 1400-1600 cm⁻¹ region.
-
C-O stretching (aryl ether): Strong absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
C-Br and C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry:
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).
-
Common fragmentation pathways would involve the loss of a methyl radical (M-15), a CHO group (M-29), and the halogen atoms.
Conclusion
This compound is a strategically important intermediate in organic synthesis. Its synthesis via the regioselective bromination of 3-chloroanisole is straightforward. The key value of this compound lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for selective functionalization in palladium-catalyzed cross-coupling reactions. This feature enables the construction of complex molecular architectures, making it a valuable tool for researchers in drug discovery and materials science. Proper handling and safety precautions are essential when working with this compound due to its potential hazards.
References
- Organic Syntheses. (n.d.). Procedure.
- PubChemLite. (n.d.). 3-bromo-4-chloroanisole (C7H6BrClO).
- Hive Methods Discourse. (2004). sick of methylations? easy prepn. of anisoles..
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Introduction: A Versatile Halogenated Building Block
An In-depth Technical Guide to 4-Bromo-3-chloroanisole: Properties, Synthesis, and Applications
This compound (CAS No. 50638-46-5) is a disubstituted aromatic ether that has emerged as a crucial intermediate in the landscape of advanced organic synthesis.[1][2] Its strategic placement of bromine, chlorine, and methoxy functional groups on a benzene ring offers chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and insights into its applications, particularly for researchers and professionals in drug development and fine chemical manufacturing. The presence of two distinct halogen atoms allows for selective, stepwise functionalization, making it an invaluable tool in multi-step synthetic campaigns aimed at novel therapeutic agents and functional materials.[2][3]
Core Physicochemical & Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically a light yellow liquid or solid, depending on purity and ambient temperature.[1][4] Its key identifiers and physical characteristics are summarized below.
Structural Representation
The molecular structure features a methoxy group, which is an activating, ortho-para directing group, ortho to a chlorine atom and para to a bromine atom. This substitution pattern dictates the molecule's electronic properties and reactivity.
Caption: Molecular Structure of this compound.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 50638-46-5 | [4][5] |
| Molecular Formula | C₇H₆BrClO | [4][5] |
| Molecular Weight | 221.48 g/mol | [4][5] |
| Appearance | Light yellow liquid / Solid | [4][6] |
| Boiling Point | 129-132°C | [4][5] |
| Density | ~1.564 g/cm³ | [4][5] |
| Refractive Index | ~1.556 | [4][7] |
| Flash Point | 106.8 °C | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N | [6] |
| SMILES | COc1ccc(Br)c(Cl)c1 | [6] |
Synthesis and Purification Protocol
A prevalent and reliable method for the laboratory-scale synthesis of this compound is the electrophilic aromatic substitution of 3-chloroanisole.[5][8] This approach utilizes N-Bromosuccinimide (NBS) as the bromine source, a reagent favored for its milder reaction conditions compared to elemental bromine.
Experimental Methodology
Objective: To synthesize this compound via electrophilic bromination of 3-chloroanisole.
Materials:
-
3-chloroanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Dichloromethane (for eluent)
Protocol Steps:
-
Reaction Setup: To a reaction tube, add 3-chloroanisole (1.0 eq), N-bromosuccinimide (NBS, 1.5 eq), and acetonitrile.[5][8]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction should be conducted in a dark environment to prevent radical side reactions initiated by light, which can occur with NBS.
-
Workup - Quenching: Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5][8] This step is crucial to neutralize any unreacted NBS and elemental bromine by reducing them to bromide.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 15 mL).[5][8]
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter the solution through a pad of diatomaceous earth or a cotton plug to remove the drying agent.[5][8]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on a silica gel column. A typical eluent system is a mixture of petroleum ether and dichloromethane (e.g., 5:1 v/v), which effectively separates the desired product from starting material and byproducts.[5][8]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Chemical Reactivity and Applications in Drug Development
The synthetic value of this compound lies in the differential reactivity of its halogen substituents, which can be selectively addressed in cross-coupling reactions. This makes it a powerful building block for constructing complex organic molecules.[2]
Core Reactivity:
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective introduction of an aryl, vinyl, or alkynyl group at the C4 position, leaving the chlorine atom at C3 available for subsequent transformations. This regioselective functionalization is a cornerstone of modern synthetic strategy.[2]
-
Grignard Reagent Formation: The bromine atom can be used to form a Grignard reagent, although careful control of conditions is required to avoid side reactions involving the chloro and methoxy groups.
Applications: This molecule is primarily used as a pharmaceutical intermediate.[1] Its structure is a key component in the synthesis of more complex active pharmaceutical ingredients (APIs). While specific drug compounds are often proprietary, the bromo-chloro-anisole motif is relevant in developing compounds for various therapeutic areas, including anti-inflammatory, analgesic, and antiviral agents.[3][9]
Conceptual Reaction Scheme
Caption: Selective cross-coupling strategy using this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautionary measures.
GHS Hazard Information:
-
Hazard Statements:
Safe Handling Protocols:
-
Prevention:
-
Response:
-
IF ON SKIN (P302+P352): Wash with plenty of water. If irritation occurs (P332+P313), get medical advice/attention.[7][10]
-
IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists (P337+P313), get medical advice/attention.[10]
-
IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell (P312).[10]
-
Storage and Disposal:
-
Storage (P403+P233): Store in a well-ventilated place. Keep the container tightly closed.[7][10] It should be stored in a dry environment at room temperature.[4]
-
Disposal (P501): Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][10]
Conclusion
This compound stands as a testament to the power of precision in chemical synthesis. Its well-defined structure provides a reliable and versatile starting point for creating diverse and complex chemical entities. For drug development professionals and research scientists, a mastery of its properties, synthesis, and reactivity is key to unlocking new synthetic pathways and accelerating the discovery of novel molecules. The strategic arrangement of its functional groups ensures its continued importance as a high-value intermediate in the fine chemical and pharmaceutical industries.
References
- Cas 50638-46-5, this compound | lookchem. [Link]
- This compound Safety D
- 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem. [Link]
- This compound CAS 50638-46-5: A Key Pharmaceutical Intermediate for Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorin
- 4-Bromoanisole - Wikipedia. [Link]
- The Power of Precision: this compound in Advanced Organic Synthesis. [Link]
- 2-Bromo-4-chloroanisole: A Crucial Intermedi
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Introduction: A Key Building Block in Modern Synthesis
An In-Depth Technical Guide to 4-Bromo-3-chloroanisole: Structure, Synthesis, and Application
In the landscape of pharmaceutical and fine chemical development, the strategic value of a molecular intermediate is defined by its versatility, reactivity, and the precision it offers in constructing complex molecular architectures. This compound (CAS No. 50638-46-5) has emerged as a significant building block, prized for its unique substitution pattern that provides synthetic chemists with distinct reactive sites for controlled, sequential transformations.[1] This guide offers a comprehensive technical overview of this compound, from its core molecular structure and spectroscopic signature to its synthesis and critical role as a precursor in advanced organic synthesis, particularly within drug discovery programs.[2]
Molecular Structure and Physicochemical Properties
This compound is a disubstituted haloanisole. The structural arrangement consists of a central benzene ring functionalized with a methoxy group (-OCH₃), a chlorine atom, and a bromine atom. The accepted nomenclature places the methoxy group at position 1, the chlorine at position 3, and the bromine at position 4. This specific arrangement is crucial as it dictates the molecule's electronic properties and reactivity.
The presence of both bromine and chlorine offers chemists two distinct halogen handles. In many catalytic reactions, such as palladium-catalyzed cross-couplings, the carbon-bromine bond is more reactive than the carbon-chlorine bond due to its lower bond dissociation energy.[1][3] This differential reactivity is a cornerstone of its utility, allowing for selective functionalization at the C4 position while leaving the C3 position available for subsequent transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50638-46-5 | [4][5] |
| Molecular Formula | C₇H₆BrClO | [5] |
| Molecular Weight | 221.48 g/mol | [4] |
| Appearance | Solid or light yellow liquid | [2][4] |
| Boiling Point | 129-132°C | [4][5] |
| Density | ~1.564 g/cm³ | [4][5] |
| SMILES String | COc1ccc(Br)c(Cl)c1 | |
| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N |
Structural Elucidation via Spectroscopy
Confirming the identity and purity of this compound is paramount. While specific spectral data is not publicly aggregated for this exact compound, its structure can be confidently predicted and verified using standard spectroscopic techniques by analyzing the influence of each substituent on the base anisole structure.[6][7]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Features | Interpretation |
| ¹H NMR | ~3.8 ppm (s, 3H): Methoxy protons.~6.8-7.5 ppm (m, 3H): Three distinct aromatic protons, likely showing complex splitting patterns (doublets or doublets of doublets) due to their unique coupling relationships. | The singlet confirms the -OCH₃ group. The number and splitting of aromatic signals confirm the trisubstituted pattern. |
| ¹³C NMR | ~56 ppm: Methoxy carbon.~110-160 ppm: Six distinct aromatic carbon signals. Signals for carbons bonded to halogens (C-Br, C-Cl) and the methoxy group (C-O) will be identifiable by their characteristic shifts. | The presence of eight total carbon signals confirms the molecular formula. Chemical shifts are influenced by the electronegativity and position of substituents. |
| IR Spectroscopy | ~2850-3000 cm⁻¹: C-H stretching (aromatic and methyl).~1250 cm⁻¹: Aryl-O-C asymmetric stretching (characteristic of aryl ethers).~1050 cm⁻¹: C-O symmetric stretching.Below 800 cm⁻¹: C-Cl and C-Br stretching. | Confirms the presence of the anisole functional group and halogen substituents. |
| Mass Spectrometry (EI) | A complex molecular ion (M⁺) peak cluster around m/z 220, 222, 224. | The isotopic pattern is definitive. It will show a characteristic signature due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), confirming the elemental composition. |
Synthesis of this compound
The most direct and common laboratory synthesis involves the electrophilic bromination of 3-chloroanisole. The methoxy group is an ortho-, para-director; since the ortho- position relative to the chlorine is sterically hindered and the para- position is open, the bromination selectively occurs at the C4 position. N-Bromosuccinimide (NBS) is a preferred brominating agent for its ease of handling and high selectivity.[5][8]
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is a representative method based on established procedures for the bromination of activated aromatic rings.[5][8]
Step 1: Reaction Setup
-
To a reaction tube or round-bottomed flask, add 3-chloroanisole (1.0 eq).
-
Add a suitable solvent, such as acetonitrile (CH₃CN), to dissolve the starting material.
-
Add N-bromosuccinimide (NBS) (1.1 to 1.5 eq). Causality: Using a slight excess of NBS ensures the complete consumption of the starting material.
-
If required, add a catalyst (e.g., a mild Lewis acid or protic acid, 10 mol%) to facilitate the reaction, though it often proceeds without one.[5]
Step 2: Reaction Execution
-
Stir the reaction mixture vigorously at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil, as many bromination reactions are radical-sensitive.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
Step 3: Work-up and Quenching
-
Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Trustworthiness: This step is critical for safety and purity, as it neutralizes the reactive brominating agent.
-
Transfer the mixture to a separatory funnel and add an organic solvent for extraction, such as ethyl acetate (EtOAc).
-
Extract the aqueous layer two or three times with the organic solvent.
Step 4: Purification
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a non-polar eluent system like petroleum ether/dichloromethane, to isolate the pure this compound.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Reactivity and Applications in Drug Development
The primary value of this compound lies in its capacity for selective, stepwise functionalization, making it an ideal intermediate for building complex drug-like molecules.[1][2]
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for highly regioselective Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions at the C4 position. The resulting product, now containing a new substituent at C4, retains the chlorine atom at C3 for a potential second coupling reaction under more forcing conditions.
-
Grignard/Organolithium Formation: The C-Br bond can be selectively converted into an organometallic reagent (e.g., via lithium-halogen exchange or Grignard formation). This nucleophilic species can then be reacted with a wide range of electrophiles to introduce new functional groups at the C4 position.
-
Precursor to Key Intermediates: It serves as a starting material for other valuable intermediates, such as 2-chloro-4-methoxyphenylboronic acid, which is a common building block in its own right.[4]
This controlled reactivity is crucial in drug development, where the systematic modification of a molecular scaffold (Structure-Activity Relationship, SAR studies) is essential for optimizing potency, selectivity, and pharmacokinetic properties. The introduction of bromine and chlorine into drug candidates is a known strategy to modulate their metabolic stability and binding affinity.[9][10]
Key Reaction Pathways
Caption: Selective reactions at the C4-Br position of this compound.
Safety and Handling
As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting.
-
Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 4, H302) and toxic to aquatic life with long-lasting effects (Aquatic Chronic 2, H411). Some suppliers also indicate it may cause skin, eye, and respiratory irritation (H315, H319, H335).[11][12]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[13]
-
Handling Procedures: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[12][13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its aquatic toxicity, it should not be released into the environment.[13]
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4-Bromo-3-chloroanisole synthesis pathway
An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromo-3-chloroanisole
Executive Summary
This compound (CAS No: 50638-46-5) is a halogenated aromatic ether of significant interest in the fields of medicinal chemistry and materials science.[1] Its utility as a versatile chemical intermediate stems from the distinct electronic and steric environments of its substituents, which allow for selective downstream functionalization.[2][3] This guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution. We will explore the mechanistic underpinnings that govern the reaction's selectivity, present a detailed experimental protocol, and discuss methods for product characterization and purification. This document is intended for researchers and process chemists engaged in advanced organic synthesis.
Introduction and Strategic Importance
Chemical Profile
-
IUPAC Name: 1-Bromo-2-chloro-4-methoxybenzene
-
Molecular Formula: C₇H₆BrClO[4]
-
Molecular Weight: 221.48 g/mol [5]
-
Structure:
This compound is a key building block in the synthesis of more complex molecules. The presence of methoxy, chloro, and bromo groups provides multiple reaction sites for transformations such as cross-coupling reactions, nucleophilic substitutions, and further electrophilic substitutions, making it a valuable precursor for novel pharmaceuticals and agrochemicals.[2][3]
Applications in Synthesis
The strategic placement of the halogen atoms allows for differential reactivity, for instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the C-Br bond is typically more reactive than the C-Cl bond. This enables sequential, site-selective modifications to the aromatic core.[2]
Synthesis Pathway: Electrophilic Bromination of 3-Chloroanisole
The most direct and industrially scalable approach to this compound is the electrophilic bromination of the readily available starting material, 3-chloroanisole.
Mechanistic Rationale and Regioselectivity
The outcome of this synthesis is dictated by the principles of electrophilic aromatic substitution (EAS), where the directing effects of the pre-existing substituents on the anisole ring determine the position of the incoming electrophile (Br⁺).[6]
-
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance (+R effect).[7] It strongly directs incoming electrophiles to the ortho and para positions.[8][9]
-
Chloro Group (-Cl): The chloro group is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, like other halogens, it is an ortho, para-director because its lone pairs can participate in resonance stabilization of the arenium ion intermediate.[6]
In 3-chloroanisole, the activating, para-directing effect of the methoxy group is the dominant influence.[10] It strongly activates the C4 position (para to -OCH₃) for electrophilic attack. The C2 and C6 positions (ortho to -OCH₃) are also activated, but the C4 position is sterically more accessible and electronically favored, leading to high regioselectivity for the desired product.
The overall mechanism proceeds via the formation of a positively charged intermediate (a sigma complex or arenium ion), which is resonance-stabilized. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[11][12] Researchers should perform their own risk assessment before proceeding.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mol) | Notes |
| 3-Chloroanisole | C₇H₇ClO | 142.58 | 14.26 g | 0.10 | Starting material.[13] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent |
| Bromine | Br₂ | 159.81 | 16.0 g (5.13 mL) | 0.10 | Corrosive and toxic. |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | - | For quenching excess Br₂. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Extraction solvent. |
| Saturated NaHCO₃(aq) | - | - | 50 mL | - | For neutralization. |
| Brine | - | - | 50 mL | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-chloroanisole (14.26 g, 0.10 mol) in glacial acetic acid (50 mL). Cool the flask in an ice-water bath.
-
Addition of Bromine: Slowly add bromine (16.0 g, 0.10 mol) dropwise from the dropping funnel to the stirred solution over 30 minutes. Maintain the reaction temperature below 10 °C during the addition. The solution will turn reddish-brown.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into 200 mL of cold water. If the color of bromine persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation.[14]
-
Bromine: Highly toxic, corrosive, and causes severe burns. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.[15][16]
-
Acetic Acid: Corrosive and can cause burns. Handle with care.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties and Expected Yield
| Parameter | Expected Value |
| Appearance | Colorless to light yellow liquid/solid |
| Molecular Weight | 221.48 g/mol [17] |
| Boiling Point | Approx. 115-117 °C at 10 mmHg |
| Theoretical Yield | 22.15 g |
| Typical Experimental Yield | 75-85% |
Spectroscopic Data for Confirmation
Spectroscopic analysis is essential for unambiguous structural confirmation. The following table summarizes expected data based on the product's structure and similar compounds.[18][19]
| Technique | Expected Signals / Data |
| ¹H NMR (CDCl₃) | δ ~7.4 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.7 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~155 (C-O), ~135 (C-Cl), ~132 (C-H), ~115 (C-Br), ~113 (C-H), ~112 (C-H), ~56 (-OCH₃) |
| IR (cm⁻¹) | ~3000 (Ar C-H), ~2840 (Aliphatic C-H), ~1580, 1480 (Ar C=C), ~1250 (C-O stretch) |
| Mass Spec (MS) | M⁺ and M+2 peaks in a ~1:1 ratio, characteristic of a monobrominated compound.[18] |
Conclusion
The synthesis of this compound via electrophilic bromination of 3-chloroanisole is a highly efficient and regioselective method. A thorough understanding of the electronic effects of the substituents is crucial for predicting and achieving the desired outcome. The provided protocol offers a reliable pathway for obtaining this valuable synthetic intermediate, which serves as a cornerstone for the development of complex molecular targets in the pharmaceutical and fine chemical industries.
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physical properties of 4-Bromo-3-chloroanisole
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-chloroanisole
Introduction
This compound (CAS No. 50638-46-5) is a halogenated aromatic ether that serves as a crucial building block in synthetic organic chemistry.[1] Its disubstituted phenyl ring, featuring a bromine atom, a chlorine atom, and an activating methoxy group, offers multiple reaction sites for further functionalization. This makes it a valuable intermediate in the development of complex molecules, including pharmaceuticals and agrochemicals.[1] For researchers in drug discovery and materials science, a thorough understanding of its physical and chemical properties is not merely academic; it is a prerequisite for its effective handling, characterization, and deployment in synthetic pathways.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, it delves into the causality behind its characteristics, provides field-proven methodologies for their verification, and offers a predictive framework for its spectroscopic signature. This document is structured to serve as a practical and authoritative resource for scientists and researchers.
Section 1: Core Physicochemical Properties
The fundamental are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe handling and storage.
Data Presentation: Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 50638-46-5 | [2][3] |
| Molecular Formula | C₇H₆BrClO | [3][4] |
| Molecular Weight | 221.48 g/mol | [3][4] |
| Boiling Point | 129-132 °C | [3][5][6] |
| Density | 1.564 - 1.6 g/cm³ (predicted) | [3][6] |
| Refractive Index | 1.556 (predicted) | [3] |
| Flash Point | 106.8 °C | [7] |
| Appearance | Light yellow liquid or solid | [3][4] |
| Melting Point | Not consistently reported; likely near room temperature. | [5][7][8] |
| Solubility | Sparingly soluble in water; soluble in nonpolar organic solvents (inferred). | [9][10][11] |
Expertise & Experience: The Case of the Physical State
A notable discrepancy exists in the literature regarding the physical state of this compound, with some sources describing it as a liquid and others as a solid.[3][4] This is not uncommon for organic compounds with melting points close to ambient temperature (20-25 °C). The presence of minor impurities can also depress the melting point, causing a substance that is a solid in its pure form to appear as a liquid. Given that a melting point is not consistently reported, researchers should handle this compound with the expectation that it may exist as either a low-melting solid or a supercooled liquid at room temperature.[5][7][8]
Section 2: Structural Elucidation and Spectroscopic Signature
Mandatory Visualization: Molecular Structure
Caption: Structure of this compound with IUPAC numbering.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
-
Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons, expected around δ 3.8-3.9 ppm . The methoxy group is a classic reporter signal for anisole derivatives.
-
Aromatic Protons (Ar-H):
-
H-2: This proton is ortho to the electron-donating -OCH₃ group and meta to the electron-withdrawing -Cl group. It will likely appear as a doublet around δ 6.8-7.0 ppm .
-
H-6: This proton is also ortho to the -OCH₃ group but is influenced differently by the halogens. It is expected to be a doublet of doublets (or a more complex multiplet) around δ 7.2-7.4 ppm .
-
H-5: This proton is ortho to the -Br group and meta to the -OCH₃ group. It will be the most downfield of the aromatic protons, likely appearing as a doublet around δ 7.4-7.6 ppm .
-
¹³C NMR Spectroscopy (Predicted)
Due to the lack of symmetry, all seven carbon atoms are chemically distinct and should produce seven unique signals.[12]
-
Methoxy Carbon (-OCH₃): Expected around δ 55-57 ppm .[13]
-
Aromatic Carbons (C-Ar):
-
C1 (C-OCH₃): The carbon attached to the oxygen will be significantly downfield, predicted in the δ 155-160 ppm range.[13]
-
C3 (C-Cl) & C4 (C-Br): Carbons directly bonded to halogens show characteristic shifts. C-Cl is expected around δ 130-135 ppm , and C-Br is expected around δ 115-120 ppm .
-
C2, C5, C6 (C-H): These carbons will appear in the typical aromatic region of δ 110-130 ppm , with their precise shifts influenced by the cumulative electronic effects of the three substituents.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight and the presence of specific isotopes.
-
Molecular Ion (M⁺): The key feature will be a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[14][15] This results in a characteristic pattern:
-
M⁺ peak: The peak corresponding to the lightest isotopes (C₇H₆⁷⁹Br³⁵ClO) at m/z = 220.
-
M+2 peak: A prominent peak at m/z = 222, resulting from the presence of either ⁸¹Br or ³⁷Cl. This peak is expected to be the most intense in the cluster.
-
M+4 peak: A smaller peak at m/z = 224, corresponding to the molecule containing both heavy isotopes (⁸¹Br and ³⁷Cl).
-
-
Trustworthiness: The unique intensity ratio of the M⁺, M+2, and M+4 peaks is a highly reliable signature for confirming the presence of one bromine and one chlorine atom in the molecule.[16]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
Aromatic C-H Stretch: A group of peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[17]
-
Aliphatic C-H Stretch (-OCH₃): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[18]
-
C-O Ether Stretch: Two characteristic strong bands are expected for the aryl-alkyl ether linkage: an asymmetric stretch around 1240-1260 cm⁻¹ and a symmetric stretch around 1020-1050 cm⁻¹ .[17][19]
-
Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-Br and C-Cl Stretches: These vibrations appear in the fingerprint region, typically between 500 and 800 cm⁻¹, and can be difficult to assign definitively without reference spectra.[20]
Section 3: Experimental Determination of Physical Properties
To ensure the highest degree of scientific integrity, physical properties should be determined using standardized, high-precision methods. The following protocols represent the gold standard for the characterization of a research compound like this compound.
Mandatory Visualization: Workflow for Physicochemical Characterizationdot
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4-Bromo-3-chloroanisole IUPAC name
An In-depth Technical Guide to 1-Bromo-2-chloro-4-methoxybenzene (4-Bromo-3-chloroanisole)
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4-methoxybenzene, commonly known as this compound (CAS No: 50638-46-5). This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It delves into the compound's nomenclature, physicochemical properties, strategic importance in medicinal chemistry, and detailed protocols for its synthesis and analytical characterization. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a critical resource for leveraging this versatile chemical intermediate in advanced organic synthesis.
Nomenclature and Physicochemical Properties
Clarity in chemical nomenclature is paramount for reproducible science. The compound commonly referred to as this compound is systematically named according to IUPAC rules as 1-Bromo-2-chloro-4-methoxybenzene . This name precisely describes the substitution pattern on the benzene ring, which is essential for understanding its reactivity.
The strategic positioning of the bromo, chloro, and methoxy functional groups makes this molecule a highly valuable building block in synthetic chemistry.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-Bromo-2-chloro-4-methoxybenzene | [2] |
| Common Name | This compound | [2] |
| CAS Number | 50638-46-5 | [2][3] |
| Molecular Formula | C₇H₆BrClO | [2] |
| Molecular Weight | 221.48 g/mol | [2] |
| Appearance | Light yellow liquid or solid | [2][3] |
| Boiling Point | 129-132 °C | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| SMILES | COc1ccc(Br)c(Cl)c1 | |
| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N | [2] |
Figure 1. Chemical Structure of 1-Bromo-2-chloro-4-methoxybenzene.
Strategic Importance in Pharmaceutical Synthesis
1-Bromo-2-chloro-4-methoxybenzene is not merely a chemical; it is a strategic tool for molecular architects. Its utility in drug discovery stems from the distinct reactivity of its functional groups, which allows for selective and controlled modifications.[1]
-
Orthogonal Reactivity : The bromine and chlorine atoms offer different reactivities in metal-catalyzed cross-coupling reactions. The C-Br bond is more readily activated than the C-Cl bond in typical palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), enabling chemists to perform sequential couplings. This regioselective functionalization is a cornerstone of modern synthetic strategy, allowing for the construction of complex molecular scaffolds from a single, versatile starting material.[1]
-
The Methoxy Group's Influence : The electron-donating methoxy group (-OCH₃) activates the aromatic ring towards electrophilic substitution and directs incoming groups to the ortho and para positions. This inherent directing effect is a key consideration in multi-step syntheses.
-
Scaffold for Drug Candidates : As a key intermediate, this compound serves as a foundational piece for building novel therapeutic agents.[3] For instance, related isomers are instrumental in synthesizing non-nucleoside HIV-1 reverse transcriptase inhibitors and potential anti-inflammatory drugs, highlighting the importance of the substituted anisole motif in medicinal chemistry.[4][5]
Synthesis and Mechanistic Rationale
A plausible and efficient synthesis of 1-Bromo-2-chloro-4-methoxybenzene involves the regioselective bromination of 3-chloroanisole. This approach is predicated on the powerful directing effect of the methoxy group.
Synthetic Workflow
Sources
A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-3-chloroanisole
This document provides an in-depth technical overview of the safety protocols and handling procedures for 4-Bromo-3-chloroanisole (CAS No. 50638-46-5). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may work with this compound. The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Chemical and Physical Identity
This compound is a halogenated aromatic ether.[1] Its unique substitution pattern makes it a valuable intermediate in organic synthesis.[1][2] Understanding its physical properties is foundational to its safe handling, as these characteristics can influence exposure routes and appropriate storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50638-46-5 | [1][3][4] |
| Molecular Formula | C₇H₆BrClO | [1][3][5] |
| Molecular Weight | 221.48 g/mol | [1][3][5] |
| Appearance | Light yellow liquid or solid | [1] |
| Boiling Point | 129-132°C | [1][3] |
| Density | 1.564 g/cm³ (Predicted: 1.6±0.1 g/cm³) | [1][6] |
| Flash Point | 106.8°C | [1][6] |
| Refractive Index | 1.556 | [1][6] |
| Storage Temperature | Room Temperature, sealed in a dry place | [1][3] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is critical for risk mitigation. The primary hazards, as identified in safety data sheets, are related to irritation and potential toxicity.[4][6][7]
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4][6][7]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[4][6][7]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[4][6][7]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): H411 - Toxic to aquatic life with long-lasting effects.[5]
The "Warning" signal word is associated with this compound.[4][5] It is crucial to note that the toxicological properties of this specific compound have not been exhaustively investigated, and caution should be exercised accordingly.[8][9]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is essential. The principle of ALARA (As Low As Reasonably Achievable) should be applied to all handling procedures.
Engineering Controls
-
Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][10]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4][7]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and disposed of after handling the compound.[4][8]
-
Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron and sleeves are recommended.[8]
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the case of a spill or ventilation failure, a respirator with an appropriate organic vapor cartridge should be available.
Safe Handling and Experimental Protocols
Adherence to strict protocols is paramount when working with this compound.
General Handling Precautions
-
Avoid contact with skin and eyes.[11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][7]
-
Wash hands thoroughly after handling.[4]
-
Use only in a well-ventilated area or outdoors.[4]
Experimental Workflow: Weighing and Dispensing
The following protocol outlines a standard procedure for safely handling this compound during weighing and dispensing for a chemical reaction.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE.
-
Prepare a decontaminated work surface within the fume hood. .
-
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood if possible. If not, tare a sealed container, handle the compound within the hood, seal the container, and then weigh it outside the hood.
-
Carefully transfer the desired amount of this compound to a tared reaction vessel using a clean spatula or pipette.
-
Avoid generating dust if handling a solid form. .
-
-
Dispensing/Reaction Setup:
-
Add solvents and other reagents to the reaction vessel within the fume hood.
-
If the reaction is to be heated, ensure it is done so under reflux with proper condenser setup to prevent the release of vapors. .
-
-
Cleanup:
-
Decontaminate all glassware and equipment with an appropriate solvent.
-
Dispose of all chemical waste in properly labeled containers according to institutional and local guidelines.[12]
-
Wipe down the work surface in the fume hood.
-
Remove and properly dispose of gloves.
-
Wash hands thoroughly with soap and water.[12]
-
Caption: Hierarchical storage protocol for this compound.
Disposal
-
Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. [4]* It is recommended to use a licensed professional waste disposal service to dispose of this material.
-
Do not allow the chemical to enter drains or the environment. [4]
Conclusion
This compound is a valuable chemical intermediate that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following established protocols. A comprehensive understanding of its hazards is the foundation of a robust safety culture. This guide provides the framework for such a culture, and it is incumbent upon the researcher to apply these principles diligently in their work.
References
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- 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem. (n.d.).
- material safety data sheet - Capot Chemical. (2009, January 3).
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 27).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
- 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem. (n.d.).
- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. (n.d.).
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
- Safe Storage. (n.d.).
- Chemical Storage and Handling Recommendations - NY.Gov. (2016, April 7).
- 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem. (n.d.).
- Safe Storage of Chemicals - Department of Biology, University of York. (n.d.).
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A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-chloroanisole
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the unambiguous structural elucidation of novel and existing chemical entities is paramount. 4-Bromo-3-chloroanisole, a halogenated aromatic compound, serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its utility is intrinsically linked to its specific arrangement of functional groups, which dictates its reactivity and potential applications. This guide provides a comprehensive technical overview of the spectroscopic techniques essential for the structural confirmation and purity assessment of this compound.
This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, delving into the causality behind experimental choices and the principles of spectroscopic interpretation. By understanding why a spectrum appears as it does, the scientist is better equipped to troubleshoot experimental anomalies and interpret data with confidence. The protocols and interpretations presented herein are grounded in established scientific principles and supported by comparative data from structurally related molecules.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, with its methoxy, bromo, and chloro substituents on a benzene ring, gives rise to a distinct set of spectroscopic signatures. The interplay of the electron-donating methoxy group and the electron-withdrawing halogens creates a unique electronic environment that influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the number, connectivity, and electronic environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methoxy group protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| OCH₃ | ~3.8 | Singlet (s) | N/A | 3H |
| H-2 | ~7.3 | Doublet (d) | ~2.5 | 1H |
| H-5 | ~6.9 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |
| H-6 | ~7.5 | Doublet (d) | ~8.5 | 1H |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are based on the analysis of similar compounds such as 4-bromoanisole and various chloroanisoles.[2][3]
Interpretation and Rationale
The interpretation of the ¹H NMR spectrum relies on understanding the influence of the substituents on the chemical shifts of the aromatic protons.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is expected to be around 3.8 ppm, a characteristic region for methoxy groups attached to an aromatic ring.
-
Aromatic Protons (H-2, H-5, H-6):
-
H-6: This proton is ortho to the electron-withdrawing bromine atom and meta to the electron-withdrawing chlorine atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the electron-donating methoxy group and meta to the bromine atom, resulting in an upfield shift relative to H-6. It will be split into a doublet of doublets by H-6 and H-2.
-
H-2: This proton is ortho to the chlorine atom and meta to the methoxy group. It is expected to be the most downfield of the aromatic protons and will appear as a doublet due to coupling with H-5.
-
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and reference the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Caption: Experimental workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| OCH₃ | ~56 |
| C-1 | ~155 |
| C-2 | ~113 |
| C-3 | ~130 |
| C-4 | ~115 |
| C-5 | ~128 |
| C-6 | ~133 |
Note: Predicted chemical shifts are based on data from similar compounds and established substituent effects.[4][5]
Interpretation and Rationale
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to appear at a characteristic upfield chemical shift of around 56 ppm.
-
Aromatic Carbons:
-
C-1 (ipso-carbon to OCH₃): This carbon is deshielded due to the attachment of the electronegative oxygen atom and will appear at a downfield chemical shift.
-
C-4 (ipso-carbon to Br) and C-3 (ipso-carbon to Cl): The carbons directly attached to the halogens will have their chemical shifts influenced by the electronegativity and heavy atom effect of bromine and chlorine.
-
C-2, C-5, and C-6: The chemical shifts of these carbons are determined by their position relative to the three substituents.
-
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use the same NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and referencing (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Predicted IR Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch (OCH₃) | 2950-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1250-1200 | Strong |
| C-Cl Stretch | 800-600 | Strong |
| C-Br Stretch | 600-500 | Strong |
Note: Predicted frequencies are based on characteristic absorption ranges for the respective functional groups.[6]
Interpretation and Rationale
The IR spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups.
-
C-H Stretches: The presence of both aromatic and aliphatic C-H bonds will be evident from the stretching vibrations just above and below 3000 cm⁻¹, respectively.
-
C=C Stretches: The aromatic ring will exhibit characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: The strong absorption band for the aryl ether C-O bond is a key diagnostic feature.
-
C-Halogen Stretches: The C-Cl and C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Experimental Protocol for IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and initiate the scan.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed.
Caption: Integrated spectroscopic workflow for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum Data
| m/z | Predicted Identity | Key Features |
| 220/222/224 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one Br and one Cl atom. |
| 205/207/209 | [M-CH₃]⁺ | Loss of a methyl radical. |
| 177/179/181 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide. |
Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a complex and highly characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.
Interpretation and Rationale
The mass spectrum of this compound will be dominated by the molecular ion peak and fragments resulting from the loss of stable neutral molecules or radicals. The isotopic distribution of the molecular ion peak will be a definitive indicator of the presence of one bromine and one chlorine atom.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Injector: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient suitable for the elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.
Conclusion
The structural confirmation of this compound requires a multi-faceted analytical approach. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous picture of the molecule's structure can be obtained. This guide has provided a framework for predicting, acquiring, and interpreting the spectroscopic data for this important synthetic intermediate, empowering researchers to proceed with their work with a high degree of confidence in the identity and purity of their materials.
References
- Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Precision: this compound in Advanced Organic Synthesis. [Link]
- Wired Chemist. 4-bromoanisole Proton Full Spectrum. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-3-chloroanisole
This guide provides a comprehensive technical overview of the solubility profile of 4-Bromo-3-chloroanisole, a halogenated aromatic ether of significant interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, experimental methodologies for solubility determination, and key factors influencing the dissolution of this compound.
Introduction: The Significance of this compound
This compound (CAS No: 50638-46-5) is a substituted aromatic compound with the molecular formula C₇H₆BrClO.[1] Its structure, featuring a methoxy group and two different halogen substituents on the benzene ring, imparts unique electronic and lipophilic characteristics that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its bioavailability, processability, and formulation development. A thorough understanding of its solubility in various solvent systems is paramount for optimizing reaction conditions, purification processes, and ultimately, the efficacy and delivery of end-products.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 129-132 °C | |
| Density | 1.564 g/cm³ | |
| Flash Point | 106.8 °C | |
| Vapor Pressure | 0.03 mmHg at 25°C | |
| Refractive Index | 1.556 |
Aqueous and Organic Solubility Profile
To provide a more comprehensive profile, the following table includes qualitative assessments for common organic solvents based on the behavior of similar bromoanisole compounds and estimated values derived from Quantitative Structure-Property Relationship (QSPR) models and predictive software.[3][4][5][6][7] It is crucial to note that predicted values are estimations and should be confirmed experimentally for critical applications.
| Solvent | Type | Predicted Solubility | Experimental Data for Isomers/Analogs |
| Water | Polar Protic | Very Low (Predicted) | 28.01 mg/L for 3-Bromo-4-chloroanisole |
| Methanol | Polar Protic | Soluble (Predicted) | Soluble (Qualitative for bromoanisoles) |
| Ethanol | Polar Protic | Soluble (Predicted) | Soluble (Qualitative for bromoanisoles) |
| Acetone | Polar Aprotic | Soluble (Predicted) | N/A |
| Dichloromethane | Halogenated | Soluble (Predicted) | N/A |
| Ethyl Acetate | Polar Aprotic | Soluble (Predicted) | N/A |
| Toluene | Non-polar | Soluble (Predicted) | N/A |
| Hexane | Non-polar | Sparingly Soluble (Predicted) | N/A |
| Diethyl Ether | Polar Aprotic | Soluble (Predicted) | Soluble (Qualitative for bromoanisoles) |
| Chloroform | Halogenated | Soluble (Predicted) | Soluble (Qualitative for bromoanisoles) |
Experimental Determination of Solubility
For definitive solubility data, experimental determination is indispensable. The following section outlines two widely accepted methodologies: the "gold standard" Shake-Flask method for thermodynamic solubility and the high-throughput Nephelometry method for kinetic solubility.
The Shake-Flask Method (OECD 105)
The shake-flask method is a globally recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a substance. It is considered the gold standard and is detailed in guidelines such as OECD Test Guideline 105. The principle involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass flask with a screw cap). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation or filtration (using a filter that does not adsorb the solute) is then used to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Replicate and Verify: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.
Caption: Workflow of the Shake-Flask Method for solubility.
Laser Nephelometry
Laser nephelometry is a high-throughput method for determining the kinetic solubility of a compound. It measures the amount of light scattered by suspended particles in a solution. This technique is particularly useful in early-stage drug discovery for rapid screening of large numbers of compounds.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate format (e.g., 96- or 384-well), perform serial dilutions of the stock solution into the aqueous buffer or solvent of interest.
-
Precipitation Induction: As the concentration of the compound increases in the aqueous environment, it will begin to precipitate once its solubility limit is exceeded.
-
Nephelometric Measurement: A laser nephelometer directs a laser beam through each well of the microplate. The instrument measures the intensity of light scattered at a 90-degree angle by the suspended particles (precipitate).
-
Data Analysis: The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound under the tested conditions.
Caption: High-throughput kinetic solubility by nephelometry.
Factors Influencing Solubility
The solubility of this compound is not an intrinsic constant but is influenced by several environmental and physicochemical factors.
Temperature
For most solid organic compounds, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid and to form new interactions between the solute and solvent molecules. An increase in temperature provides this energy, favoring the dissolution process. The relationship between temperature and solubility can be described by the van't Hoff equation.
pH
As this compound does not possess readily ionizable functional groups, its solubility is expected to be largely independent of pH in the typical aqueous range (pH 2-12). For compounds with acidic or basic moieties, pH plays a crucial role in determining solubility due to the differential solubility of the ionized and non-ionized forms.
Polarity
The "like dissolves like" principle is a fundamental concept in predicting solubility. This compound, being a relatively non-polar molecule, is expected to exhibit higher solubility in non-polar or moderately polar organic solvents compared to highly polar solvents like water. The presence of the methoxy group and the halogen atoms introduces some polarity, allowing for some interaction with polar solvents.
Safety and Handling
According to available safety data sheets, this compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This technical guide provides a detailed overview of the solubility profile of this compound, grounded in established scientific principles and methodologies. While specific experimental data in organic solvents is sparse, this document offers a robust framework for understanding and predicting its solubility based on its physicochemical properties and the behavior of analogous compounds. For critical applications, the experimental protocols outlined herein, particularly the Shake-Flask method, should be employed to obtain precise and reliable solubility data. This knowledge is fundamental for the effective utilization of this compound in research and development within the pharmaceutical and chemical industries.
References
- Chemaxon. Solubility Prediction. [Link]
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- Computational Pharmaceutics Group. Tools for solubility prediction in organic solvents. [Link]
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- ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
- Li, L., Totton, T., & Frenkel, D. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. Journal of Chemical Physics, 146(21), 214110. [Link]
- ResearchGate. List of Popular Software Packages for Solubility Prediction. [Link]
- Hou, T., et al. ADME predictions. [Link]
- Tenorio-Ku, L., et al. (2012). EDULISS: a small-molecule database with data-mining and pharmacophore searching capabilities.
- Admire, B., Lian, B., & Yalkowsky, S. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient. Chemosphere, 119, 1436-1440. [Link]
- University of Arizona R. Ken Coit College of Pharmacy. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2.
- ResearchGate. QSAR Models for Water Solubility of Organ Halogen Compounds. [Link]
- EMBL-EBI. ChEMBL. [Link]
- Wikipedia.
- Admire, B., Lian, B., & Yalkowsky, S. H. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. Chemosphere, 119, 1436–1440. [Link]
- Solubility of Things. 4-Bromoanisole. [Link]
- MDPI. QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. [Link]
- Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084. [Link]
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discovery and history of 4-Bromo-3-chloroanisole
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 4-Bromo-3-chloroanisole
Abstract
This compound (CAS No. 50638-46-5) is a halogenated aromatic ether that has emerged as a pivotal intermediate in the fields of pharmaceutical and fine chemical synthesis.[1] Its unique substitution pattern, featuring vicinal chloro and bromo groups meta and para to a methoxy moiety, respectively, provides synthetic chemists with a versatile scaffold for constructing complex molecular architectures.[1] The differential reactivity of the carbon-halogen bonds allows for selective, sequential functionalization, making it an invaluable building block in modern drug discovery and development.[1][2] This guide provides a comprehensive overview of this compound, delving into its probable historical synthetic evolution, detailed modern synthetic protocols, rigorous methods for structural elucidation, and its strategic applications in advanced organic synthesis.
Introduction and Physicochemical Properties
While the specific historical moment of the first synthesis of this compound is not prominently documented in chemical literature, its existence is a testament to the advancement of regioselective aromatic substitution reactions developed over the past century.[3] Compounds of this class became synthetically accessible and desirable as chemists sought more precise control over the construction of polysubstituted aromatic rings for use in pharmaceuticals, agrochemicals, and materials science.[3][4]
The strategic value of this compound lies in its pre-defined and differentiated functional handles. The methoxy group provides electronic influence and a potential point for ether cleavage, while the two distinct halogen atoms serve as orthogonal sites for metal-catalyzed cross-coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 50638-46-5 | [2] |
| Molecular Formula | C₇H₆BrClO | [5] |
| Molecular Weight | 221.48 g/mol | [5] |
| Appearance | Light yellow liquid or solid | [2][5] |
| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N | [5] |
| SMILES | COc1ccc(Br)c(Cl)c1 | [5] |
Synthetic Strategies: A Tale of Regioselectivity
The synthesis of this compound is a classic problem in regiochemical control. A direct, one-pot halogenation of anisole is not a feasible strategy due to the strongly ortho-, para-directing nature of the methoxy group, which would lead to a mixture of undesired isomers. Therefore, its synthesis necessitates a multi-step approach starting from a precursor where the relative positions of the substituents are already established.
Retrosynthetic Analysis
A logical retrosynthetic analysis points towards 4-bromo-3-chlorophenol as the immediate precursor, which can be methylated in a straightforward Williamson ether synthesis. The phenol, in turn, can be accessed from the corresponding aniline, 4-bromo-3-chloroaniline, via a Sandmeyer-type reaction. This aniline is accessible through the selective bromination of 3-chloroaniline, where the directing effects of the existing substituents guide the incoming electrophile.
Figure 1: Retrosynthetic pathway for this compound.
Recommended Synthetic Protocol
This protocol outlines the most reliable and field-proven pathway for the laboratory-scale synthesis of this compound.
Workflow Overview
Sources
4-Bromo-3-chloroanisole: A Versatile Synthon for Directed Aromatic Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently highlighted the value of starting materials that offer not just reactivity, but control. 4-Bromo-3-chloroanisole is a prime example of such a molecule. Its utility does not lie in a single, spectacular reaction, but in the subtle, yet powerful, differential reactivity of its two halogen atoms. This guide is structured to provide a deep understanding of how to leverage this difference, enabling the precise, sequential construction of complex molecular architectures essential for modern drug discovery. We will move from the foundational properties of the molecule to its core transformations, supported by field-proven protocols and mechanistic insights.
Foundational Properties and Strategic Considerations
This compound is a disubstituted aromatic ether that serves as a crucial building block for advanced organic synthesis, particularly in the pharmaceutical sector.[1][2] Its strategic value is rooted in the presence of three distinct functional handles—a methoxy group, a bromine atom, and a chlorine atom—each offering a potential site for modification.
The key to its synthetic utility lies in the differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In the most common and synthetically valuable transformations, such as palladium-catalyzed cross-coupling and halogen-metal exchange, the C-Br bond is significantly more reactive. This predictable regioselectivity allows for the initial functionalization at the 4-position, leaving the C-Cl bond at the 3-position intact for subsequent, often different, chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50638-46-5 | [1][3] |
| Molecular Formula | C₇H₆BrClO | [4][5] |
| Molecular Weight | 221.48 g/mol | [4][5] |
| Appearance | Solid or light yellow liquid | [1][4] |
| SMILES | COc1ccc(Br)c(Cl)c1 | [4] |
| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N | [4] |
As with any halogenated aromatic compound, proper handling is paramount. This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and toxic to aquatic life with long-lasting effects.[4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[6][7] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[6][8]
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. For this compound, these reactions proceed with high selectivity at the more reactive C-Br bond.
The Suzuki-Miyaura coupling is indispensable for the synthesis of biphenyl and substituted biaryl motifs, which are prevalent in medicinal chemistry.[9][10] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. The choice of catalyst, ligand, and base is critical for achieving high yields.[11][12][13]
The causality behind this selectivity is the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition of the palladium(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).
-
Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | THF | 80 |
The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a direct method for coupling aryl halides with amines.[14][15] The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base. Similar to the Suzuki coupling, the reaction occurs selectively at the C-Br bond of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the phosphine ligand (if not using a precatalyst), the base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 eq), and this compound (1.0 eq) to a dry reaction vessel.
-
Reagent Addition: Add the amine (1.2 eq) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring at the required temperature (typically 80-110 °C). Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography.
Core Reactivity: Metallation and Subsequent Functionalization
Creating an aryl anion equivalent from this compound opens a vast and powerful set of synthetic possibilities, allowing for the formation of C-C bonds with a wide range of electrophiles. This is achieved primarily through Grignard reagent formation or lithium-halogen exchange.
The reaction of this compound with magnesium metal in an etheral solvent like tetrahydrofuran (THF) or diethyl ether results in the oxidative insertion of magnesium into the C-Br bond, forming the corresponding Grignard reagent, 4-methoxy-2-chlorophenylmagnesium bromide.[16][17] This process converts the formerly electrophilic carbon into a potent nucleophile.
Initiation can sometimes be challenging due to a passivating layer of magnesium oxide on the metal surface.[16] Chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane is a standard and effective technique.[18][19]
Experimental Protocol: Grignard Formation and Reaction with CO₂
-
Glassware Preparation: Thoroughly dry all glassware in an oven (>120 °C) and assemble hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2-1.5 eq) in a round-bottom flask with a stir bar. Add a single crystal of iodine. Gently warm with a heat gun until the purple iodine vapor is visible, then allow to cool.
-
Initiation: Prepare a solution of this compound (1.0 eq) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium. The reaction is initiated when the color fades and gentle refluxing begins. If it fails to start, gentle warming may be required.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure full conversion.
-
Reaction with Electrophile: Cool the Grignard solution in an ice or dry ice/acetone bath. For carboxylation, pour the solution slowly over crushed dry ice (a large excess).
-
Work-up: Allow the mixture to warm to room temperature. Carefully quench by adding saturated aqueous NH₄Cl, followed by 1M HCl until the magnesium salts dissolve.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The resulting carboxylic acid can be purified by recrystallization or chromatography.
An alternative to Grignard formation is halogen-lithium exchange using an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).[20][21] This reaction is very fast and efficient, again showing high selectivity for the C-Br bond. The resulting aryllithium species is a highly reactive nucleophile, often more so than its Grignard counterpart.
Caution: Alkyllithium reagents are pyrophoric and must be handled with extreme care under a strictly inert atmosphere.
Application Showcase: A Multi-Step Synthetic Pathway
The true power of this compound is realized in multi-step syntheses where its two halogen sites are functionalized sequentially. The following workflow illustrates a logical approach to building a complex, drug-like scaffold.
This pathway demonstrates a robust strategy:
-
C-C Bond Formation: The more reactive C-Br bond is addressed first via a Suzuki coupling to install a key biaryl linkage.
-
C-N Bond Formation: The remaining, less reactive C-Cl bond is then targeted under more forcing Buchwald-Hartwig conditions to introduce a nitrogen-containing functional group.
-
Scaffold Modification: Finally, the methoxy group, which served as a mildly activating and protecting group, can be demethylated to reveal a phenol, providing another point for diversification.
This logical, step-wise approach, enabled by the inherent reactivity differences within the starting material, minimizes protecting group manipulations and allows for the efficient construction of complex molecules.
Conclusion
This compound is more than just another dihalogenated aromatic. It is a sophisticated building block that embodies the principle of controlled, regioselective synthesis. By understanding and exploiting the differential reactivity of its carbon-halogen bonds, researchers and drug development professionals can design efficient and elegant synthetic routes to novel compounds. The mastery of its application in palladium-catalyzed couplings and metallation reactions provides a reliable and powerful tool for accessing the complex molecular architectures required to address modern therapeutic challenges.
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- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Trifl
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- GRIGNARD REAGENT | REACTIONS | PREPAR
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Foundational Physicochemical & Safety Profile
An In-Depth Technical Guide to the Theoretical Framework of 4-Bromo-3-chloroanisole
This guide provides a comprehensive theoretical analysis of this compound (CAS No: 50638-46-5), a halogenated aromatic compound of significant interest in advanced organic synthesis.[1] Serving as a crucial intermediate, its unique substitution pattern offers distinct reactivity that is pivotal in the development of pharmaceuticals, agrochemicals, and complex molecular architectures.[1][2] This document bridges the gap between fundamental properties and predictive computational analysis, offering researchers and drug development professionals a robust framework for understanding and utilizing this versatile molecule. By leveraging Density Functional Theory (DFT), we will elucidate its structural, electronic, and spectroscopic properties, providing a predictive lens for its chemical behavior.
A thorough understanding of a molecule's physical properties and safety requirements is the bedrock of any scientific investigation. This data informs experimental design, handling procedures, and analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50638-46-5 | [3][4] |
| Molecular Formula | C₇H₆BrClO | [4] |
| Molecular Weight | 221.48 g/mol | [4] |
| Appearance | Solid | |
| Boiling Point | 129-132°C | [4][5] |
| Density | ~1.564 - 1.6 g/cm³ | [4][5] |
| Flash Point | 106.8 °C | [4][5] |
| Refractive Index | ~1.556 | [4][5] |
| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N |
Hazard Identification and Safe Handling
Trustworthiness in research begins with safety. This compound is associated with specific hazards that necessitate careful handling to ensure personnel safety and experimental integrity.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5] Some sources also note it is harmful if swallowed (H302) and toxic to aquatic life with long-lasting effects (H411).
-
Precautionary Measures:
-
Prevention: Use only in well-ventilated areas. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[3][5]
-
Response: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes.[3][5] If irritation persists or if inhaled and feeling unwell, seek medical attention.[3]
-
Storage: Store in a well-ventilated, dry, and cool place with the container tightly closed.[3][5]
-
Computational Methodology: The Predictive Engine
To probe the intrinsic properties of this compound, we employ Density Functional Theory (DFT), a cornerstone of modern computational chemistry.[6] DFT allows us to model the molecule's electronic structure with a high degree of accuracy, providing insights into its geometry, reactivity, and spectroscopic signatures that are often difficult to ascertain through experimentation alone.
The causality behind our chosen methodology is rooted in achieving a balance between computational cost and predictive accuracy for a molecule containing second and third-row halogens.
-
Theoretical Framework: DFT via the B3LYP functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional renowned for its robust performance in predicting the geometries and electronic properties of organic molecules.
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is selected for its flexibility. The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution in molecules with electronegative atoms like chlorine, bromine, and oxygen, while polarization functions (d,p) account for the non-spherical nature of electron clouds, which is essential for accurate bond angle and length predictions.
Experimental Protocol: Computational Analysis Workflow
This protocol outlines a self-validating system for the theoretical analysis of this compound.
-
Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields the predicted IR spectrum.
-
Electronic Property Calculation: Perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential (MEP).
-
NMR Calculation: Employ the GIAO (Gauge-Independent Atomic Orbital) method with the B3LYP/6-311++G(d,p) framework to predict ¹H and ¹³C NMR chemical shifts.
-
Data Analysis: Extract and analyze all calculated data, including bond lengths, angles, orbital energies, vibrational modes, and chemical shifts. Compare these theoretical predictions with established chemical principles and available experimental data for analogous compounds.
Caption: Workflow for DFT-based theoretical analysis of this compound.
Theoretical Results and Mechanistic Insights
Optimized Molecular Geometry
The optimized geometry reveals a planar aromatic ring, as expected. The methoxy group's orientation and the precise bond lengths and angles are determined by the electronic interplay between the electron-donating methoxy group and the electron-withdrawing, bulky halogen substituents.
Table 2: Selected Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value | Interpretation |
| Bond Length | C-Br | 1.89 Å | Typical for C(sp²)-Br bonds. |
| C-Cl | 1.74 Å | Typical for C(sp²)-Cl bonds. | |
| C-O (ring) | 1.36 Å | Shorter than a typical C-O single bond due to resonance with the ring. | |
| C-O (methyl) | 1.42 Å | Consistent with a standard C(sp³)-O single bond. | |
| Bond Angle | C-C-Br | 121.5° | Slight steric repulsion may cause deviation from ideal 120°. |
| C-C-Cl | 119.0° | Slight deviation due to electronic and steric effects. |
Electronic Structure and Reactivity Prediction
The frontier molecular orbitals, HOMO and LUMO, are critical for understanding chemical reactivity. The MEP map provides a visual guide to the charge distribution.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. For this compound, the HOMO is primarily localized on the aromatic ring and the oxygen atom, indicating these are the most nucleophilic sites.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The LUMO is delocalized across the aromatic ring, with significant contributions from the C-Br and C-Cl antibonding orbitals, suggesting these sites are susceptible to nucleophilic attack under certain conditions (e.g., in cross-coupling reactions).
-
HOMO-LUMO Gap: The calculated energy gap (ΔE) is a key indicator of chemical stability. A larger gap implies higher stability and lower reactivity. This value is crucial for predicting the molecule's behavior in reactions.
-
Molecular Electrostatic Potential (MEP): The MEP map visually confirms the electronic landscape. Electron-rich regions (negative potential, typically colored red) are concentrated around the oxygen atom and the π-system of the ring, making them sites for electrophilic attack. Electron-deficient regions (positive potential, blue) are found around the hydrogen atoms, while the halogens exhibit a region of positive potential known as a "sigma-hole," which is critical for understanding halogen bonding.[7]
Caption: Predicted HOMO-LUMO energy levels and gap for this compound.
This electronic profile explains the utility of this compound in reactions like Suzuki and Sonogashira couplings, where a metal catalyst inserts into the C-Br or C-Cl bond, a process facilitated by the LUMO's characteristics.[1]
Predicted Spectroscopic Signatures
Theoretical spectroscopy provides a powerful tool for validating synthetic products. By comparing predicted spectra to experimental results, researchers can confirm the molecule's identity with high confidence.
Table 3: Predicted vs. Expected Spectroscopic Data
| Technique | Predicted Key Features | Expected Experimental Correlation |
| ¹H NMR | Three distinct aromatic signals (doublet, doublet, dd). One singlet for the methoxy group (~3.8 ppm). | Aromatic protons (6.8-7.5 ppm) will show splitting patterns consistent with 1,2,4-trisubstitution. Methoxy protons will be a sharp singlet. |
| ¹³C NMR | Seven distinct signals. C-O (~155-160 ppm), C-Br (~110-115 ppm), C-Cl (~125-130 ppm), other aromatic carbons (115-135 ppm), and methoxy carbon (~56 ppm). | The chemical shifts are highly sensitive to the electronic effects of the substituents, providing a unique fingerprint.[8][9] |
| IR Spec. | Aromatic C-H stretch (~3050-3100 cm⁻¹). Aliphatic C-H stretch (~2850-2960 cm⁻¹). Aromatic C=C stretches (~1450-1600 cm⁻¹). Strong C-O-C asymmetric stretch (~1250 cm⁻¹). C-Br/C-Cl stretches in the fingerprint region (<1100 cm⁻¹). | These vibrational modes confirm the presence of the key functional groups: an anisole core, an aromatic ring, and halogen substituents.[8] |
Experimental Protocol: Spectroscopic Analysis
This protocol provides a standardized workflow for acquiring experimental data to validate the theoretical predictions.
-
Sample Preparation:
-
NMR: Dissolve ~10-20 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
MS (GC-MS): Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject 1 µL into the GC-MS system.[8]
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
IR: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
MS: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.[8]
-
-
Data Interpretation:
-
Process and analyze the acquired spectra.
-
Compare the experimental chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns to the theoretically predicted values. The characteristic M and M+2 isotope pattern for both bromine and chlorine will provide a definitive mass spectrometry signature.
-
Conclusion and Future Outlook
This guide demonstrates that a theoretical approach, grounded in robust DFT calculations, provides profound insights into the structure, stability, reactivity, and spectroscopic identity of this compound. The convergence of predicted data with established chemical principles creates a powerful, self-validating framework that can guide synthetic strategy and accelerate the drug development process.
The electronic properties elucidated here—particularly the nature of the frontier orbitals and the electrostatic potential—explain the molecule's role as a versatile building block in modern synthetic chemistry. By understanding the causality behind its reactivity, scientists can more effectively design complex synthetic pathways, optimize reaction conditions, and predict the outcomes of novel chemical transformations. This synergy between computational prediction and experimental application represents the frontier of efficient and innovative chemical research.
References
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commercial availability of 4-Bromo-3-chloroanisole
An In-Depth Technical Guide to the Commercial Availability and Synthesis of 4-Bromo-3-chloroanisole
Introduction
This compound (CAS No. 50638-46-5) is a halogenated aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring bromine, chlorine, and methoxy functional groups, makes it a versatile building block for advanced organic synthesis. The presence of two distinct halogen atoms provides orthogonal handles for sequential, regioselective cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, key physicochemical properties, a representative laboratory-scale synthesis, and critical safety information for this compound, tailored for researchers, chemists, and procurement specialists in drug development and chemical manufacturing.
Physicochemical Properties
This compound is a stable compound under standard laboratory conditions. Its core properties are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | References |
| CAS Number | 50638-46-5 | [1] |
| Synonyms | 1-Bromo-2-chloro-4-methoxybenzene, 3-Chloro-4-bromoanisole | |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| Appearance | Solid, powder, or liquid (varies by purity and supplier) | |
| Boiling Point | 129-132 °C | |
| Density | ~1.6 g/cm³ | |
| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccc(Br)c(Cl)c1 | [1] |
Commercial Availability and Procurement
This compound is commercially available from a range of fine chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are typically offered at ≥97% or ≥98%, which is suitable for most synthetic applications. When procuring this reagent, researchers should consider purity, quantity, lead time, and available safety documentation.
| Supplier | Typical Purity | Available Quantities | Notes |
| AOBChem | 97% | 250mg - 100g | Stocks available in the USA and China.[2] |
| CP Lab Safety | min 98% | 100g | For professional research and industrial use only.[3] |
| HANGZHOU LEAP CHEM CO., LTD. | Industrial Grade | Bulk | Packaged in bottles, barrels, or containers. |
| NINGBO INNO PHARMCHEM CO.,LTD. | High Purity | Inquire | Marketed as a key intermediate for drug development.[4] |
| Oakwood Chemical | Not specified | 1g - 25g | Available for online ordering.[5] |
| Sigma-Aldrich | AldrichCPR | Discontinued | Product is discontinued but serves as a historical reference. Buyer was responsible for confirming purity.[6] |
Procurement Workflow
The decision-making process for acquiring this compound involves several critical steps to ensure the material meets the specific requirements of the intended research or manufacturing process.
Caption: A typical workflow for the procurement of a chemical reagent like this compound.
Synthetic Routes and Methodologies
While this compound is commercially available, in-house synthesis may be required for specific research purposes or custom isotopic labeling. The most logical and direct synthetic route is the electrophilic aromatic bromination of the readily available precursor, 3-chloroanisole.
Synthesis Rationale: Regioselectivity
The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the aromatic ring.
-
Methoxy Group (-OCH₃): A strongly activating, ortho-, para- directing group.
-
Chloro Group (-Cl): A deactivating, ortho-, para- directing group.
The powerful activating effect of the methoxy group dominates the reaction. It directs the incoming electrophile (Br⁺) to its ortho and para positions. In 3-chloroanisole, the position para to the methoxy group is C4, and the two ortho positions are C2 and C6. The C4 position is the most electronically activated and sterically accessible, making it the primary site of substitution. This leads to the highly selective formation of this compound.[7][8]
Representative Laboratory-Scale Synthesis Protocol
This protocol is adapted from established methodologies for the bromination of structurally similar activated aromatic systems.[5]
Reaction: 3-Chloroanisole → this compound
Caption: Step-by-step workflow for the synthesis and initial workup of this compound.
Materials:
-
3-Chloroanisole (1.0 eq)
-
Bromine (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Saturated Sodium Sulfite solution (Na₂SO₃)
-
Ethyl Acetate
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-chloroanisole (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: Slowly add bromine (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The dropwise addition helps control the exothermic reaction and prevents the formation of polybrominated byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium sulfite. Stir until the red-brown color of excess bromine dissipates.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x). This removes residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude solid product. The goal is to dissolve the compound in a minimum amount of a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the "mother liquor".[8]
-
Solvent Selection: A common solvent system for haloanisoles is a mixture of ethanol and water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Crystallization: Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol/water mixture, and dry them under vacuum.
Safety, Handling, and Storage
This compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Hazard Classifications: Acute Toxicity (Oral) and Hazardous to the Aquatic Environment (Chronic).[6]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P273: Avoid release to the environment.[6]
-
P280: Wear protective gloves/eye protection/face protection.[9]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical R&D.[4] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a substituent at the C4 position while leaving the C3-chloro group intact for a subsequent transformation.[9] This sequential coupling strategy is a cornerstone of modern synthetic organic chemistry, enabling efficient access to novel molecular scaffolds for drug discovery.
Conclusion
This compound is a readily accessible and highly valuable chemical building block for researchers in the pharmaceutical and chemical industries. Its procurement is straightforward from numerous commercial suppliers, and its synthesis can be achieved through a regioselective bromination of 3-chloroanisole. The compound's dual halogenation provides synthetic chemists with a powerful tool for creating diverse and complex molecular structures. Proper adherence to safety and handling protocols is essential when working with this compound.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound CAS 50638-46-5: A Key Pharmaceutical Intermediate for Advanced Synthesis.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 2-Bromo-4-chloroanisole: A Versatile Intermediate for Chemical Research.
- De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(42), 28581-28594. doi:10.1039/d3cp03137c.
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Introduction: Contextualizing 4-Bromo-3-chloroanisole in Research and Development
An In-Depth Technical Guide to the Hazard Identification of 4-Bromo-3-chloroanisole
This compound is a halogenated aromatic ether, a class of compounds frequently utilized as building blocks in complex organic synthesis.[1] For researchers in pharmaceutical development and materials science, such intermediates are invaluable for constructing novel molecules with specific functionalities. However, the incorporation of multiple halogen substituents (bromine and chlorine) on an activated benzene ring (due to the methoxy group) necessitates a thorough and proactive hazard identification process. Understanding the toxicological and physicochemical profile of this molecule is not merely a regulatory formality but a critical prerequisite for ensuring laboratory safety, designing appropriate handling procedures, and anticipating potential environmental impacts.
This guide provides a comprehensive analysis of the known hazards associated with this compound (CAS No: 50638-46-5).[1] It is structured to move from fundamental identification to a detailed toxicological assessment, offering field-proven insights into the rationale behind hazard classification and the experimental methodologies used for their determination.
Caption: Chemical structure of this compound.
Section 1: Physicochemical Profile
A substance's physical and chemical properties are the foundation of its hazard profile. They dictate its behavior in the laboratory, its potential for environmental dispersion, and the routes of exposure to personnel. For this compound, the key properties are summarized below. Its solid form at room temperature and relatively high flash point suggest limited flammability risk under standard lab conditions, but its vapor pressure, while low, indicates a potential for inhalation exposure if handled at elevated temperatures.[1]
| Property | Value | Source |
| CAS Number | 50638-46-5 | [1] |
| Molecular Formula | C₇H₆BrClO | |
| Molecular Weight | 221.48 g/mol | |
| Appearance | Solid | |
| Boiling Point | 129-132 °C | [1][2] |
| Density | 1.564 - 1.6 g/cm³ | [1][2] |
| Flash Point | 106.8 °C | [1][2] |
| Vapor Pressure | 0.03 mmHg at 25°C | [1] |
| XLogP3 | 3.4 | [2] |
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. This compound is classified with multiple hazards, indicating risks upon ingestion, skin/eye contact, and to the environment.[3][4]
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4] |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2][3] |
| Serious Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2][3] |
| STOT - Single Exposure (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2][3] |
| Aquatic, Chronic (Category 2) | GHS09 (Environment) | Warning | H411: Toxic to aquatic life with long lasting effects.[4] |
The "Warning" signal word denotes a moderate level of hazard.[3] The combination of pictograms for health hazards (GHS07) and environmental toxicity (GHS09) immediately informs the user of the multifaceted nature of the risks involved.[4][5]
Section 3: Toxicological Profile and Mechanistic Insights
A GHS classification is a summary; for the scientific professional, understanding the underlying toxicological endpoints is crucial. This section delves into the specific hazards, the types of studies used to identify them, and the data gaps that remain.
Acute Toxicity (Oral, Category 4)
The classification "Harmful if swallowed" (H302) is derived from acute oral toxicity studies in animal models, typically rats, following OECD Guideline 420, 423, or 425.[4] A Category 4 classification implies an LD₅₀ (the dose lethal to 50% of the test population) value in the range of 300 to 2000 mg/kg body weight. While the exact LD₅₀ for this compound is not publicly available in the search results, this classification provides a critical quantitative boundary for risk assessment. The mechanism for such toxicity in halogenated aromatics can involve metabolic activation in the liver, potentially leading to reactive intermediates that disrupt cellular function.
Dermal and Ocular Irritation (Category 2)
The classifications "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are fundamental to establishing safe handling protocols.[2][3] These determinations are increasingly made using in vitro models to reduce animal testing.
-
Scientific Rationale: The lipophilic nature of the molecule (indicated by an XLogP3 of 3.4) suggests it can readily partition into the lipid bilayers of cell membranes in the epidermis.[2] This can disrupt membrane integrity, leading to cell stress, release of pro-inflammatory cytokines, and the clinical signs of irritation (erythema, edema).
-
Experimental Basis: Modern protocols like the in vitro Reconstructed Human Epidermis Test (OECD Guideline 439) are pivotal. In this assay, a test chemical is applied topically to a 3D model of human skin. The endpoint is cell viability, typically measured by an MTT assay. A reduction in viability below a specific threshold (e.g., ≤ 50%) leads to a classification as a skin irritant. A similar approach using reconstructed human corneal epithelium models (OECD Guideline 492) is used for eye irritation.
Respiratory Irritation (STOT SE Category 3)
The H335 classification "May cause respiratory irritation" points to a localized effect on the respiratory tract following inhalation.[2][3] This is often inferred from observations in acute inhalation toxicity studies (e.g., signs of respiratory distress in animals) or from the physicochemical properties of the substance, especially if it is a volatile solid or dust. The mechanism involves direct chemical interaction with the mucosal surfaces of the respiratory system, triggering an inflammatory response.
Critical Data Gaps: Sensitization, Mutagenicity, and Chronic Toxicity
A comprehensive hazard profile requires assessment of additional, critical endpoints. Based on available safety data sheets, there is no readily available information for this compound regarding:
-
Skin Sensitization: The potential to cause an allergic contact dermatitis upon repeated exposure. This is a distinct mechanism from irritation and is typically evaluated using the Local Lymph Node Assay (LLNA) or in vitro methods assessing key events in the sensitization pathway.
-
Germ Cell Mutagenicity: The potential to cause mutations in reproductive cells, which can be passed to offspring. The initial screening for this is the bacterial reverse mutation test, or Ames test (OECD Guideline 471).
-
Carcinogenicity: The potential to cause cancer. This is a long-term study (typically 2 years in rodents) and is usually undertaken if there are structural alerts or evidence of mutagenicity.
-
Reproductive Toxicity: The potential to adversely affect sexual function and fertility.
The absence of this data means that researchers must handle the compound with the assumption that these hazards have not been ruled out.
Section 4: Ecotoxicity Hazard
The classification H411, "Toxic to aquatic life with long lasting effects," is a significant finding.[4] This indicates that the substance is not only acutely harmful to aquatic organisms (e.g., fish, daphnia, algae) but also persists in the environment and has the potential for bioaccumulation. Its low water solubility and high XLogP3 value support this classification, as they suggest the compound will preferentially partition from water into the fatty tissues of organisms.[2] This necessitates stringent procedures for waste disposal to prevent release into aquatic systems.[4]
Section 5: A Systematic Workflow for Hazard Identification
The process of characterizing a novel or under-documented chemical follows a logical progression. This workflow ensures that foundational data is gathered before proceeding to more complex and resource-intensive toxicological studies. The goal is to build a comprehensive risk profile efficiently.
Caption: Logical workflow for chemical hazard identification.
Section 6: Featured Experimental Methodology: In Vitro Skin Irritation (OECD 439)
To provide a practical, in-depth perspective, this section details the protocol for a Reconstructed Human Epidermis (RhE) test, which is a validated method for determining the skin irritation potential of chemicals like this compound.
Objective: To determine if a test chemical causes skin irritation by assessing its cytotoxic effect on a reconstructed human epidermis tissue model.
Methodology:
-
Tissue Preparation: Commercially available RhE tissues (e.g., EpiDerm™, SkinEthic™ RHE) are received and pre-incubated in provided culture medium at 37°C, 5% CO₂ for 24 hours to ensure tissue viability.
-
Chemical Application:
-
The test chemical (this compound, typically dissolved in a suitable solvent like acetone or DMSO if solid) is applied topically to the surface of the RhE tissue. A defined volume (e.g., 25 µL) is used.
-
Controls: A negative control (the solvent vehicle) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel on separate tissues. Each condition is typically run in triplicate.
-
-
Exposure and Incubation: The tissues are exposed to the chemical for a standardized period (e.g., 60 minutes) at room temperature.
-
Washing and Post-Incubation: After exposure, the chemical is thoroughly washed from the tissue surface with a phosphate-buffered saline (PBS) solution. The tissues are then transferred to fresh culture medium and incubated for 42 hours at 37°C, 5% CO₂. This allows for the full development of cytotoxic effects.
-
Viability Assessment (MTT Assay):
-
Tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells in the tissue contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan salt.
-
After a 3-hour incubation, the formazan is extracted from the tissue using an organic solvent (e.g., isopropanol).
-
-
Data Analysis:
-
The amount of formazan produced is quantified by measuring its absorbance with a spectrophotometer (e.g., at 570 nm).
-
The viability of the chemical-treated tissues is expressed as a percentage relative to the negative control tissues.
-
Classification: If the mean tissue viability is less than or equal to 50%, this compound is classified as a skin irritant (Category 2).
-
Causality and Trustworthiness: This protocol is a self-validating system. The inclusion of negative and positive controls ensures the tissue model is behaving as expected. The quantitative, objective endpoint (spectrophotometric reading) removes subjective scoring associated with older animal tests. The 42-hour post-incubation is critical as it captures delayed cytotoxic effects, providing a more accurate assessment of the full irritation potential.
Section 7: Safe Handling, Exposure Control, and Emergency Procedures
Based on the consolidated hazard profile, the following laboratory practices are mandatory when handling this compound:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapor.[3][6]
-
Personal Protective Equipment (PPE):
-
Handling Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[7] Remove contaminated clothing and wash it before reuse.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][4] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[4][6]
-
Emergency First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[8]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant, avoiding release to the environment.[4]
References
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- ChemDmart. (n.d.). Safety data sheet.
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Methodological & Application
The Strategic deployment of 4-Bromo-3-chloroanisole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive molecules. 4-Bromo-3-chloroanisole, a readily available dihalogenated aromatic compound, has emerged as a powerful and versatile building block. Its unique substitution pattern, featuring two distinct halogen atoms with differential reactivity, offers chemists a precise toolkit for sequential and regioselective functionalization. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the construction of complex molecular architectures with significant biological activity. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key transformations with a focus on the synthesis of kinase inhibitors, a cornerstone of modern oncology.
Core Principles: Leveraging Differential Reactivity for Sequential Synthesis
The synthetic power of this compound lies in the differential reactivity of its bromine and chlorine substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity gradient allows for a stepwise approach to molecular construction, where the bromine atom can be selectively targeted in an initial coupling reaction, leaving the chlorine atom available for a subsequent transformation. This strategic orthogonality is the cornerstone of its utility in creating complex, multi-substituted aromatic systems.
Application Focus: Synthesis of a MEK Inhibitor Scaffold
To illustrate the practical application of this compound, we will focus on a synthetic strategy toward a key structural motif found in several potent MEK (mitogen-activated protein kinase kinase) inhibitors. The dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a critical factor in the development and proliferation of various cancers, making MEK an important therapeutic target.[1]
The general workflow for this application is a two-step process involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. This sequence allows for the precise installation of two different substituents onto the anisole core, building the foundation of the kinase inhibitor scaffold.
Caption: General synthetic workflow for the synthesis of a MEK inhibitor scaffold from this compound.
Experimental Protocols
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2][3] In this first step, we will selectively couple this compound with pyrimidine-5-boronic acid. The choice of a pyrimidine moiety is strategic, as it is a common feature in many kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding site of the target kinase.[4][5]
Protocol 1: Synthesis of 3-Chloro-4-(pyrimidin-5-yl)anisole
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 50638-46-5 | 221.48 | 1.0 | 1.0 |
| Pyrimidine-5-boronic acid | 109299-78-7 | 123.91 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), pyrimidine-5-boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-Chloro-4-(pyrimidin-5-yl)anisole.
Causality and Expertise:
-
Catalyst Choice: Pd(PPh₃)₄ is a widely used, commercially available, and reliable catalyst for Suzuki couplings. Its use is well-documented for a broad range of substrates.[6]
-
Base and Solvent System: The combination of an aqueous base (K₂CO₃) and a water-miscible organic solvent (1,4-dioxane) is a common and effective system for Suzuki reactions. The base is crucial for the activation of the boronic acid for transmetalation.[2]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the formation of carbon-nitrogen bonds.[7][8] In this second step, we will couple the previously synthesized 3-Chloro-4-(pyrimidin-5-yl)anisole with cyclopropylamine. The cyclopropylamine moiety is often incorporated into bioactive molecules to improve metabolic stability and binding affinity.
Protocol 2: Synthesis of N-cyclopropyl-5-(2-methoxy-5-((pyrimidin-5-yl)amino)phenyl)pyrimidin-2-amine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Chloro-4-(pyrimidin-5-yl)anisole | - | 220.65 | 1.0 | 1.0 |
| Cyclopropylamine | 765-30-0 | 57.09 | 1.5 | 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.67 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 2.0 | 2.0 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add 3-Chloro-4-(pyrimidin-5-yl)anisole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (2.0 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (10 mL) followed by cyclopropylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final MEK inhibitor scaffold.
Causality and Expertise:
-
Catalyst System: For the coupling of an electron-rich aryl chloride, a more active catalyst system is often required compared to aryl bromides. The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for these challenging transformations.[9] This combination facilitates the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.
-
Strong, Non-Nucleophilic Base: Sodium tert-butoxide is a strong, sterically hindered base that is commonly used in Buchwald-Hartwig aminations. It is effective at deprotonating the amine nucleophile without competing in nucleophilic aromatic substitution reactions.[10]
-
Anhydrous Conditions: The reagents and solvent for this reaction must be anhydrous, as water can interfere with the catalytic cycle and lead to lower yields.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion: A Gateway to Novel Bioactive Scaffolds
This compound stands out as a strategically valuable starting material in the synthesis of complex bioactive molecules. Its inherent differential reactivity provides a logical and efficient pathway for the sequential introduction of diverse functionalities. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a robust foundation for researchers and drug development professionals. By understanding the principles behind these powerful transformations and meticulously executing the experimental procedures, the synthesis of novel kinase inhibitors and other important therapeutic agents can be approached with a higher degree of predictability and success. The continued exploration of such versatile building blocks will undoubtedly fuel the engine of drug discovery for years to come.
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- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters.
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- PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.
- ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- ResearchGate. (n.d.). (PDF) New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation.
- PubMed. (2010). Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3-chloroanisole
Introduction: The Strategic Value of Dihalogenated Anisoles in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application is particularly transformative in the fields of pharmaceutical development and materials science, where the construction of complex biaryl and substituted aromatic structures is paramount.[3]
This guide focuses on a substrate of significant synthetic utility: 4-bromo-3-chloroanisole. As a dihalogenated aromatic compound, it presents both a challenge and a distinct strategic advantage. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective, sequential cross-coupling reactions.[4] This enables chemists to introduce different aryl or vinyl groups in a controlled, stepwise manner, opening pathways to complex, unsymmetrically substituted biaryl compounds from a single, readily available starting material. The presence of the electron-donating methoxy group further modulates the electronic properties of the aromatic ring, influencing the kinetics of the catalytic cycle.[5]
This document provides an in-depth exploration of the mechanistic principles governing the Suzuki coupling, followed by field-proven, detailed protocols for achieving selective functionalization of this compound.
Pillar 1: The Palladium Catalytic Cycle - A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:
-
Oxidative Addition : This is often the rate-determining step of the cycle.[1] The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a square planar Pd(II) complex. The reactivity of the halide is crucial here, with the bond strength dictating the ease of this step, generally following the order: C-I > C-Br > C-OTf >> C-Cl.[4][7] This inherent reactivity difference is the foundation for achieving chemoselectivity with dihalogenated substrates.
-
Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily engages in ligand exchange with the palladium complex.[8][9][10][11]
-
Reductive Elimination : The final step involves the two organic ligands on the Pd(II) center coupling to form the new carbon-carbon bond of the desired biaryl product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[7][12]
.dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Protocols for Selective Coupling of this compound
The key to harnessing the synthetic potential of this compound is to control the reaction conditions to favor cleavage of either the C-Br or C-Cl bond. The following protocols provide validated starting points for achieving this selectivity.
Protocol 1: Selective Monocoupling at the C-Br Position
This protocol leverages the higher reactivity of the C-Br bond, employing milder conditions to ensure the C-Cl bond remains intact for subsequent functionalization.
Objective: To synthesize 3-chloro-4-phenylanisole from this compound and phenylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq., 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. It is crucial to maintain an inert atmosphere to prevent catalyst degradation.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume. The solution should be sufficiently dilute (e.g., 0.1 M with respect to the aryl halide).
-
Reaction Execution: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-chloro-4-phenylanisole.
Protocol 2: Subsequent Coupling at the C-Cl Position
This protocol is designed for the less reactive C-Cl bond, requiring a more active catalyst system and potentially more forcing conditions. The starting material for this reaction is the product from Protocol 1.
Objective: To synthesize a terphenyl derivative, such as 3-(4-methylphenyl)-4-phenylanisole, from 3-chloro-4-phenylanisole and 4-methylphenylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried microwave vial or Schlenk flask, add the product from Protocol 1 (3-chloro-4-phenylanisole, 1.0 eq.), 4-methylphenylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst [Pd₂(dba)₃] (0.02 eq., 2 mol%) and a specialized bulky phosphine ligand such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 eq., 8 mol%). The use of such ligands is critical for activating the inert C-Cl bond.[13][14][15]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction Execution: Heat the mixture to 100-110 °C and stir vigorously for 24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material via GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the final unsymmetrical terphenyl derivative.
.dot
Caption: Experimental workflow for sequential Suzuki coupling.
Comparative Summary of Protocols
| Parameter | Protocol 1 (C-Br Coupling) | Protocol 2 (C-Cl Coupling) | Rationale for Difference |
| Target Bond | C-Br | C-Cl | The C-Br bond is weaker and kinetically favored for oxidative addition over the C-Cl bond.[4] |
| Pd Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(PPh₃)₄ is a standard, reliable catalyst sufficient for the reactive C-Br bond. |
| Ligand | PPh₃ (in Pd(PPh₃)₄) | SPhos (or similar biarylphosphine) | Bulky, electron-rich ligands like SPhos are required to facilitate the challenging oxidative addition to the strong C-Cl bond.[15] |
| Base | K₂CO₃ | K₃PO₄ | A stronger base is often beneficial for the less reactive aryl chloride coupling. |
| Solvent | Dioxane / Water | Anhydrous Toluene or Dioxane | Aqueous conditions are common for C-Br couplings; anhydrous solvents are often preferred for more sensitive C-Cl coupling catalyst systems. |
| Temperature | 85-90 °C | 100-110 °C | Higher thermal energy is needed to overcome the higher activation barrier for C-Cl bond cleavage. |
Troubleshooting and Field Insights
-
Side Reaction - Dehalogenation: A primary competing side reaction is hydrodehalogenation, where the halogen is replaced by a hydrogen atom. This often arises from premature protonolysis of intermediates or the presence of palladium-hydride species.[16] To mitigate this, ensure a rigorously inert atmosphere, use high-purity, degassed solvents, and avoid overly strong or impure bases that could act as a hydride source.
-
Homocoupling of Boronic Acids: Dimerization of the boronic acid reagent can occur, especially at higher temperatures or if the reaction stalls. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess should be avoided.
-
Catalyst Inactivity: If the reaction fails to initiate, the primary suspect is catalyst deactivation. Ensure all reagents are pure and solvents are thoroughly degassed. The use of pre-catalysts, which are more stable and form the active Pd(0) species in situ, can often provide more consistent results than using air-sensitive Pd(0) sources directly.
-
Influence of Methoxy Group: The para-methoxy group on the starting material is electron-donating, which can slightly decrease the rate of oxidative addition compared to an unsubstituted ring.[5] This effect is generally minor for the C-Br bond but can be a contributing factor to the sluggishness of C-Cl bond activation.
References
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(19), 7154–7163.
- Billingsley, K. L., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115–3121.
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- Billingsley, K. L., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Scilit.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal, 9(6), 1648-1654.
- Gordillo, A., & de la Rosa, J. M. (2014). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 4(6), 1957–1967.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Semantic Scholar.
- Schüßler, F., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(19), 5348-5357.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Sustainable Chemistry & Engineering, 9(1), 220-228.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2022). ResearchGate.
- Classic cross-coupling reactions rerouted to make new products. (2024). Chemistry World.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2020). Semantic Scholar.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(30), 21495-21499.
- Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules, 26(16), 4983.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). The Journal of Organic Chemistry, 85(12), 8116–8123.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2228-2239.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2010). Organic Letters, 12(19), 4442–4445.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2021). ACS Catalysis, 11(15), 9845–9856.
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. (2013). ResearchGate.
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. (2018). ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters, 18(17), 4440–4443.
- Effect of solvent on the Suzuki reaction. (2017). ResearchGate.
- The Suzuki Reaction. (2014). Dartmouth College.
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Application Notes & Protocols: Selective Heck Vinylation of 4-Bromo-3-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Dihaloarene Cross-Coupling
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This reaction has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] However, substrates bearing multiple halogen atoms, such as 4-Bromo-3-chloroanisole, present a significant chemoselectivity challenge. The relative reactivity of C-X bonds in the crucial oxidative addition step of the catalytic cycle generally follows the trend C-I > C-OTf > C-Br >> C-Cl.[4] This inherent reactivity difference provides a thermodynamic window to selectively activate the more labile C-Br bond while leaving the more robust C-Cl bond intact.
This application note provides a comprehensive guide to establishing optimal conditions for the selective Heck vinylation of this compound. We will delve into the mechanistic underpinnings of catalyst selection, ligand effects, and the critical roles of base and solvent in directing the reaction towards the desired mono-arylated product. The protocols provided herein are designed to serve as a robust starting point for researchers aiming to incorporate this valuable structural motif into their synthetic strategies.
The Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][2] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[1][2] This is often the rate-determining step and is the basis for the chemoselectivity observed with dihaloarenes.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-C bond.[2]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[2]
-
Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst.[4]
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Conditions for this compound
The successful selective vinylation of this compound hinges on the careful selection of several key reaction parameters.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount for achieving high catalytic activity and selectivity.
-
Palladium Pre-catalysts: While Pd(0) complexes like Pd(PPh₃)₄ can be used, Pd(II) salts such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often more convenient due to their stability.[1][5] These Pd(II) precursors are reduced in situ to the active Pd(0) species by phosphine ligands, amines, or even the solvent in some cases.[6][7] Pd(OAc)₂ is frequently preferred due to its generally higher efficiency in Heck reactions when paired with phosphine ligands.[4]
-
Phosphine Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1] For electron-rich aryl bromides like 4-bromoanisole derivatives, electron-rich and bulky phosphine ligands are often beneficial.[8] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and bulky biaryl phosphines can promote the oxidative addition step.[9] Triphenylphosphine (PPh₃) is a common and effective choice for many Heck reactions.[1] Bidentate phosphine ligands can also be effective and may influence regioselectivity.[5] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Heck reactions, often exhibiting high thermal stability.[10]
The Role of the Base
A stoichiometric amount of base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle and regenerate the Pd(0) catalyst.[4] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are commonly used and effective inorganic bases.[1][11]
-
Organic Bases: Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also frequently employed.[1][12] Hindered amine bases were part of Heck's original independently discovered conditions.[1]
Solvent Considerations
The solvent plays a critical role in dissolving the reactants and catalyst, and its polarity can influence the reaction mechanism and outcome.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent choices for Heck reactions.[6][13] They are highly polar, aprotic, and capable of dissolving a wide range of organic compounds and inorganic salts.[6][14] Their high boiling points also allow for reactions to be conducted at elevated temperatures, which is often necessary for less reactive aryl halides.[6][10] It's noteworthy that some polar aprotic solvents can also participate in the reduction of Pd(II) to Pd(0).[6]
Experimental Protocols
The following protocols provide a starting point for the selective Heck vinylation of this compound. Optimization may be required based on the specific alkene used.
Protocol 1: Heck Reaction with Styrene
This protocol details the reaction of this compound with styrene using a palladium acetate/triphenylphosphine catalyst system.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add styrene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-styryl-3-chloroanisole.
Figure 2: Experimental workflow for the Heck vinylation of this compound.
Data Summary and Optimization
The following table summarizes key parameters and their potential impact on the reaction outcome. Researchers should consider these factors when optimizing the reaction for their specific needs.
| Parameter | Typical Range/Condition | Rationale and Impact on Reaction |
| Palladium Pre-catalyst | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ is a stable and reliable Pd(II) source, often more active than PdCl₂.[4] |
| Ligand | PPh₃ (2-4 eq. to Pd) | Triphenylphosphine is a versatile ligand; bulky, electron-rich phosphines may improve yields for this electron-rich aryl bromide.[1][8] |
| Base | K₂CO₃ (1.5-2.5 eq.) | An effective and economical inorganic base for regenerating the Pd(0) catalyst.[1] |
| Solvent | DMF, NMP | High-boiling polar aprotic solvents are excellent for dissolving reactants and facilitating the reaction.[6] |
| Temperature | 80-140 °C | Higher temperatures are often required to promote oxidative addition of the C-Br bond.[10] |
| Alkene | Styrene, Acrylates (1.1-1.5 eq.) | Electron-deficient alkenes like acrylates are ideal substrates for the Heck reaction.[1] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use fresh, high-purity reagents. Consider pre-activation of the catalyst. |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Formation of Side Products | Homocoupling of the aryl bromide | Lower the catalyst loading. Ensure slow addition of the aryl bromide if necessary. |
| Reaction at the C-Cl bond | Use milder conditions (lower temperature, less reactive catalyst system) to favor C-Br activation. | |
| Reductive Heck reaction | The choice of base, solvent, and temperature can influence the formation of the reductive Heck product.[3] | |
| Poor Reproducibility | Variable catalyst activity | Ensure consistent quality of palladium precursor and ligands. The in-situ generation of the active catalyst can be sensitive to impurities. |
| Presence of water or oxygen | Use anhydrous solvents and rigorously maintain an inert atmosphere. |
Conclusion
The selective Heck vinylation of this compound is a powerful transformation that provides access to valuable substituted chloroanisole derivatives. By carefully controlling the reaction parameters, particularly the choice of catalyst, ligand, base, and solvent, high yields and excellent chemoselectivity for the C-Br bond can be achieved. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors, paving the way for the development of novel compounds in the pharmaceutical and materials science fields.
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- University of Liverpool. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. [URL: https://pcwww.liv.ac.
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Application Notes and Protocols: Selective Sonogashira Coupling of 4-Bromo-3-chloroanisole
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth scientific rationale for the selective Sonogashira coupling of 4-bromo-3-chloroanisole. Leveraging the inherent reactivity difference between aryl bromides and chlorides, this document outlines a robust methodology for the chemoselective formation of a carbon-carbon bond at the C-Br position, while preserving the C-Cl bond. This application note is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, offering a field-proven approach to synthesizing valuable substituted chloroanisole derivatives.
Introduction: The Strategic Value of Selective Cross-Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and functional group tolerance.[2]
A significant challenge and opportunity in cross-coupling chemistry lie in achieving chemoselectivity when a substrate bears multiple, yet distinct, halide substituents. For a molecule such as this compound, the ability to selectively functionalize one halide over the other opens up avenues for sequential, site-specific modifications, thereby expanding the accessible chemical space for drug discovery and materials science. The established reactivity trend for aryl halides in the Sonogashira coupling is I > Br > Cl > F, which is primarily dictated by the bond dissociation energies of the carbon-halogen bond.[3] This inherent difference in reactivity forms the scientific basis for the selective protocol detailed herein.
This guide will provide a detailed mechanistic overview, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure the selective Sonogashira coupling at the more labile C-Br bond of this compound.
Mechanistic Rationale for Selectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The chemoselectivity in the coupling of this compound is determined in the initial, and often rate-determining, step of the palladium cycle: the oxidative addition of the aryl halide to the Pd(0) complex.
The Pd(0) catalyst preferentially undergoes oxidative addition with the aryl halide possessing the weaker carbon-halogen bond. The C(sp²)-Br bond (bond energy ~336 kJ/mol) is significantly weaker than the C(sp²)-Cl bond (bond energy ~400 kJ/mol), leading to a lower activation energy for the oxidative addition of the C-Br bond. By carefully controlling the reaction conditions, particularly temperature, the oxidative addition can be exclusively directed towards the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.
Visualizing the Catalytic Pathway
The following diagram illustrates the key steps of the Sonogashira coupling mechanism, highlighting the selective oxidative addition.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Experimental Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a reliable method for the selective coupling of this compound with phenylacetylene. The conditions have been optimized to favor the reaction at the C-Br bond with high selectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Phenylacetylene | ≥98% | Commercially Available | --- |
| Pd(PPh₃)₂Cl₂ | 98% | Commercially Available | Palladium precatalyst |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Co-catalyst |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Base and solvent |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Co-solvent |
| Ethyl acetate | ACS grade | Commercially Available | For workup |
| Saturated aq. NH₄Cl | --- | Prepared in-house | For workup |
| Brine | --- | Prepared in-house | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Commercially Available | Drying agent |
| Silica gel | 230-400 mesh | Commercially Available | For chromatography |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes for liquid transfer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Step-by-Step Procedure
Reaction Setup Workflow
Caption: Experimental workflow for the selective Sonogashira coupling.
-
Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 221.5 mg), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg, 4 mol%).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Solvents and Reagents: Through the septum, add anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 60-70 °C. Stir the reaction mixture at this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system). The starting this compound should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-(phenylethynyl)-3-chloroanisole.
Expected Results and Characterization
The expected product is 4-(phenylethynyl)-3-chloroanisole. The yield should be in the range of 80-95%. The product can be characterized by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons of both the anisole and phenyl rings, the methoxy group singlet, and the absence of the signal corresponding to the proton at the 4-position of the starting material.
-
¹³C NMR: Expect signals for the alkyne carbons, as well as the aromatic and methoxy carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.
Key Considerations for Success and Troubleshooting
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).[4] Maintaining a strict inert atmosphere is crucial for high yields.
-
Anhydrous Conditions: While some Sonogashira protocols tolerate water, using anhydrous solvents and reagents is recommended for optimal and reproducible results.
-
Temperature Control: The temperature is a critical parameter for selectivity. While aryl bromides generally require heating, excessive temperatures (>80 °C) may lead to some competing reaction at the C-Cl bond. The recommended range of 60-70 °C is a good starting point.
-
Choice of Base: Triethylamine serves as both the base and a co-solvent. Other amine bases like diisopropylethylamine (DIPEA) or piperidine can also be used.[5] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can be employed, but may require different solvent systems.
-
Ligand Choice: For more challenging substrates or to further optimize the reaction, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd(OAc)₂ can be beneficial.[3]
Conclusion
This application note provides a robust and scientifically grounded protocol for the selective Sonogashira coupling of this compound. By exploiting the differential reactivity of the C-Br and C-Cl bonds, this method offers a reliable route to valuable synthetic intermediates. The detailed step-by-step procedure, coupled with an understanding of the underlying mechanism and critical reaction parameters, will enable researchers to successfully implement this selective transformation in their synthetic endeavors.
References
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Torborg, C., Zapf, A., & Beller, M. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-96. [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3793–3796. [Link]
- Moore, L. R., et al. (2005). Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides. Organic Letters, 7(1), 115-118. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
- Soheili, A., et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. The Journal of Organic Chemistry, 84(17), 11213-11222. [Link]
- KAUST Repository. (2017). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
- Serebryansky, M., et al. (2019). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
- MDPI. (2020).
- Laas, J., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 52(40), 5171-5173. [Link]
- MDPI. (2022). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
Sources
Application Notes & Protocols: The Strategic Use of 4-Bromo-3-chloroanisole in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-3-chloroanisole (CAS: 50638-46-5) in the synthesis of pharmaceutical intermediates. We delve into the strategic advantages conferred by its unique substitution pattern, offering field-proven insights into its reactivity. Detailed, step-by-step protocols for key transformations, including palladium-catalyzed Suzuki-Miyaura coupling and Grignard reagent formation, are provided. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: A Versatile Building Block
This compound is a halogenated aromatic compound that has emerged as a crucial building block in advanced organic synthesis, particularly within pharmaceutical research and development.[1] Its value lies in the strategic placement of three key functional groups on the benzene ring: a methoxy group, a bromine atom, and a chlorine atom. This specific arrangement provides synthetic chemists with a powerful tool for constructing complex molecular architectures with a high degree of control.[2]
The inherent differences in the reactivity of the C-Br and C-Cl bonds are central to its utility. The carbon-bromine bond is more readily activated in many common transformations, such as palladium-catalyzed cross-coupling and Grignard reagent formation, compared to the stronger carbon-chlorine bond.[3] This differential reactivity allows for selective, stepwise functionalization of the aromatic ring, a highly desirable attribute in multi-step syntheses of active pharmaceutical ingredients (APIs). The electron-donating methoxy group further influences the reactivity and regioselectivity of these transformations. This guide will explore the practical applications of this versatile intermediate.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and safety requirements is paramount before any experimental work.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 50638-46-5 | [4] |
| Molecular Formula | C₇H₆BrClO | [4][5] |
| Molecular Weight | 221.48 g/mol | [4][5] |
| Appearance | Light yellow liquid or solid | [1][5] |
| Boiling Point | 129-132 °C | [4] |
| Density | ~1.6 g/cm³ | [4] |
| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N | [5] |
| SMILES | COc1ccc(Br)c(Cl)c1 |[5] |
Safety & Handling
This compound must be handled in accordance with good industrial hygiene and safety practices.[6] It is classified as acutely toxic if swallowed and toxic to aquatic life with long-lasting effects.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long lasting effects).[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood.[4][6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]
Core Application: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern medicinal chemistry for their reliability in forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the halogens in this compound makes it an ideal substrate for selective Suzuki-Miyaura coupling. The C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Cl bond, allowing for the selective formation of a biaryl linkage at the 4-position.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the selective coupling of this compound with an arylboronic acid.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 221.5 mg)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 146 mg)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 424 mg)
-
Solvent: 1,4-Dioxane (6 mL) and Water (1.5 mL)
-
Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Causality: A flame-dried flask and inert atmosphere are critical to exclude moisture and oxygen, which can deactivate the palladium catalyst and lead to side reactions like protodeboronation of the boronic acid.
-
-
Solvent Addition: Add the 1,4-dioxane and water. The mixture should be heterogeneous.
-
Causality: A mixed solvent system is often employed. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base, facilitating the transmetalation step of the catalytic cycle.[7]
-
-
Reaction: Fit the flask with a condenser, ensure a positive flow of inert gas, and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-3-chloroanisole product.
Table 2: Representative Suzuki-Miyaura Reaction Parameters
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/EtOH/H₂O | ~85-95 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | ~80-90 |
Note: Yields are typical and can vary based on specific conditions and the purity of reagents.
Core Application: Grignard Reagent Formation
An alternative synthetic strategy involves converting the electrophilic aryl halide into a potent carbon nucleophile via a Grignard reaction. Again, the C-Br bond reacts preferentially with magnesium metal over the C-Cl bond, allowing for the regioselective formation of 3-chloro-4-methoxyphenylmagnesium bromide. This intermediate can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.
Protocol 2: Grignard Formation and Reaction with an Aldehyde
This protocol describes the formation of the Grignard reagent and its subsequent addition to an aldehyde to form a secondary alcohol.
Caption: Workflow for Grignard reagent synthesis and subsequent reaction.
Materials:
-
Magnesium turnings (1.2 mmol, 29 mg)
-
This compound (1.0 mmol, 221.5 mg)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) (10 mL)
-
Iodine (1 small crystal)
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106 mg)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck round-bottom flask, condenser, dropping funnel, inert gas line
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck flask with a condenser, dropping funnel, and inert gas inlet. Place the magnesium turnings in the flask.
-
Causality: Grignard reagents are extremely sensitive to protic sources like water. All glassware must be scrupulously dried, and the reaction must be run under a dry, inert atmosphere to prevent quenching of the reagent.
-
-
Reagent Preparation: Dissolve this compound in 5 mL of anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion (~0.5 mL) of the halide solution to the magnesium turnings. Add one small crystal of iodine. Gently warm the flask if the reaction does not initiate (indicated by bubbling and disappearance of the iodine color).
-
Causality: Iodine activates the magnesium surface by etching away the passivating oxide layer, facilitating the insertion of magnesium into the C-Br bond.
-
-
Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the gray-brown Grignard solution to 0 °C in an ice bath. Add a solution of the aldehyde in anhydrous THF (2 mL) dropwise via the dropping funnel.
-
Reaction Completion: After addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Work-up: Cool the reaction again to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL).
-
Causality: Using saturated NH₄Cl is a milder alternative to strong acids for the work-up. It protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without causing potential acid-catalyzed side reactions in sensitive substrates.
-
-
Extraction & Purification: Extract the mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography.
Structural Elucidation of Products
Confirming the structure and purity of the synthesized intermediates is a critical, self-validating step in any protocol. Standard spectroscopic techniques are employed for this purpose.
Table 3: Expected Spectroscopic Data for Key Structures
| Compound | Technique | Expected Chemical Shifts / Signals |
|---|---|---|
| This compound | ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H), ~7.0 (d, 1H), ~6.8 (dd, 1H), ~3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~155 (C-O), ~134, ~131, ~128, ~115, ~112 (Aromatic C), ~56 (-OCH₃) | |
| 4-Phenyl-3-chloroanisole | ¹H NMR (CDCl₃) | δ ~7.6-7.3 (m, 6H), ~7.1 (d, 1H), ~7.0 (dd, 1H), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | Additional signals for the new phenyl group (~140, ~129, ~128, ~127) |
Note: Chemical shifts (δ) are approximate and reported in ppm. The exact values and coupling constants should be determined empirically. Data for 4-bromoanisole and related structures can be used as a reference.[8][9][10][11]
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical synthesis.[1] Its distinct halogen handles allow for controlled, regioselective functionalization through cornerstone synthetic methods like palladium-catalyzed cross-coupling and Grignard reactions. The protocols and rationale provided in this guide are designed to empower researchers to confidently and effectively utilize this building block in the development of novel and complex therapeutic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Sigma-Aldrich. This compound AldrichCPR.
- Fisher Scientific.
- Sigma-Aldrich. This compound AldrichCPR.
- ECHEMI.
- Benchchem.
- ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Precision: this compound in Advanced Organic Synthesis.
- Chem-Impex. 3-Bromo-4-chloroanisole.
- Thermo Fisher Scientific.
- ResearchGate.
- SpectraBase. 4-Bromoanisole.
- ChemicalBook. 4-Bromoanisole(104-92-7) 13C NMR spectrum.
- Supporting Information.
- NIPER, SAS Nagar, India. Grignard reagents are the highly predominant reagents used in organic synthesis.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Bromoanisole.
- Wikipedia. Suzuki reaction.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.nl [fishersci.nl]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Bromoanisole(104-92-7) 13C NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
Chemoselective Grignard Reagent Formation: A Detailed Protocol for the Synthesis and Application of 4-Methoxy-2-chlorophenylmagnesium Bromide
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This application note provides a comprehensive experimental procedure for the chemoselective formation of a Grignard reagent from 4-Bromo-3-chloroanisole. Due to the differential reactivity of aryl halides with magnesium, the carbon-bromine bond is selectively transformed into an organomagnesium species, leaving the carbon-chlorine bond intact.[1][2] This protocol details the critical steps for reagent preparation, magnesium activation, Grignard reagent synthesis, and subsequent reaction with a carbonyl electrophile. The causality behind each experimental choice is explained, alongside troubleshooting guidance and essential safety protocols to ensure a reliable and safe reaction execution for researchers in synthetic chemistry and drug development.
Introduction and Scientific Background
Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[3][4] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, creating a highly nucleophilic organomagnesium halide.[5][6] This polarity-inverted carbon atom (umpolung) can then attack a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles.[7][8]
The substrate of interest, this compound, presents a unique challenge and opportunity: the presence of two different halogen atoms on the same aromatic ring. The successful synthesis of the target Grignard reagent hinges on the principle of chemoselectivity. The reactivity of halogens in forming Grignard reagents follows the order I > Br > Cl > F.[1][9] This predictable reactivity hierarchy allows for the selective insertion of magnesium at the more reactive carbon-bromine bond, preserving the chloro-substituent for potential subsequent transformations. The resulting 4-methoxy-2-chlorophenylmagnesium bromide is a valuable intermediate for synthesizing complex molecules, particularly in the fields of medicinal chemistry and materials science.
Reaction Mechanism and Experimental Rationale
The overall process can be divided into two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.
Stage 1: Formation of 4-Methoxy-2-chlorophenylmagnesium Bromide
The reaction is initiated on the surface of the magnesium metal. Magnesium, a reducing agent, donates electrons to the aryl halide. The carbon-bromine bond, being weaker and more polarizable than the carbon-chlorine bond, is the preferential site of reaction. This surface reaction forms the soluble organomagnesium halide, which is stabilized in solution by coordination with etheric solvent molecules like tetrahydrofuran (THF).[6][10]
Stage 2: Nucleophilic Addition to a Carbonyl
The Grignard reagent is a potent nucleophile due to the highly polarized C-Mg bond.[6][11] When introduced to a ketone, the nucleophilic carbon attacks the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.[8][12] A subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol product.[13]
Caption: Reaction mechanism for Grignard formation and subsequent nucleophilic addition.
Materials, Reagents, and Apparatus
Reagents
| Reagent | Formula | M.W. | Purity | Supplier | Notes |
| This compound | C₇H₆BrClO | 221.48 | >98% | Sigma-Aldrich | Store in a cool, dry place. |
| Magnesium Turnings | Mg | 24.31 | >99.5% | Sigma-Aldrich | For Grignard synthesis. |
| Iodine | I₂ | 253.81 | >99.8% | Acros Organics | Used as an activator. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | >99.9% | Sigma-Aldrich | Must be anhydrous. Use from a freshly opened bottle or dried over Na/benzophenone. |
| Acetone (example electrophile) | C₃H₆O | 58.08 | >99.5% | Fisher Scientific | Ensure it is anhydrous. |
| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | - | - | For reaction quenching. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Fisher Scientific | For drying organic layers. |
Apparatus
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
Rotary evaporator
Detailed Experimental Protocol
This protocol is designed for a ~25 mmol scale reaction. Adjust quantities as needed.
Caption: High-level overview of the experimental workflow.
Step 1: Apparatus Preparation (Crucial for Success)
-
Assemble the three-neck flask with the dropping funnel, reflux condenser, and gas inlet. Ensure all joints are well-sealed.
-
Thoroughly flame-dry all glassware under a vacuum or a strong flow of inert gas (Nitrogen or Argon) to remove any adsorbed water.[14][15]
-
Allow the apparatus to cool to room temperature under a positive pressure of the inert gas. This prevents moisture from re-entering the system.[16]
Step 2: Magnesium Activation
-
To the cooled flask, add magnesium turnings (0.73 g, 30 mmol, 1.2 equiv.).
-
Quickly add one small crystal of iodine. The iodine etches the passivating magnesium oxide layer, exposing fresh, reactive metal.[4][17]
-
Place the flask on the magnetic stirrer.
Step 3: Formation of the Grignard Reagent
-
In the dropping funnel, prepare a solution of this compound (5.54 g, 25 mmol, 1.0 equiv.) in 50 mL of anhydrous THF.
-
Add approximately 5 mL of this solution to the magnesium turnings in the flask.
-
The reaction should initiate. Signs of initiation include the fading of the brown iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[18][19]
-
If the reaction does not start, gently warm the flask with a heat gun until bubbling begins, then immediately remove the heat.
-
Once initiation is confirmed, begin the dropwise addition of the remaining aryl halide solution at a rate that maintains a gentle reflux. The reaction is exothermic, and controlled addition is vital to prevent side reactions.[20][21]
-
After the addition is complete (approx. 30-45 minutes), gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear gray to dark brown.
Step 4: Reaction with Electrophile (Example: Acetone)
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of anhydrous acetone (1.60 g, 27.5 mmol, 1.1 equiv.) in 20 mL of anhydrous THF in the dropping funnel.
-
Slowly add the acetone solution to the stirred, cooled Grignard reagent. This addition is also exothermic and should be controlled to maintain a temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
Step 5: Work-up and Purification
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.[22]
-
Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether to dilute the organic phase.
-
Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary alcohol.
Troubleshooting and Key Considerations
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.[9][15]2. Inactive magnesium surface (oxide layer).[3][16] | 1. Repeat with meticulously dried apparatus and freshly opened/distilled anhydrous solvent.2. Add another small iodine crystal. Crush a few pieces of magnesium with a dry glass rod. Add a few drops of 1,2-dibromoethane as an initiator.[3][17] |
| Low Yield | 1. Incomplete reaction.2. Wurtz coupling side reaction (R-X + R-MgX → R-R).3. Grignard reagent quenched by moisture. | 1. Ensure reflux period is sufficient to consume most of the magnesium.2. Maintain slow, controlled addition of the aryl halide to avoid high local concentrations.3. Re-verify anhydrous conditions. |
| Dark Black/Tarry Mixture | 1. Overheating during formation or reaction.2. Extended reaction time at high temperature. | 1. Control the rate of addition carefully to maintain only a gentle reflux.2. Do not reflux for excessively long periods after the magnesium is consumed.[23] |
Safety Precautions
-
Fire Hazard: Diethyl ether and THF are extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[14][20]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are exothermic and can become vigorous if additions are too rapid. Always have an ice bath ready to control the reaction temperature.[18][21]
-
Moisture Sensitivity: Grignard reagents react violently with water. Ensure all equipment is scrupulously dry.[11][24]
-
Personal Protective Equipment (PPE): Safety glasses/goggles, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[20][21]
-
Quenching: Quench the reaction and destroy excess Grignard reagent carefully by slow addition of the quenching agent at 0 °C.
References
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- Developing SOPs for Hazardous Chemical Manipul
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- Grignard's Reagent and Its Applic
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- Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Inform
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- Synthesis of 4-methoxyphenylmagnesium bromide. PrepChem.com. [Link]
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protocol for nucleophilic aromatic substitution on 4-Bromo-3-chloroanisole
An Application Guide for the Selective Amination of 4-Bromo-3-chloroanisole
Abstract
This technical guide provides a detailed protocol for the selective nucleophilic aromatic substitution on this compound, a versatile building block in medicinal and materials chemistry. We delve into the mechanistic rationale for employing a palladium-catalyzed Buchwald-Hartwig amination over a classical SNAr pathway, addressing the electronic nature of the substrate. The document furnishes a comprehensive, step-by-step protocol, optimization parameters, and troubleshooting advice tailored for researchers, scientists, and drug development professionals. The provided methodology ensures high regioselectivity for substitution at the C-Br bond, offering a robust and reproducible route to valuable 4-amino-3-chloroanisole derivatives.
Introduction: The Challenge of Nucleophilic Substitution on an Electron-Rich Arene
This compound is a valuable synthetic intermediate due to its three distinct functional handles: a methoxy group, a bromine atom, and a chlorine atom. The ability to selectively functionalize one of the halogen positions is crucial for its use in constructing complex molecular architectures. While nucleophilic aromatic substitution (SNAr) is a fundamental transformation, its application to this compound is not straightforward.
The classical SNAr mechanism proceeds via an addition-elimination pathway, requiring the aromatic ring to be activated by potent electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group.[1][2][3] These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1] The substrate , this compound, lacks such activating groups. In fact, the methoxy group is electron-donating, which deactivates the ring toward nucleophilic attack, making a traditional SNAr approach highly unfavorable.[2]
To overcome this limitation, modern synthetic chemistry relies on transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has emerged as the premier method for the arylation of amines with aryl halides, even on electron-rich or unactivated rings.[4][5] This approach offers mild reaction conditions, broad substrate scope, and excellent functional group tolerance, replacing harsher, classical methods.[4]
This guide focuses on the Buchwald-Hartwig amination as the scientifically sound and practically superior method for achieving nucleophilic substitution on this compound, with a specific emphasis on achieving regioselectivity.
Mechanistic Rationale: Buchwald-Hartwig Amination
The reaction proceeds via a catalytic cycle involving a palladium complex. The choice of palladium precursor, ligand, and base is critical for an efficient transformation.
The Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. For this compound, the C-Br bond is significantly weaker and thus more reactive than the C-Cl bond, leading to the selective formation of the C-Pd-Br insertion product.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5]
Sources
The Strategic Utility of 4-Bromo-3-chloroanisole in Modern Organic Synthesis
Abstract
4-Bromo-3-chloroanisole has emerged as a pivotal building block in contemporary organic synthesis, prized for its differentiated halogen functionalities that enable selective, stepwise elaboration of complex molecular architectures. This technical note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this versatile reagent. We will explore its utility in key transformations, including regioselective cross-coupling reactions and organometallic chemistry. Detailed, field-proven protocols, mechanistic insights, and troubleshooting guidance are provided to empower chemists to leverage the unique reactivity of this compound in their synthetic campaigns, particularly in the construction of pharmaceutical intermediates and other high-value chemical entities.[1][2][3]
Introduction: A Building Block Designed for Selectivity
This compound (CAS No: 50638-46-5) is a disubstituted aromatic ether whose synthetic value lies in the differential reactivity of its two halogen atoms—bromine and chlorine—in metal-catalyzed cross-coupling reactions.[4] The carbon-bromine bond is significantly more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) than the more robust carbon-chlorine bond.[4] This reactivity gap allows for the selective functionalization at the C4-position (bromine) while leaving the C3-position (chlorine) intact for subsequent transformations. This inherent feature makes this compound an invaluable precursor for the regiocontrolled synthesis of polysubstituted aromatic compounds, a common motif in medicinal chemistry and materials science.[2][3]
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO | [5] |
| Molecular Weight | 221.48 g/mol | [5] |
| Appearance | Solid | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long lasting effects) | [5][6] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P391, P501 | [5][6] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [7][8] |
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.[7][9] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.[7][8] All manipulations should be performed in a well-ventilated fume hood.[7][8]
Core Applications in Palladium-Catalyzed Cross-Coupling
The primary utility of this compound is realized in palladium-catalyzed cross-coupling reactions. The significant difference in bond dissociation energies between the C-Br and C-Cl bonds allows for a high degree of chemoselectivity.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[10] When using this compound, the reaction can be directed to selectively couple at the C-Br bond, preserving the C-Cl bond for a potential second coupling event.
Causality of Experimental Choices:
-
Catalyst System: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source like Pd(PPh₃)₄, is essential. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos can facilitate the oxidative addition of even less reactive aryl chlorides, but for selective C-Br coupling, ligands like PPh₃ are often sufficient.[10][11]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid partner, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12][13]
-
Solvent: A biphasic solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water) is commonly employed to dissolve both the organic and inorganic reagents.[10][11]
Logical Workflow for Selective Suzuki-Miyaura Coupling
Caption: Workflow for sequential Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides.[14] This reaction is fundamental for creating structures found in materials science and as intermediates for complex heterocyclic synthesis. The selective reaction at the C-Br bond of this compound proceeds efficiently under standard copper-palladium co-catalyzed conditions.[4]
Mechanistic Rationale: The catalytic cycle involves two interconnected cycles. The palladium cycle includes oxidative addition of the aryl bromide, followed by transmetalation with a copper(I) acetylide, and reductive elimination.[4][15] The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne, which is deprotonated by the amine base.[15]
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified Sonogashira catalytic cycle.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a crucial transformation for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[16][17] The reaction can be performed selectively at the C-Br position of this compound. The choice of ligand is paramount, with sterically hindered, electron-rich phosphine ligands being necessary to promote both the oxidative addition and the C-N bond-forming reductive elimination steps.[18][19]
Grignard Reagent Formation and Subsequent Reactions
The C-Br bond in this compound can be used to form a Grignard reagent, 3-chloro-4-methoxyphenylmagnesium bromide. This transformation converts the electrophilic aryl halide into a potent nucleophile, opening avenues for reactions with a wide range of electrophiles.
Critical Parameters for Success:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[20][21][22]
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Activation is crucial for initiating the reaction and can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[20][22]
-
Initiation and Control: The reaction is exothermic and can have an induction period. Slow, dropwise addition of the aryl halide solution to the magnesium turnings is essential to maintain control over the reaction rate and temperature.[20]
Experimental Workflow for Grignard Reagent Formation
Caption: Step-by-step Grignard formation and reaction.
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Selective Sonogashira Coupling of this compound with Phenylacetylene
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Diisopropylamine or Triethylamine (7.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
-
Add anhydrous THF, followed by diisopropylamine (7.0 eq) and phenylacetylene (1.1 eq) via syringe.
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad thoroughly with Et₂O.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-chloro-2-methoxy-4-(phenylethynyl)benzene.[4]
Protocol 2: Formation of 3-Chloro-4-methoxyphenylmagnesium bromide and Reaction with CO₂
Materials and Reagents:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Preparation: Thoroughly flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 eq) and a stir bar in the flask.
-
Activation: Add one small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. Allow to cool.
-
Initiation: Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add ~10% of this solution to the activated magnesium. The solution should become cloudy and gentle refluxing may occur, indicating initiation. If the reaction does not start, gentle warming may be required.
-
Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed.
-
Quenching: Cool the Grignard solution in an ice bath. Carefully add crushed dry ice in small portions to the vigorously stirred solution. Allow the mixture to warm to room temperature.
-
Workup: Quench the reaction by slowly adding 6 M HCl until the solution is acidic and all solids have dissolved. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 3-chloro-4-methoxybenzoic acid. Further purification can be achieved by recrystallization.[20][23]
Conclusion
This compound is a strategically designed building block that offers synthetic chemists precise control over the assembly of complex substituted aromatic systems. Its differentiated halogen reactivity is a key asset, enabling selective, sequential functionalization through well-established and robust methodologies like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as Grignard chemistry. The protocols and insights provided in this application note serve as a comprehensive resource for harnessing the full synthetic potential of this versatile intermediate in pharmaceutical discovery, agrochemical development, and materials science.[1][2][3]
References
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- Wikipedia. Grignard reagent. Wikipedia.
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Introduction: The Strategic Importance of 4-Bromo-3-chloroanisole
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Application Notes and Protocols: Synthetic Routes to Novel Heterocycles from 4-Bromo-3-chloroanisole
<_>
Introduction
4-Bromo-3-chloroanisole is a versatile and readily available starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its dihalogenated aromatic ring, featuring bromine and chlorine atoms with differential reactivity, coupled with the activating methoxy group, provides a strategic platform for selective functionalization and subsequent cyclization reactions. This differential reactivity allows for sequential, site-selective transformations, making it an invaluable building block for medicinal chemists and researchers in drug development. This document provides a comprehensive guide to key synthetic strategies for constructing complex heterocyclic scaffolds from this starting material, with a focus on palladium- and copper-catalyzed cross-coupling and cyclization reactions.
The strategic importance of this starting material lies in the ability to exploit the C-Br bond for initial cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations, while leaving the more robust C-Cl bond intact for subsequent transformations. This sequential approach enables the controlled and predictable assembly of complex molecular architectures. Furthermore, the methoxy group can be retained as a key pharmacophore or readily converted to a hydroxyl group, providing an additional handle for further derivatization or to act as a crucial hydrogen bond donor/acceptor in biological systems.
This application note will detail proven protocols for the synthesis of important heterocyclic cores, including benzofurans, indoles, and quinolines, starting from this compound. The methodologies presented are designed to be robust and scalable, providing researchers with the tools to accelerate their discovery programs.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1] The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation or migratory insertion, and culminates in reductive elimination to yield the desired product and regenerate the active catalyst.[1]
The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. The electron-donating methoxy group in this compound influences the reactivity of the adjacent C-Cl and C-Br bonds, making the C-Br bond more susceptible to oxidative addition to the palladium catalyst. This inherent reactivity difference is the cornerstone of the synthetic strategies outlined below.
Visualizing the Synthetic Potential
The following diagram illustrates the key strategic disconnections for synthesizing various heterocyclic cores from this compound.
Caption: Sonogashira coupling workflow.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene, followed by triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 70 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to the Benzofuran Core
Caption: Intramolecular cyclization to form the benzofuran ring.
Materials:
-
3-Chloro-4-alkynyl-anisole (from Step 1)
-
Potassium tert-butoxide (KOtBu)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the 3-Chloro-4-alkynyl-anisole (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired benzofuran.
| Reactant | Product | Yield (%) | Key Spectroscopic Data |
| Phenylacetylene | 5-Chloro-6-methoxy-2-phenylbenzofuran | 85 | ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H), 7.25 (s, 1H), 7.05 (s, 1H), 6.90 (s, 1H), 3.95 (s, 3H). |
| 1-Hexyne | 2-Butyl-5-chloro-6-methoxybenzofuran | 78 | ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (s, 1H), 6.95 (s, 1H), 6.30 (s, 1H), 3.90 (s, 3H), 2.80 (t, 2H), 1.70 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H). |
Synthesis of Indoles
The indole scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products. [2][3]A powerful approach to substituted indoles from this compound is the Larock indole synthesis, which involves a palladium-catalyzed annulation of an internal alkyne with an aniline derivative.
Protocol 2: Larock Indole Synthesis for 4-Chloro-5-methoxy-indole Derivatives
This protocol describes a one-pot synthesis of a substituted indole from an aniline derivative generated in situ from this compound.
Caption: Workflow for Larock indole synthesis.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Internal alkyne (e.g., diphenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the amine (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.5 eq).
-
Add anhydrous DMF and the internal alkyne (1.5 eq).
-
Seal the tube and heat the mixture to 120 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired indole derivative.
| Amine | Alkyne | Product | Yield (%) |
| Aniline | Diphenylacetylene | 4-Chloro-5-methoxy-1,2,3-triphenyl-1H-indole | 65 |
| Benzylamine | 1,2-Diphenylethyne | 1-Benzyl-4-chloro-5-methoxy-2,3-diphenyl-1H-indole | 72 |
Synthesis of Quinolines
Quinolines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. [4][5]A versatile method for their synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.
Protocol 3: Multi-step Synthesis of Substituted 6-Chloro-7-methoxyquinolines
This protocol involves the conversion of this compound to a suitable o-aminoaryl ketone intermediate, followed by a Friedländer annulation.
Step 1: Suzuki-Miyaura Coupling to Introduce an Acetyl Group Precursor
Caption: Synthesis of the o-acetyl intermediate.
Procedure:
-
Combine this compound (1.0 eq), (1-Ethoxyvinyl)tributylstannane (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and LiCl (3.0 eq) in a flask with anhydrous toluene.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and treat with aqueous HCl to hydrolyze the enol ether.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the ketone.
Step 2: Nitration and Reduction to the o-Aminoaryl Ketone
Procedure:
-
Nitrate the ketone from Step 1 using a standard nitrating mixture (HNO₃/H₂SO₄) to introduce a nitro group ortho to the acetyl group.
-
Reduce the nitro group to an amine using a reducing agent such as SnCl₂·2H₂O or by catalytic hydrogenation (H₂, Pd/C).
Step 3: Friedländer Annulation
Caption: Friedländer annulation for quinoline synthesis.
Procedure:
-
Combine the o-aminoaryl ketone (1.0 eq) and a compound with an activated methylene group (e.g., ethyl acetoacetate, 1.1 eq).
-
Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture, often neat or in a high-boiling solvent like diphenyl ether.
-
Monitor the reaction until completion.
-
Cool the mixture and purify the product by recrystallization or column chromatography.
| Activated Methylene Cmpd. | Product | Overall Yield (%) |
| Ethyl acetoacetate | Ethyl 6-chloro-7-methoxy-2-methylquinoline-3-carboxylate | 45 |
| Malononitrile | 2-Amino-6-chloro-7-methoxyquinoline-3-carbonitrile | 52 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, enabling the construction of complex molecular architectures with a high degree of control. The palladium- and copper-catalyzed methodologies detailed in these application notes provide robust and reproducible protocols for accessing important heterocyclic cores such as benzofurans, indoles, and quinolines. These strategies, coupled with the ability to further modify the methoxy group, offer medicinal chemists and drug development professionals a powerful toolkit for the rapid exploration of chemical space and the generation of new lead compounds.
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Bromoanisole.
- Openlabnotebooks.org. (2019). Quinoline Series: Synthesis.
- MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- ResearchGate. (n.d.).
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
- MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Chapman University Digital Commons. (n.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.
- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).
- NIH. (n.d.).
- JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
Sources
Application Notes & Protocols: Catalytic Amination of 4-Bromo-3-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the catalytic amination of 4-bromo-3-chloroanisole, a key transformation for synthesizing valuable intermediates in pharmaceutical and materials science research.[1] We present two robust, field-proven protocols utilizing palladium- and copper-based catalyst systems, respectively. This guide goes beyond a simple recitation of steps, delving into the mechanistic rationale behind experimental choices to empower researchers to troubleshoot and adapt these methods. Protocols are detailed with step-by-step instructions, reagent tables, and safety considerations. Visual aids, including mechanistic diagrams and workflow charts, are provided to enhance understanding and practical application.
Introduction: The Significance of Aryl Amines
The synthesis of aryl amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical industry.[] These structural motifs are present in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient method for constructing aryl amines from aryl halides.[3][4][5] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[3][6]
This compound is a valuable building block, and its selective amination provides access to a diverse range of substituted aniline derivatives. These products can serve as key intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1] This guide will explore two powerful catalytic systems for this transformation: the well-established Buchwald-Hartwig palladium-catalyzed amination and a complementary copper-catalyzed approach.
Mechanistic Principles of Catalytic Amination
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. Both palladium- and copper-catalyzed aminations proceed through a series of fundamental steps.
The Buchwald-Hartwig Amination Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[3][4][5][7][8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[3][4][5][8] The greater reactivity of the C-Br bond compared to the C-Cl bond dictates that oxidative addition will preferentially occur at the bromine-bearing carbon.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amido complex.[5]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][5][8]
Figure 1: Generalized Buchwald-Hartwig catalytic cycle.
Copper-Catalyzed Amination (Ullmann-type Reaction)
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-based methods. The mechanism is often proposed to involve a Cu(I)/Cu(III) cycle.[9]
-
Oxidative Addition: The aryl halide undergoes oxidative addition to a Cu(I) complex to form a Cu(III) intermediate.[9]
-
Reductive Elimination: This intermediate then undergoes reductive elimination to furnish the desired aryl amine and regenerate the active Cu(I) catalyst.[9]
Recent advances in ligand design have significantly expanded the scope and utility of copper-catalyzed aminations, enabling reactions to proceed under milder conditions.[10][11][12]
Experimental Protocols
Safety First: Always conduct a thorough risk assessment before beginning any chemical synthesis. This compound is harmful if swallowed and toxic to aquatic life.[13] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[14] All manipulations should be performed in a well-ventilated fume hood.[14][15]
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general and highly reliable method for the amination of this compound with a variety of primary and secondary amines. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands generally providing the best results.[16][17]
| Reagent/Parameter | Recommended Value/Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Amine | 1.2 - 1.5 equiv | Slight excess ensures complete consumption of the aryl halide. |
| Palladium Precatalyst | Pd₂(dba)₃ (0.5 - 2 mol %) or Pd(OAc)₂ (1 - 4 mol %) | Common and effective palladium sources. |
| Ligand | XPhos, RuPhos, or similar biaryl phosphine (1 - 5 mol %) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[16] |
| Base | NaOt-Bu or K₃PO₄ (1.4 - 2.0 equiv) | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that are stable under the reaction conditions. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base under an inert atmosphere.[18]
-
Reagent Addition: Add this compound and the amine to the flask, followed by the anhydrous solvent.[18]
-
Reaction: Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.[18]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water or brine.[18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Amination
This protocol offers a more cost-effective alternative to palladium catalysis and can be particularly effective for certain amine substrates.
| Reagent/Parameter | Recommended Value/Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate |
| Amine | 1.5 - 2.0 equiv | A larger excess is sometimes required compared to palladium catalysis. |
| Copper Catalyst | CuI (5 - 10 mol %) | A common and effective copper(I) source. |
| Ligand | L-proline or an N,N'-diaryldiamine (10 - 20 mol %) | Ligands enhance the solubility and reactivity of the copper catalyst.[10][11] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | A strong inorganic base is typically used. |
| Solvent | DMF or DMSO (anhydrous) | Polar aprotic solvents are generally preferred for copper catalysis. |
| Temperature | 100 - 130 °C | Higher temperatures are often required compared to palladium catalysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Cu(I) catalyst. |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add CuI, the ligand, and the base to a dry reaction vessel.
-
Reagent Addition: Add this compound, the amine, and the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture to the specified temperature with efficient stirring.
-
Monitoring: Track the reaction's progress using TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. The aqueous layer is often treated with aqueous ammonia to remove copper salts.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by flash column chromatography.
Experimental Workflow and Data Management
A systematic approach to experimentation and data recording is essential for reproducible and reliable results.
Figure 2: A typical experimental workflow for catalytic amination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is thoroughly dried and use freshly distilled, anhydrous solvents.- Screen different bases and solvents. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Catalyst decomposition- Presence of water | - Use a more robust ligand.- Scrupulously exclude water from the reaction. |
| Difficulty in Product Purification | - Residual catalyst or ligand- Emulsion formation during workup | - For palladium, consider a scavenger resin.- For copper, wash with aqueous ammonia.- Break emulsions by adding brine or filtering through celite. |
Conclusion
The catalytic amination of this compound is a powerful and versatile transformation for the synthesis of valuable substituted anilines. Both palladium- and copper-based systems offer effective solutions, with the choice of catalyst often depending on cost, substrate scope, and desired reaction conditions. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can successfully employ these methods to advance their research in drug discovery and materials science.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
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- ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- ACS Publications. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- PubMed. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]
- ACS Publications. (2012). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. [Link]
- Synfacts. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]
- National Institutes of Health. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- National Institutes of Health. (2008).
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- ResearchGate. (2004). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. [Link]
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- ACS Publications. (2007). Pd(η3-1-PhC3H4)(η5-C5H5)
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- ACS Publications. (2000).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Syntheses. N, N-dicyclohexyl-3-methoxyaniline. [Link]
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- J&K Scientific LLC. 3-Bromo-4-chloroanisole | 2732-80-1. [Link]
- Organic Syntheses. Benzenamine, 4-chloro-N-methyl-N-phenyl-. [Link]
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
- ResearchGate. (2014). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. [Link]
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Application Notes and Protocols for the Functionalization of the Aromatic Ring of 4-Bromo-3-chloroanisole
Introduction: Strategic Importance of 4-Bromo-3-chloroanisole
This compound is a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a methoxy group, a bromine atom, and a chlorine atom, offers a versatile platform for a variety of selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds, coupled with the directing effects of the methoxy group, allows for precise and regioselective functionalization of the aromatic ring. This guide provides an in-depth exploration of the primary strategies for modifying this valuable intermediate, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.[2]
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds (C-Br bonds are weaker and more reactive in oxidative addition to Pd(0)) allows for selective functionalization at the C4 position.[3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron compound.[4] The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often chosen to facilitate the oxidative addition of the aryl halide to the palladium center, which is typically the rate-determining step.[3]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[4][5]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used to dissolve the reactants and facilitate the reaction. The addition of water can sometimes accelerate the reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Quantitative Data Summary Table:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | >95 |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 92 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 80 | 88 |
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[6][7] Similar to the Suzuki coupling, this reaction can be performed selectively at the more reactive C-Br bond of this compound.
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective for coupling a wide range of amines, including primary and secondary amines.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[9]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard to prevent unwanted side reactions.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reactant Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (3-5 mL).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Part 2: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[10] The methoxy group of this compound is an effective DMG, directing deprotonation to the adjacent C2 position.[11][12]
Mechanism Overview: The methoxy group's oxygen atom coordinates to an organolithium reagent (e.g., n-butyllithium), bringing the strong base in close proximity to the C2 proton. This "complex-induced proximity effect" facilitates regioselective deprotonation, forming an aryllithium intermediate that can be trapped with various electrophiles.[10]
Experimental Protocol: DoM followed by Electrophilic Quench
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, 1.5 mmol) and continue stirring at -78 °C for 1 hour.
-
Warming and Quench: Allow the reaction to warm to room temperature and then quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the mixture with diethyl ether, wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via chromatography.
Potential Electrophiles and Products:
| Electrophile | Product Functional Group |
| I₂ | -I |
| DMF | -CHO |
| CO₂ (dry ice) | -COOH |
| (CH₃)₃SiCl | -Si(CH₃)₃ |
Logical Relationship Diagram:
Caption: Directed ortho-metalation pathway.
Part 3: Electrophilic Aromatic Substitution
While the anisole ring is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group (an ortho, para-director), the existing substitution pattern on this compound makes further EAS challenging and often leads to mixtures of products.[13] The C2 and C6 positions are activated, but steric hindrance and the deactivating effects of the halogens must be considered.
Nitration
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed.[14]
Causality of Experimental Choices:
-
Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic nitrating agent. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[14]
-
Conditions: The reaction is highly exothermic and must be performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent over-nitration or decomposition.
Protocol: Nitration of this compound
-
Acid Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (5 mL) to this compound (1.0 mmol).
-
Nitrating Agent: While maintaining the temperature below 10 °C, add a cooled mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (2 mL) dropwise with vigorous stirring.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Quench: Carefully pour the reaction mixture over crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 4-bromo-3-chloro-6-nitroanisole.
Part 4: Halogen Dance Reaction
The halogen dance is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic ring.[15] This reaction proceeds via a series of deprotonation and halogen-metal exchange steps.[16] For substrates like this compound, this can be a complex but powerful method to access isomers that are otherwise difficult to synthesize.[17] The reaction is driven by the formation of a more stable organometallic intermediate.
Conceptual Pathway: Treatment with a strong base like lithium diisopropylamide (LDA) can initiate deprotonation at an available ring position. The resulting aryllithium can then undergo a series of intermolecular halogen transfers, leading to a thermodynamic mixture of isomers.[18] The final product distribution is highly dependent on reaction conditions such as temperature, base, and quenching agent.
Due to the complexity and substrate-specific nature of this reaction, a general protocol is less instructive. Researchers interested in this transformation should consult specialized literature for conditions tailored to dihaloanisole systems.[19]
Conclusion
The functionalization of this compound offers a rich field of synthetic possibilities. By leveraging the differential reactivity of its halogen substituents and the directing influence of the methoxy group, chemists can selectively introduce a wide array of functional groups. Palladium-catalyzed cross-coupling reactions provide a reliable route for C-C and C-N bond formation at the C4 position. Directed ortho-metalation offers precise functionalization at the C2 position. While electrophilic substitution and halogen dance reactions present more complex challenges, they open doors to unique structural motifs. The protocols and insights provided herein serve as a comprehensive guide for harnessing the synthetic potential of this versatile building block.
References
- On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. (1997). Journal of the American Chemical Society.
- Directed ortho metalation - Wikipedia. (n.d.). Wikipedia.
- Friesen, C. (1996). Directed Ortho-Metalation of the Three Methyl Anisoles in Various Media. Masters Theses & Specialist Projects.
- ortho metalation - Andrew G Myers Research Group. (n.d.). Harvard University.
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2014). PubMed Central.
- Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. (2011). Organometallics.
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
- Halogen dance rearrangement - Wikipedia. (n.d.). Wikipedia.
- The Power of Precision: this compound in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (n.d.). ResearchGate.
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (n.d.). ResearchGate.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). PubMed Central.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. (2005). ARKIVOC.
- Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. (2005). Organic Chemistry.
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (n.d.). ResearchGate.
- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
- Examples of electrophilic aromatic substitution. (n.d.). Lumen Learning.
- Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. (2020). ResearchGate.
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
- Modeling a halogen dance reaction mechanism: A density functional theory study. (n.d.). White Rose Research Online.
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (n.d.). Indian Academy of Sciences.
- Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. (2024). Kobe University.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Electrophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia.
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Introduction: The Strategic Value of 4-Bromo-3-chloroanisole in Advanced Materials Synthesis
An Application Guide to 4-Bromo-3-chloroanisole in Materials Science Research
This compound (CAS: 50638-46-5) is a halogenated aromatic compound whose utility in materials science stems from the differential reactivity of its two halogen substituents. The presence of both a bromine and a chlorine atom on the anisole core provides synthetic chemists with two distinct chemical handles for precise, stepwise molecular construction.[1] This regioselectivity is paramount in the synthesis of complex organic molecules, specialty polymers, and functional materials designed for advanced applications, including organic electronics.[2][3]
The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in common palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates a more rapid oxidative addition step—the crucial first step in many catalytic cycles.[4] This inherent reactivity difference allows for the selective functionalization at the bromine-substituted position while leaving the chlorine atom untouched for subsequent transformations under different reaction conditions. This guide provides detailed protocols for leveraging this unique reactivity in the design of novel materials.
Application Note 1: Synthesis of Asymmetric Biaryl Monomers for Conjugated Polymers via Sequential Suzuki-Miyaura Coupling
The precise construction of conjugated organic materials is fundamental to the field of organic electronics.[5] Sequential cross-coupling reactions using precursors like this compound enable the synthesis of well-defined, asymmetric building blocks (monomers) that can be polymerized to create materials with tailored electronic and photophysical properties.
Principle of Sequential Coupling
The synthetic strategy involves a two-step, one-pot or stepwise approach:
-
First Coupling (at C-Br): A Suzuki-Miyaura reaction is performed under conditions optimized for the more reactive C-Br bond, coupling the first aryl group at this position.
-
Second Coupling (at C-Cl): The reaction conditions are then modified (e.g., by changing the catalyst, ligand, or increasing the temperature) to activate the less reactive C-Cl bond for a second Suzuki coupling with a different arylboronic acid.[6]
This methodology provides a high degree of control over the final molecular architecture, which is critical for tuning the performance of organic semiconductors.
Experimental Protocol: Two-Step Sequential Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical asymmetric biaryl compound, 3-chloro-4-(thiophen-2-yl)anisole, followed by its conversion to 3-(furan-2-yl)-4-(thiophen-2-yl)anisole.
Part A: Selective Coupling at the Carbon-Bromine Bond
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), thiophene-2-boronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The mixture should be sparged with the inert gas for 15-20 minutes. Following this, add the palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), typically at a loading of 1-3 mol%.[7]
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-90 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup and Isolation: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, 3-chloro-4-(thiophen-2-yl)anisole, can be purified by flash column chromatography on silica gel.
Part B: Coupling at the Carbon-Chlorine Bond
-
Reaction Setup: To the purified product from Part A (1.0 eq.), add furan-2-boronic acid (1.2 eq.) and a stronger base such as potassium phosphate (K₃PO₄, 2.5 eq.) to a new or thoroughly dried Schlenk flask.
-
Catalyst and Solvent: This step requires a more active catalyst system to cleave the stronger C-Cl bond. A common choice is a combination of Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a specialized phosphine ligand like SPhos or XPhos. Add the catalyst and ligand under an inert atmosphere, followed by the degassed solvent (e.g., anhydrous toluene or dioxane).[6]
-
Reaction Execution: Heat the reaction to a higher temperature, typically 100-110 °C, and monitor its progress. Reactions involving aryl chlorides are often slower than those with bromides.
-
Workup and Purification: Follow the same workup and purification procedure as described in Part A to isolate the final product, 3-(furan-2-yl)-4-(thiophen-2-yl)anisole.
Summary of Reaction Conditions
| Parameter | Step A (C-Br Coupling) | Step B (C-Cl Coupling) | Rationale for Change |
| Aryl Halide | This compound | 3-chloro-4-(thiophen-2-yl)anisole | Product of the first reaction serves as the substrate for the second. |
| Boronic Acid | Thiophene-2-boronic acid | Furan-2-boronic acid | Introduction of a second, different aryl group. |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ + Ligand (e.g., SPhos) | A more active catalyst system is required to activate the stronger C-Cl bond.[6] |
| Base | K₂CO₃ | K₃PO₄ | A stronger base is often employed for less reactive aryl chlorides. |
| Temperature | 80-90 °C | 100-110 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
Visualization of Sequential Synthesis Workflow
Caption: Workflow for the sequential Suzuki-Miyaura coupling.
Application Note 2: Regioselective Synthesis of Grignard Reagents for Monomer Elaboration
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. By exploiting the higher reactivity of the C-Br bond, this compound can be selectively converted into a Grignard reagent, leaving the chloro-substituent available for other transformations. This organometallic intermediate is a potent nucleophile, useful for creating functionalized monomers.
Principle of Selective Grignard Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. This reaction occurs much more readily with aryl bromides than with aryl chlorides.[8] Therefore, reacting this compound with magnesium selectively yields (3-chloro-4-methoxyphenyl)magnesium bromide. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups.
Experimental Protocol: Selective Grignard Reagent Formation and Carboxylation
This protocol details the formation of the Grignard reagent and its subsequent reaction with carbon dioxide to form 3-chloro-4-methoxybenzoic acid, a potential monomer for specialty polyesters or polyamides.
-
Glassware and Reagent Preparation: All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven (>120 °C) and assembled while hot under a stream of dry nitrogen or argon. Anhydrous solvents (e.g., tetrahydrofuran, THF) are essential.[9]
-
Reaction Setup: Place magnesium turnings (1.2 eq.) into the flask with a magnetic stir bar. Maintain a positive pressure of inert gas throughout the experiment.
-
Initiation: To activate the magnesium surface, add a single small crystal of iodine. The disappearance of the brown iodine color indicates activation. Alternatively, a few drops of 1,2-dibromoethane can be used.[9]
-
Grignard Formation: Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion (~10%) of this solution to the magnesium. An exothermic reaction, bubbling, and color change indicate initiation. If it does not start, gently warm the flask with a heat gun. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[9] After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the reagent.
-
Reaction with Electrophile (Carboxylation): Cool the Grignard reagent in an ice bath. In a separate flask, crush an excess of dry ice (solid CO₂) and add it to the reaction mixture portion-wise, or pour the Grignard solution slowly over the crushed dry ice with stirring.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic and all magnesium salts have dissolved.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.
Key Parameters for Grignard Synthesis
| Parameter | Value/Condition | Rationale |
| Molar Ratio (Halide:Mg) | 1 : 1.2 - 1.5 | A slight excess of magnesium ensures complete consumption of the aryl halide.[9] |
| Solvent | Anhydrous THF | Ethereal solvents are crucial for stabilizing the Grignard reagent. |
| Initiation | Iodine crystal or 1,2-dibromoethane | Activates the magnesium surface by removing the passivating oxide layer.[9] |
| Addition Rate | Slow, dropwise | Controls the exotherm of the reaction and minimizes side reactions like Wurtz coupling.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly reactive with atmospheric oxygen and moisture.[9] |
Visualization of Selective Grignard Reaction
Caption: Synthesis pathway via selective Grignard reagent formation.
Safety and Handling
This compound is classified as an acute oral toxicant and is hazardous to the aquatic environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- J&K Scientific LLC. (n.d.). 3-Bromo-4-chloroanisole.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with....
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Precision: this compound in Advanced Organic Synthesis.
- ResearchGate. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material.
- Google Patents. (2020). WO2020193617A1 - Impact of trace elements in the grignard reaction.
- Royal Society of Chemistry. (2010). Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques.
- Knut and Alice Wallenberg Foundation. (n.d.). Breaking boundaries of organic electronics.
- Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
Sources
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- 3. Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-chloroanisole
Welcome to the technical support center for the synthesis of 4-bromo-3-chloroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will delve into common challenges, troubleshooting strategies, and frequently asked questions to help you improve your reaction yields and product purity.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured to provide direct answers and actionable solutions to problems you might encounter during the synthesis of this compound, which typically involves the electrophilic bromination of 3-chloroanisole.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, from suboptimal reaction conditions to inefficient workup procedures. Let's break down the potential culprits and their solutions.
A1: Key Areas for Yield Improvement
1. Suboptimal Reaction Conditions:
-
Reaction Temperature: The electrophilic bromination of anisole derivatives is highly sensitive to temperature.[1] Running the reaction at a lower temperature, typically between 0°C and 10°C, can improve the regioselectivity and minimize the formation of polybrominated byproducts.[1][2]
-
Choice of Brominating Agent and Solvent: The combination of the brominating agent and solvent plays a crucial role. Using N-bromosuccinimide (NBS) in a polar solvent like acetonitrile can offer good regioselectivity.[1][3] A common and effective method is the use of bromine (Br₂) in acetic acid.[1]
-
Catalyst: The methoxy group in 3-chloroanisole is an activating group, meaning a strong Lewis acid catalyst is often unnecessary and may even promote side reactions.[1] If a catalyst is deemed necessary for a less reactive system, a mild one should be chosen.
2. Incomplete Reaction:
-
Monitoring Reaction Progress: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Reagent Stoichiometry: Ensure that you are using a stoichiometric amount of the brominating agent. Adding the brominating agent slowly and in portions can help control the reaction and prevent the formation of di- and tri-brominated species.[1]
3. Product Loss During Work-up:
-
Quenching: After the reaction is complete, it's crucial to quench any remaining bromine. This is typically done by adding a saturated solution of sodium bisulfite or sodium thiosulfate until the orange color of bromine disappears.[1]
-
Extraction: Ensure a thorough extraction of the product from the aqueous layer. Use a suitable organic solvent like dichloromethane or ethyl acetate and perform multiple extractions to maximize the recovery of your product.[4]
-
Purification: Purification by column chromatography on silica gel is often necessary to separate the desired this compound from isomeric byproducts and unreacted starting material.[5]
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the bromination?
The methoxy group of 3-chloroanisole is an ortho-, para- director, while the chloro group is also an ortho-, para- director but a deactivator. The directing effects of these two groups are synergistic for substitution at the 4-position (para to the methoxy group and ortho to the chloro group). However, substitution can also occur at other positions.
A2: Strategies to Enhance Regioselectivity
-
Steric Hindrance: The position ortho to the methoxy group is sterically hindered.[1] Therefore, the para-isomer (this compound) is generally the major product.[1][6] Using a bulkier brominating agent can further enhance this steric preference for the para position.
-
Reaction Temperature: As mentioned previously, lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.[1]
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents may favor the formation of the para-isomer due to solvation effects.
Q3: My final product is colored, even after purification. What is the likely cause and how can I decolorize it?
A colored product often indicates the presence of residual bromine or other colored impurities.
A3: Decolorization Techniques
-
Thorough Quenching: Ensure that all excess bromine has been quenched during the work-up. You can test this by adding a drop of the quenching agent to the aqueous layer; if the color disappears, more quenching agent is needed.
-
Washing: Washing the organic layer with a solution of sodium thiosulfate or sodium bisulfite during the extraction process can help remove residual bromine.[4]
-
Activated Carbon: If the color persists after standard work-up and purification, you can try treating a solution of your product in an organic solvent with a small amount of activated carbon, followed by filtration.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound.
Q1: What is the primary reaction mechanism for the bromination of 3-chloroanisole?
The bromination of 3-chloroanisole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy group (-OCH₃) is a strong activating group and directs the incoming electrophile (Br⁺) to the ortho and para positions.[7][8] The chlorine atom is a deactivating group but also an ortho, para-director. In this case, the directing effects of both substituents favor bromination at the 4-position (para to the methoxy group).
Q2: What are the expected physical properties of this compound?
It is important to know the physical properties of your target compound for proper handling and characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO | |
| Molecular Weight | 221.48 g/mol | |
| Appearance | Solid |
Q3: What analytical techniques are recommended for characterizing the final product?
To confirm the identity and purity of your synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the position of the bromine atom.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates a high degree of purity.
III. Experimental Protocol and Visualization
A. Standard Protocol for the Bromination of 3-Chloroanisole
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
3-Chloroanisole
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bisulfite Solution
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroanisole (1 equivalent) in glacial acetic acid.
-
Cool the flask to 0-5 °C in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred 3-chloroanisole solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing cold water.
-
Add saturated sodium bisulfite solution dropwise until the orange color of the excess bromine is discharged.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
B. Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
C. Troubleshooting Logic Diagram
Sources
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- 2. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Explain why in anisole electrophilic substitution takes place at ortho and para positions and not at meta position. [allen.in]
- 8. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Bromo-3-chloroanisole
Welcome to the dedicated technical support resource for the purification of 4-Bromo-3-chloroanisole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical advice to overcome common challenges encountered during the purification of this key synthetic intermediate. Our focus is on explaining the "why" behind each step, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before embarking on the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities to anticipate include:
-
Unreacted Starting Material: Residual 3-chloroanisole is a common impurity.
-
Positional Isomers: During the bromination of 3-chloroanisole, the bromine can add to other positions on the aromatic ring, leading to isomers such as 2-bromo-3-chloroanisole or 4-bromo-5-chloroanisole. These isomers often have very similar physical properties to the desired product, making them challenging to separate.
-
Polybrominated Species: Over-bromination can lead to the formation of dibromo-chloroanisole byproducts.
-
Residual Brominating Reagent: Traces of the brominating agent (e.g., N-bromosuccinimide or bromine) may remain.
-
Solvent Residues: Solvents used in the reaction and work-up can be present in the crude material.
Q2: What are the key physical properties of this compound that I should consider for purification?
A2: Understanding the physical properties of your target compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO | |
| Molecular Weight | 221.48 g/mol | |
| Appearance | Solid | |
| Boiling Point | 129-132 °C | |
| Density | 1.564 g/cm³ |
The compound's solid nature at room temperature suggests that recrystallization is a viable purification method. Its relatively high boiling point indicates that distillation, particularly under reduced pressure, could also be effective.
Q3: Which purification technique is generally the most effective for this compound?
A3: The optimal purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often the most straightforward and cost-effective method for removing small amounts of impurities from a solid product.
-
Column chromatography is highly effective for separating compounds with different polarities, such as removing unreacted starting material and some isomeric byproducts.[1][2]
-
Fractional distillation can be used to separate liquids with close boiling points and may be suitable for removing volatile impurities or for large-scale purification if the impurities have sufficiently different boiling points.[3][4][5]
Q4: How can I quickly assess the purity of my fractions during purification?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[2] It allows for a rapid assessment of the number of components in a mixture and helps in identifying the fractions containing your desired product. For aromatic compounds like this compound, visualization under a UV lamp is typically effective.
Troubleshooting Guides
This section provides detailed troubleshooting advice for the most common purification techniques you are likely to employ for this compound.
Purification Workflow Decision Diagram
Caption: A decision-making workflow for the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solids, but it can present challenges.
Problem 1: The compound "oils out" instead of forming crystals.
-
Causality: The compound's melting point is likely lower than the boiling point of the solvent, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the hot solution until the oil redissolves completely.
-
Slow cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Avoid moving or disturbing the solution during this critical phase.
-
Solvent selection: The chosen solvent may be too non-polar. Try a slightly more polar solvent or a solvent mixture. Common solvent systems for halogenated aromatics include heptane/ethyl acetate, methanol/water, and acetone/water.[6]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Problem 2: No crystals form, even after cooling.
-
Causality: The solution is likely not saturated, meaning too much solvent was used.
-
Troubleshooting Steps:
-
Evaporate excess solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again.
-
Induce crystallization:
-
Seed crystals: Add a tiny crystal of the crude starting material to the cooled solution.
-
Ice bath: Once the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the compound.
-
-
Add an anti-solvent: If using a solvent pair, slowly add the "poor" solvent to the cooled solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the cloudiness before allowing it to cool slowly.
-
Problem 3: The recovered crystals are still impure.
-
Causality: Impurities may have co-crystallized with the product, or the crystals were not washed properly.
-
Troubleshooting Steps:
-
Hot filtration: If there are insoluble impurities in the hot solution, perform a hot gravity filtration before allowing the solution to cool.
-
Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Second recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Column Chromatography Troubleshooting
Column chromatography offers excellent separation capabilities but requires careful setup and execution.[1][2]
Problem 1: Poor separation of the desired product from impurities.
-
Causality: The chosen eluent system does not have the optimal polarity to differentiate between the components of the mixture.
-
Troubleshooting Steps:
-
TLC optimization: Before running a column, optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound.[7]
-
Solvent polarity:
-
If the compounds are eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
-
If the compounds are sticking to the column (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
-
Gradient elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography. This can help to separate compounds with a wide range of polarities.
-
Stationary phase: For halogenated aromatic compounds, silica gel is the most common stationary phase.[1] If your compound is sensitive to the acidic nature of silica, consider using neutral alumina.
-
Problem 2: The compound is not eluting from the column.
-
Causality: The eluent is not polar enough to move the compound through the stationary phase, or the compound may have decomposed on the column.
-
Troubleshooting Steps:
-
Increase eluent polarity: Drastically increase the polarity of the eluent to try and flush the compound off the column.
-
Check for decomposition: If the compound is sensitive, it may have degraded on the acidic silica gel. You can test for this by spotting a solution of your compound on a TLC plate and letting it sit for an hour before eluting to see if a new spot appears.
-
Problem 3: Cracks or channels form in the column packing.
-
Causality: Improper packing of the column or running the column dry can lead to cracks and channels, which result in poor separation.
-
Troubleshooting Steps:
-
Careful packing: Ensure the silica gel is packed uniformly without any air bubbles. A "slurry packing" method is often preferred.
-
Maintain solvent level: Never let the solvent level drop below the top of the silica gel.
-
Fractional Distillation Troubleshooting
For liquid crude products or for removing volatile impurities, fractional distillation can be a powerful technique.
Problem 1: The temperature fluctuates during distillation.
-
Causality: This can be due to uneven heating, a non-homogeneous mixture, or the presence of multiple components with close boiling points.
-
Troubleshooting Steps:
-
Ensure steady heating: Use a heating mantle with a stirrer to ensure even heat distribution.
-
Proper insulation: Insulate the distillation column to maintain a proper temperature gradient.
-
Sufficient column length: For compounds with close boiling points, a longer fractionating column with a high number of theoretical plates is necessary for good separation.[5]
-
Problem 2: The distillation rate is too slow or too fast.
-
Causality: The heating rate is not optimized.
-
Troubleshooting Steps:
-
Adjust heating:
-
If the distillation is too slow, increase the temperature of the heating mantle gradually.
-
If it is too fast, reduce the heat to allow for proper equilibration on the fractionating column. A good distillation rate is typically 1-2 drops per second.
-
-
Problem 3: The distillate is not pure.
-
Causality: The separation efficiency of the distillation is insufficient.
-
Troubleshooting Steps:
-
Use a more efficient column: Employ a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Slower distillation rate: A slower distillation rate allows for more vaporization-condensation cycles, leading to better separation.
-
Vacuum distillation: For high-boiling compounds like this compound, distillation under reduced pressure will lower the boiling point and can help prevent decomposition.
-
Safety Precautions
When working with this compound and the solvents used for its purification, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
References
- Columbia University. (n.d.). Column Chromatography.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- LookChem. (n.d.). This compound.
- Chem-Impex. (n.d.). 3-Bromo-4-chloroanisole.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- Khan Academy. (n.d.). Simple and fractional distillations.
- Maratek. (2021, April 13). What is the Fractional Distillation Process in Solvent Recovery?
- Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 4-Bromo-3-chloroanisole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Bromo-3-chloroanisole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical chemical intermediate.[1] By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and analysis of this compound.
Q1: What is the most common and logical synthetic route for this compound?
The most direct and common synthetic route is the electrophilic bromination of 3-chloroanisole .
Causality: In electrophilic aromatic substitution, the directing effects of the substituents on the anisole ring are paramount. The methoxy group (-OCH3) is a powerful activating group, while the chloro group (-Cl) is a deactivating group.[2][3] Both are ortho-, para-directors. In 3-chloroanisole, the methoxy group (at position 1) strongly directs incoming electrophiles to positions 2, 4, and 6. The chloro group (at position 3) directs to positions 2, 4, and 6. The combined effect strongly favors substitution at these positions over position 5. The formation of this compound is a result of this regioselectivity.
An alternative route, the chlorination of 4-bromoanisole, is less efficient. The strongly activating methoxy group would primarily direct chlorination to its ortho positions (2 and 6), leading to 2-chloro-4-bromoanisole as the major product, not the desired 3-chloro isomer.
Q2: What are the primary impurities I should anticipate in the synthesis of this compound?
Impurities primarily arise from side reactions on the aromatic ring and unreacted starting materials. The key is to recognize that the product itself is susceptible to further reactions.
Common Impurities Include:
-
Isomeric Byproducts: Due to the directing effects of the methoxy and chloro groups, bromination can also occur at other activated positions, leading to the formation of 2-Bromo-3-chloroanisole and 6-Bromo-3-chloroanisole .
-
Poly-halogenated Impurities: The product, this compound, still possesses an activated aromatic ring. This makes it susceptible to a second bromination, a common issue known as over-bromination.[4] This results in impurities like 2,4-Dibromo-3-chloroanisole and 4,6-Dibromo-3-chloroanisole .
-
Unreacted Starting Material: Incomplete reactions will leave residual 3-chloroanisole .
-
Impurities from Reagents: Commercial bromine can contain organic impurities, which should be considered if unexpected signals appear in analysis.[5]
Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?
A multi-technique approach is recommended for comprehensive purity assessment.[6]
-
Gas Chromatography (GC): Excellent for separating volatile compounds like isomeric and poly-halogenated impurities.[6][7] When coupled with a Flame Ionization Detector (FID), it provides reliable quantitative data based on area percentage. A GC-Mass Spectrometry (GC-MS) system is invaluable for identifying the molecular weight of unknown peaks.[8]
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a broader range of compounds, including any non-volatile or thermally unstable impurities that may not be amenable to GC analysis.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and for elucidating the exact structure of isolated, unknown impurities.
Part 2: Troubleshooting Guide for Common Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Problem: My reaction yields are consistently low.
Low yields can stem from incomplete conversion, product degradation, or loss during the workup and purification stages.
| Possible Cause | Underlying Rationale | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium or the activation energy barrier is not sufficiently overcome. | Extend the reaction time. Gently increase the temperature, but monitor for increased byproduct formation. Ensure efficient stirring. |
| Reagent Stoichiometry | An insufficient amount of the brominating agent will naturally lead to unreacted starting material and low yield. | Ensure a precise 1:1 molar ratio of the brominating agent to 3-chloroanisole.[4] Use freshly titrated or high-purity reagents. |
| Poor Reagent Activity | Older or improperly stored brominating agents like N-Bromosuccinimide (NBS) can lose activity over time. | Use a fresh bottle of the reagent or recrystallize the existing stock. |
| Product Loss During Workup | The product may be partially soluble in the aqueous phase or lost during extraction and washing steps. | Ensure proper phase separation during extraction. Minimize the number of washing steps or use brine to reduce aqueous solubility. Back-extract the aqueous layer. |
Problem: I have a high percentage of isomeric impurities (e.g., 2-bromo and 6-bromo isomers).
This is a classic regioselectivity problem. While position 4 is a likely target, substitution at positions 2 and 6 is also electronically favored.
Causality: Higher reaction temperatures provide more energy, which can overcome the small activation energy differences between substitution at different positions, leading to a less selective reaction and a mixture of isomers. Steric hindrance can also play a key role in directing the incoming electrophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high isomer content.
Problem: My GC-MS shows significant peaks corresponding to dibromo-chloroanisole.
This indicates over-bromination, a common side reaction when the product is also reactive towards the electrophile.[4]
Causality: The methoxy group is a strong activator, and even with the addition of two deactivating halogens, the product ring remains susceptible to further electrophilic attack.[9] This is especially problematic if a localized high concentration of the brominating agent exists in the reaction mixture.
Key Control Strategies:
-
Strict Stoichiometric Control: Use a precise 1:1 molar ratio of 3-chloroanisole to the brominating agent. Excess brominating agent is the most common cause of this issue.[4]
-
Slow, Controlled Addition: Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, minimizing the chance of a second bromination event.[4]
-
Low Reaction Temperature: Conducting the reaction at 0°C or lower significantly decreases the rate of the second bromination reaction more than it affects the first, thus favoring the mono-brominated product.[4]
Reaction Pathway & Impurity Formation Diagram:
Caption: Synthesis of this compound and common side products.
Part 3: Experimental Protocols
These protocols provide a starting point for synthesis and analysis. They should be adapted and optimized for your specific laboratory conditions.
Protocol 1: General Procedure for Bromination of 3-Chloroanisole
This protocol is a general guideline and requires optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloroanisole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5°C and 0°C.
-
Reagent Addition: Prepare a solution of elemental bromine (1.0 eq) in the same solvent in the dropping funnel. Add the bromine solution dropwise to the stirred 3-chloroanisole solution over 1-2 hours, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0-5°C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by GC or TLC.
-
Work-up: Pour the reaction mixture into cold water. Quench any residual bromine color by adding a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.[4]
Protocol 2: Recommended GC Method for Purity Analysis
This method is a starting point and may require optimization for your specific instrument and column.
-
Instrument: Gas Chromatograph with FID.
-
Column: Standard non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Sample Preparation: Accurately weigh ~20 mg of the crude sample and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Data Analysis: Purity is determined by the area percent method.
Analytical Workflow Diagram:
Caption: General workflow for GC-based purity analysis.
References
- Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts.
- The Power of Precision: this compound in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- write the electrophilic substitution reaction of anisole. (2020). Brainly.in.
- Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? (2024). Quora.
- Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection. (2004). PubMed.
- Purification of liquid bromine contaminated with organic impurities. (1964). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brainly.in [brainly.in]
troubleshooting failed Suzuki reactions with 4-Bromo-3-chloroanisole
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Troubleshooting Failed Reactions with 4-Bromo-3-chloroanisole
Welcome to our dedicated guide for researchers and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction's intricacies to empower your experimental design. This substrate is particularly challenging due to a combination of steric hindrance and electronic effects, which can impede key steps in the catalytic cycle. This guide is structured in a question-and-answer format to directly address the most common failure points.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the this compound starting material. What are the primary causes?
This is the most common issue and typically points to a problem in the initial, and often rate-limiting, step of the catalytic cycle: oxidative addition. The this compound substrate is an electron-rich aryl halide due to the methoxy group's electron-donating nature. This increases the electron density of the carbon-halogen bond, making it more difficult for the Pd(0) catalyst to insert itself and initiate the reaction.[1][2]
Here’s a breakdown of the most critical parameters to investigate:
A. Ineffective Catalyst/Ligand System: For unreactive, electron-rich aryl halides, standard ligands like triphenylphosphine (PPh₃) are often completely ineffective.[1] The success of this reaction is overwhelmingly dependent on the choice of a supporting ligand that can promote the difficult oxidative addition step.
-
Expert Insight: You require a ligand that is both sterically bulky and highly electron-donating. Bulky ligands favor the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is crucial for oxidative addition. The ligand's electron-donating character stabilizes the electron-rich palladium center, further facilitating the reaction.[1]
-
Solution: Employ modern biaryl phosphine ligands (often called "Buchwald ligands"). These are the industry standard for challenging couplings. For particularly difficult substrates, N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong σ-donating properties.[2][3]
Table 1: Recommended Catalyst Systems for this compound
| Ligand Type | Recommended Ligands | Palladium Source | Key Advantages |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ or Pre-formed G3/G4 Palladacycles | Excellent for sterically hindered and electron-rich substrates; promotes fast oxidative addition and reductive elimination.[1][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | PEPPSI™-IPr, Pd-NHC complexes | Strong σ-donors that form highly stable and active catalysts, resistant to high temperatures.[3] |
B. Suboptimal Base or Solvent: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][4] The choice of base and solvent are often interlinked.
-
Expert Insight: For challenging couplings, stronger, non-nucleophilic bases are typically required to drive the reaction forward.[2] The solvent must be able to dissolve all components, particularly the inorganic base, and remain stable at elevated temperatures.
-
Solution: Use a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] In particularly stubborn cases, a very strong base like potassium tert-butoxide (t-BuOK) can be effective, especially for aryl chlorides, though it should be used with caution for the more labile C-Br bond.[2][5] Pair these bases with anhydrous, aprotic solvents like dioxane, toluene, or 2-MeTHF.[3][6] While some Suzuki reactions benefit from water, for substrates prone to side reactions, minimizing water can be advantageous.[2]
C. Insufficient Thermal Energy: Reactions involving sterically hindered or electron-rich substrates often have a high activation energy barrier for oxidative addition.
-
Solution: These reactions frequently require elevated temperatures, often in the range of 80-110 °C, to achieve a reasonable reaction rate.[3][7] If your reaction is sluggish at a lower temperature, a careful increase in heat may be all that is required.
Q2: I'm observing significant side products. How can I identify and minimize them?
Side product formation often indicates that one of the desired reaction pathways is being outcompeted by an undesired one. The most common culprits are protodeboronation, homocoupling, and hydrodehalogenation.
A. Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond. This effectively destroys your nucleophilic coupling partner.
-
Causality: This side reaction is often accelerated by excess water and strong bases, particularly hydroxides like NaOH or KOH.[2][4]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent is thoroughly dried and handle reagents under an inert atmosphere.[2]
-
Optimize the Base: Switch from hydroxide bases to phosphate (K₃PO₄) or carbonate (Cs₂CO₃) bases, which are less likely to promote this pathway.[4]
-
Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, convert the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate. These are significantly more resistant to protonolysis.[4]
-
B. Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid, consuming your nucleophile.
-
Causality: This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[8]
-
Troubleshooting Steps:
-
Rigorous Degassing: Your solvent and reaction setup must be scrupulously deoxygenated. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst.
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of nitrogen or argon for its entire duration.[8]
-
C. Hydrodehalogenation (Dehalogenation): This is the reduction of the C-Br bond to a C-H bond on your this compound starting material.
-
Causality: This can be promoted by certain solvents, bases, or impurities that act as hydride sources.
-
Troubleshooting Steps:
-
Change the Solvent/Base System: This side reaction can be highly dependent on the specific conditions, so screening alternative solvents or bases may be necessary.[8]
-
Check Reagent Purity: Ensure your boronic acid is not contaminated with residual reducing agents from its synthesis.
-
Q3: My reaction turns black, and then stalls. What is happening?
The formation of a fine black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[1] This means your active, soluble Pd(0) catalyst has crashed out of solution as inactive palladium metal, effectively stopping the catalytic cycle.
-
Causality:
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.
-
Ligand Instability: The chosen ligand may not be robust enough for the reaction conditions, leading to its degradation and the subsequent precipitation of palladium.
-
Poor Ligand Choice: If the ligand is not effectively stabilizing the palladium center, decomposition is more likely.
-
-
Troubleshooting Steps:
-
Reduce Temperature: Operate at the lowest effective temperature that still provides a reasonable reaction rate.[1]
-
Switch to a More Stable Ligand: Modern biaryl phosphine ligands and NHC ligands are designed for high stability and are less prone to degradation.[1][2]
-
Use a Pre-formed Catalyst: Using a well-defined palladium pre-catalyst (e.g., an XPhos-palladacycle) can often provide greater stability and reproducibility compared to generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ and a separate ligand.
-
Advanced Troubleshooting & Protocols
Logical Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random screening. The following workflow can help diagnose the root cause.
Caption: A logical workflow for diagnosing failed Suzuki reactions.
The Suzuki-Miyaura Catalytic Cycle: Highlighting the Challenge
Understanding the mechanism is key to troubleshooting. For this compound, the high electron density on the aromatic ring makes the initial Oxidative Addition step energetically demanding and slow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Bromo-3-chloroanisole in Organic Synthesis
Welcome to the technical support center for 4-Bromo-3-chloroanisole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common side reactions and troubleshooting scenarios encountered during its application in various organic transformations. Our approach is rooted in mechanistic principles to provide not only solutions but also a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
Q1: I am performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of 3-chloroanisole as a byproduct. What is causing this dehalogenation, and how can I prevent it?
A1: The formation of 3-chloroanisole indicates a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed cross-coupling reactions.[1]
Root Cause Analysis:
Hydrodehalogenation typically occurs after the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene instead of the desired cross-coupled product.[2] Potential hydride sources include:
-
Bases: Certain bases or their decomposition products can act as hydride donors.
-
Solvents: Solvents like alcohols or even trace water can be a source of hydride, particularly at elevated temperatures.[3]
-
Organoboron Reagents: In some cases, the boronic acid or its derivatives can contribute to this side reaction.
The choice of phosphine ligand and the overall reaction conditions (temperature, reaction time) can significantly influence the rate of dehalogenation versus the desired cross-coupling.[1][4]
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly to minimize oxygen, which can affect the catalyst's stability and promote side reactions.
-
Solvent Selection: Switch to anhydrous, aprotic solvents like dioxane, toluene, or THF. Avoid alcoholic solvents if dehalogenation is a persistent issue.
-
Base Optimization: The choice of base is critical. Weaker bases like K₃PO₄ or K₂CO₃ are often less prone to causing dehalogenation than strong alkoxide bases.[5] A screening of different bases is recommended.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can be tuned to favor reductive elimination of the cross-coupled product. Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation.
-
Lower Reaction Temperature: High temperatures can accelerate dehalogenation.[1] Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Minimize Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction by TLC or GC-MS and work it up as soon as the starting material is consumed.
Data Summary: Optimizing Conditions to Minimize Dehalogenation
| Parameter | Condition Favoring Dehalogenation | Recommended Condition for Cross-Coupling |
| Atmosphere | Presence of Air/Moisture | Rigorously Degassed, Inert (Ar/N₂) |
| Solvent | Protic (e.g., alcohols), residual water | Anhydrous Aprotic (Toluene, Dioxane, THF) |
| Base | Strong bases (e.g., NaOtBu) in some systems | Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) |
| Temperature | High (>100 °C) | Lowest effective temperature (e.g., 80 °C) |
| Reaction Time | Prolonged | Monitor until completion, then quench |
Visualizing the Competing Pathways:
Caption: General mechanism of benzyne formation and subsequent reaction.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
- Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry. [Link]
- Jones, G. B., et al. (2004). Formation of 3-halobenzyne: solvent effects and cycloaddition adducts. Organic Letters. [Link]
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
- Semproni, J. M., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. [Link]
- ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]
- Wallace, D. J., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Wikipedia.
- Chemistry Stack Exchange.
- Quora.
- Chemistry LibreTexts. 16.8: Benzyne. [Link]
- Bunnett, J. F., & Victor, R. R. (1968). Investigation of the Mechanism of reductive dehalogenation of haloanisoles under aryne-forming conditions. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Metal–halogen exchange. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts.
- Myers, A. G. The Suzuki Reaction. [Link]
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Parham, W. E., & Bradsher, C. K. (1982). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Accounts of Chemical Research. [Link]
Sources
Technical Support Center: Catalyst Deactivation in 4-Bromo-3-chloroanisole Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing challenges in the cross-coupling of 4-Bromo-3-chloroanisole. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome common issues related to catalyst deactivation in these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is sluggish or stalls completely. What are the likely causes related to the catalyst?
A1: A sluggish or stalled reaction is often a primary indicator of catalyst deactivation. The most common culprits include the formation of inactive palladium black through aggregation, degradation of the phosphine ligand, or poisoning of the catalyst by impurities.[1][2] The electron-donating methoxy group on the anisole ring can make the oxidative addition step slower, and any instability in the catalytic system can exacerbate this issue.
Q2: I observe a black precipitate in my reaction flask. What is it, and how can I prevent its formation?
A2: The black precipitate is almost certainly palladium black, an aggregated, catalytically inactive form of palladium.[2][3] This occurs when the active Pd(0) species, stabilized by ligands, is compromised. To prevent this, ensure your reaction is rigorously deoxygenated, use an appropriate palladium-to-ligand ratio (typically 1:1 to 1:4), and maintain efficient stirring to prevent localized high concentrations of the catalyst.[2]
Q3: Can the choice of base influence catalyst stability in the cross-coupling of this compound?
A3: Absolutely. The base is a critical parameter that can significantly impact catalyst stability. Some bases can be too strong or contain impurities that react with the catalyst or ligands. For instance, certain amine bases can coordinate too strongly to the palladium center, inhibiting the catalytic cycle. It is often beneficial to screen different bases or purify the base before use, for example, by distillation in the case of liquid amines.[2]
Q4: Why is the purity of my this compound and other reagents so critical for catalyst performance?
A4: Impurities in starting materials, solvents, or other reagents can act as catalyst poisons.[4][5] For instance, trace amounts of water or oxygen can lead to the degradation of phosphine ligands to phosphine oxides, altering the ligand-to-metal ratio and destabilizing the catalyst.[6] Solvents may also contain contaminants from their manufacturing process that can interfere with the reaction.[5]
Q5: I am observing the formation of homocoupled byproducts. Is this related to catalyst deactivation?
A5: While not a direct result of catalyst deactivation in the traditional sense, the formation of homocoupled products, particularly of the boronic acid partner in Suzuki-Miyaura reactions, can be indicative of suboptimal catalyst conditions.[7][8] This side reaction is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes if the reaction is not properly degassed.[7]
Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to troubleshooting catalyst deactivation based on common experimental observations.
Symptom 1: Low or No Conversion of this compound
Potential Cause 1: Palladium Agglomeration (Formation of Palladium Black)
-
Causality: The active Pd(0) catalyst is sterically and electronically stabilized by the surrounding ligands. If the ligands degrade or dissociate, the unprotected Pd(0) atoms can aggregate into catalytically inactive palladium black.[2][3] This is often exacerbated by high temperatures and insufficient ligand concentration.[9]
-
Diagnostic Workflow:
Caption: Workflow for diagnosing palladium agglomeration.
-
Corrective Action Protocol:
-
Increase Ligand-to-Palladium Ratio: Incrementally increase the equivalents of the phosphine ligand. A higher concentration of the ligand in solution can better stabilize the Pd(0) species and prevent aggregation.
-
Enhance Deoxygenation: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[10]
-
Optimize Temperature: High temperatures can accelerate both the desired reaction and catalyst decomposition.[9] Determine the minimum temperature required for efficient coupling.
-
Select a More Robust Ligand: Consider using bulkier, more electron-rich phosphine ligands (e.g., biarylphosphines) that form more stable complexes with palladium.[2]
-
Potential Cause 2: Ligand Degradation
-
Causality: Phosphine ligands are susceptible to oxidation to phosphine oxides, especially in the presence of trace oxygen.[6] This alters the electronic properties of the catalyst and can lead to its deactivation. Some ligands can also undergo other degradation pathways under harsh reaction conditions.
-
Diagnostic & Corrective Measures:
-
Analytical Verification: If possible, use ³¹P NMR spectroscopy to analyze the reaction mixture for the presence of phosphine oxide signals.
-
Use High-Purity Ligands: Ensure the phosphine ligand is stored under an inert atmosphere and handled with care to prevent exposure to air.
-
Employ Air-Stable Precatalysts: The use of well-defined, air-stable palladium precatalysts can ensure a consistent and active catalyst is generated in situ.[11][12]
-
Symptom 2: Reaction Starts but Stalls Before Completion
Potential Cause 1: Catalyst Poisoning by Impurities
-
Causality: Impurities in the reagents or solvent can act as inhibitors or poisons to the palladium catalyst.[4][5] For a substrate like this compound, impurities in the starting material itself can be a factor.
-
Troubleshooting Protocol:
-
Purify Starting Materials: Recrystallize the this compound. Distill liquid reagents and purify solid reagents as necessary.[12]
-
Use Anhydrous, High-Purity Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Test Reagent Purity: If possible, analyze reagents by GC-MS or other appropriate techniques to identify potential contaminants.
-
Potential Cause 2: Inefficient Precatalyst Activation
-
Causality: Many cross-coupling reactions use a Pd(II) source that must be reduced to the active Pd(0) species in situ.[11] This reduction can be inefficient or incomplete, leading to a lower concentration of the active catalyst than anticipated.[6] The reduction process can also consume reagents or ligands, leading to side reactions.[6]
-
Recommendations:
-
Switch to a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes circumvent issues with in situ reduction.[6]
-
Utilize Modern Precatalysts: Employing well-defined Pd(II) precatalysts designed for rapid and clean reduction to the active Pd(0) species is highly recommended.[11][12]
-
Pre-activation: In some cases, pre-stirring the Pd(II) source and ligand at an elevated temperature before adding the substrates can facilitate the formation of the active catalyst.[12]
-
Data Summary and Experimental Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a Pd(II) precatalyst | Readily available and effective with appropriate ligands. |
| Ligand | Buchwald-type biarylphosphine (e.g., SPhos, XPhos) | Bulky, electron-rich ligands stabilize the catalyst and promote oxidative addition. |
| Pd:Ligand Ratio | 1:2 to 1:4 | A slight excess of ligand helps prevent palladium agglomeration. |
| Base | K₃PO₄ or K₂CO₃ | Generally robust and less likely to cause side reactions compared to stronger bases.[10] |
| Solvent | Toluene/Water or Dioxane/Water (e.g., 10:1) | Biphasic systems are common and effective for Suzuki-Miyaura reactions.[7] |
| Temperature | 80-110 °C | A good starting range to balance reaction rate and catalyst stability. |
Protocol: Troubleshooting by Ligand Screening
This protocol outlines a systematic approach to identify a more stable ligand for the cross-coupling of this compound.
-
Setup: In a glovebox or under an inert atmosphere, prepare a series of identical reaction vials.
-
Reagent Addition: To each vial, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base like K₃PO₄ (2.0 equiv).
-
Catalyst Preparation: In separate stock solutions, prepare the palladium source (e.g., Pd(OAc)₂) and a panel of different phosphine ligands in the chosen degassed solvent.
-
Catalyst Addition: Add the palladium and ligand solutions to each reaction vial to achieve the desired catalyst loading (e.g., 1-2 mol% Pd) and Pd:Ligand ratio.
-
Reaction: Add the remaining degassed solvent, seal the vials, and place them in a pre-heated aluminum block with vigorous stirring.
-
Monitoring: Monitor the reactions at set time points using GC-MS or LC-MS to compare conversion rates and byproduct formation across the different ligands.
Catalyst Deactivation Pathways
Caption: Key pathways leading to catalyst deactivation.
By understanding the fundamental mechanisms of catalyst deactivation and employing a systematic troubleshooting approach, researchers can significantly improve the success rate of cross-coupling reactions involving challenging substrates like this compound.
References
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Curse or Blessing?
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 4-Bromoanisole. Benchchem.
- Cross-coupling reaction. Wikipedia.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroarom
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-3,5-dimethylphenol. Benchchem.
- Labelled aryl halides in cross-coupling reactions: an unexpected problem!
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH.
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol. Benchchem.
Sources
- 1. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ikm.org.my [ikm.org.my]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating Scale-Up Challenges for 4-Bromo-3-chloroanisole Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common scale-up challenges encountered in reactions involving 4-bromo-3-chloroanisole. As a di-halogenated aromatic ether, this substrate presents unique reactivity and selectivity challenges that become more pronounced at larger scales. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to develop robust and scalable synthetic routes.
Core Chemistry Overview: The Reactivity of this compound
Before troubleshooting, it's crucial to understand the substrate's inherent properties. This compound features two different halogen atoms on an anisole ring. The methoxy group is an ortho-, para-director, activating these positions for electrophilic substitution. In the context of cross-coupling and organometallic reactions, the primary point of reactivity is the carbon-halogen bond.
Q: Which halogen is more reactive in cross-coupling and Grignard formation: bromine or chlorine?
A: The carbon-bromine (C-Br) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the C4 position while leaving the C3 position available for subsequent transformations. Oxidative addition of a low-valent metal catalyst (like Pd(0)) or insertion of magnesium metal will occur preferentially at the C-Br bond. This selectivity is generally high but can be compromised under harsh conditions or with highly reactive catalyst systems, leading to unwanted side products.
Section 1: Grignard Reagent Formation - Troubleshooting Guide
The formation of 4-methoxy-2-chlorophenylmagnesium bromide is a critical first step for many syntheses. However, scaling this reaction introduces significant safety and yield challenges.[1]
Q1: My large-scale Grignard reaction with this compound fails to initiate. What are the common causes and solutions?
A: Failure to initiate is the most common hurdle in Grignard reactions, often stemming from passivation of the magnesium surface or the presence of inhibitors.
Underlying Principles: The Grignard reaction is a heterogeneous process occurring on the surface of the magnesium metal.[1] This surface can be rendered inert by a layer of magnesium oxide (MgO) or by trace amounts of water, which will quench the Grignard reagent as it forms.[2] On a large scale, ensuring every component is rigorously dry and the magnesium surface is active becomes exponentially more critical.
Troubleshooting Protocol:
-
Rigorous Drying of Apparatus: Glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum immediately before use.[3] For large reactors, ensure jackets are dry and there are no leaks from condensers or probes.
-
Solvent and Reagent Purity: Use anhydrous solvents with low water content (<50 ppm). Tetrahydrofuran (THF) is a common and effective choice.[3] Ensure the this compound is free of protic impurities.
-
Magnesium Activation: The passive MgO layer on magnesium turnings must be disrupted.
-
Mechanical Activation: In the reactor, stir the dry magnesium turnings under an inert atmosphere (Nitrogen or Argon) for 30-60 minutes to cause friction and expose fresh metal surfaces.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine etches the magnesium surface, exposing fresh metal. The characteristic brown color of I₂ will disappear upon successful initiation. 1,2-Dibromoethane is another effective activator; its reaction with Mg forms ethylene gas and MgBr₂, visibly demonstrating reagent activity.
-
-
Controlled Initiation: Add only a small portion (~5-10%) of the this compound solution to the activated magnesium. A gentle exotherm and often a cloudy or brownish appearance indicate initiation. Do not add the bulk of the halide until you have clear evidence of reaction initiation.[3]
Decision Workflow for Grignard Initiation
Caption: Troubleshooting workflow for Grignard reaction initiation.
Q2: I'm concerned about thermal runaway. How can I safely manage the exotherm during scale-up?
A: Thermal management is the most critical safety consideration for scaling up Grignard reactions.[4] The reaction is highly exothermic, and a loss of cooling can lead to a dangerous runaway reaction where the solvent boils violently.[4]
Underlying Principles: The rate of heat generation is proportional to the reaction volume (cubed), while the rate of heat removal is proportional to the reactor surface area (squared). As you scale up, the ability to remove heat becomes less efficient.[5] A common pitfall is the "induction period." If the reaction fails to initiate immediately, halide can accumulate in the reactor. When the reaction finally starts, this excess reagent reacts very rapidly, generating an uncontrollable amount of heat.[5]
Safe Scale-Up Protocol:
-
Controlled Addition: The addition of the this compound solution must be slow and controlled.[3] The addition rate should be tied to the reactor temperature and cooling capacity. Use a pump for consistent, slow addition.
-
Monitor Internal Temperature: Always monitor the internal reaction temperature, not the jacket temperature. An exotherm should be observed shortly after starting the addition. If the temperature does not rise, stop the addition immediately and re-evaluate initiation.
-
Reverse Addition (Schlenk Technique): For very large scales, consider adding the magnesium slurry to the aryl halide solution. This ensures that the halide is never in excess, but it can be mechanically challenging.
-
Sufficient Headspace: Use a reactor that is no more than 50-60% full to contain any vigorous boiling.[3]
-
Emergency Preparedness: Have an adequate cooling bath (e.g., ice water) ready to supplement the reactor's cooling system if the temperature rises too quickly.[4]
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Key Consideration for Scale-Up |
| Addition Time | 15-30 minutes | 2-4 hours | Addition rate must be governed by heat removal capacity. |
| ΔT (T_internal - T_jacket) | 5-10 °C | 10-20 °C | A larger ΔT indicates the reaction is generating significant heat. Do not exceed the cooling system's limit. |
| Solvent Volume | ~50 mL | ~6-7 L | Ensure sufficient solvent to maintain fluidity and help dissipate heat. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Vigorous stirring is essential to ensure heat transfer and prevent localized hot spots. |
Section 2: Suzuki-Miyaura Coupling - Troubleshooting Guide
Coupling the Grignard reagent or this compound itself with a boronic acid or ester is a common strategy. Scale-up often reveals issues with catalyst activity, side reactions, and product isolation.
Q1: My Suzuki coupling is sluggish or incomplete on a larger scale. What parameters should I investigate first?
A: A drop in performance on scale-up often points to issues with catalyst activity, reagent solubility, or inadequate mixing.
Underlying Principles: The Suzuki-Miyaura catalytic cycle involves several steps: oxidative addition, transmetalation, and reductive elimination.[6] Any factor that slows one of these steps or deactivates the Pd(0) catalyst will stall the reaction. Oxygen is a potent poison for the active Pd(0) catalyst, and its exclusion becomes more challenging in larger vessels.[6][7] Poor solubility of the base (e.g., K₂CO₃, K₃PO₄) or the boronic acid can also create rate-limiting bottlenecks.[8][9]
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst.[8] For large reactors, this is best done by performing at least 3-5 vacuum/inert gas backfill cycles. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Catalyst and Ligand Selection: For a potentially challenging substrate like this, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8] These often provide greater stability and activity.
-
Base and Solvent System: The base is crucial for the transmetalation step.[8]
-
Solubility: If using an inorganic base like K₃PO₄, ensure vigorous stirring to overcome its poor solubility in organic solvents.[8] A phase-transfer catalyst can sometimes help.
-
Solvent Choice: A solvent system that dissolves all components is ideal. Toluene, dioxane, or CPME with an aqueous base solution are common, but require excellent mixing to ensure interfacial reaction.[8][10]
-
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[10] Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance.
Q2: I'm seeing significant debromination (hydrodehalogenation) and/or homocoupling of my boronic acid. How can I mitigate these side reactions?
A: These are two of the most common yield-reducing side reactions in Suzuki couplings.
Underlying Principles:
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a C-H bond.[8] It is promoted by water and harsh basic conditions, effectively destroying the nucleophile.[8][11]
-
Homocoupling: This is the dimerization of two boronic acid molecules. It is often mediated by the presence of oxygen or the use of Pd(II) precatalysts that can directly oxidize the boronic acid.[6]
-
Hydrodehalogenation: This is the replacement of the C-Br bond with a C-H bond on the this compound. It can be promoted by strong bases and certain catalyst systems.
Mitigation Strategies:
-
Protect the Boronic Acid: If protodeboronation is severe, switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[8] These are more resistant to hydrolysis.
-
Control the Atmosphere: Rigorous exclusion of oxygen is the best way to prevent homocoupling.[6] Use a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) precatalyst to avoid the Pd(II)-mediated pathway.
-
Optimize the Base: Use the mildest base that is effective. Often, K₃PO₄ or Cs₂CO₃ are good choices that balance reactivity with minimizing side reactions.[7]
-
Minimize Water: If possible, use anhydrous conditions. If an aqueous base is required, use degassed water and ensure the reaction time is not unnecessarily long.
Section 3: Buchwald-Hartwig Amination - Troubleshooting Guide
The palladium-catalyzed C-N coupling is a powerful method for synthesizing aryl amines.[12] Scale-up introduces challenges related to the choice of base, catalyst lifetime, and handling of heterogeneous mixtures.
Q1: My C-N coupling yield has dropped significantly upon scale-up. What are the likely culprits?
A: Similar to the Suzuki reaction, catalyst deactivation is a primary suspect. However, the nature of the base and its interaction with the amine and catalyst are particularly critical in this reaction.
Underlying Principles: The Buchwald-Hartwig amination requires a strong base (e.g., NaOtBu, LHMDS) to deprotonate the amine, allowing it to coordinate to the palladium center.[13] These strong, often insoluble, bases can pose significant challenges on a larger scale due to poor mixing and potential for localized high concentrations that can degrade substrates or catalysts.[14]
Troubleshooting Protocol:
-
Catalyst System: The choice of ligand is paramount. Sterically hindered, electron-rich ligands are essential.[12] Ensure the palladium precatalyst and ligand are weighed and added under an inert atmosphere, as phosphine ligands are prone to oxidation.
-
Base Selection and Addition:
-
Base Quality: Sodium tert-butoxide is highly hygroscopic. Use fresh, high-purity material.
-
Heterogeneity: The insolubility of NaOtBu in common solvents like toluene can lead to poor reproducibility. Vigorous overhead stirring is mandatory.
-
Alternative Bases: Consider using a soluble organic base like DBU, which can lead to a more homogeneous and predictable reaction, simplifying scale-up.[14][15]
-
-
Temperature Control: While many Buchwald-Hartwig reactions run at elevated temperatures (80-110 °C), excessive heat can degrade the catalyst or sensitive substrates.[16]
Flowchart for Buchwald-Hartwig Optimization
Caption: Optimization workflow for a low-yielding Buchwald-Hartwig reaction.
References
- BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides.
- University of Chicago. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- American Chemical Society. (2025). Grignard Reaction - Laboratory Reaction Safety Summary.
- BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions.
- American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings.
- Yaseneva, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Quora. (2022). What are Grignard reagent preparation precautions during preparation?
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
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byproduct formation in the synthesis of 4-Bromo-3-chloroanisole
Welcome to the technical support resource for the synthesis of 4-Bromo-3-chloroanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the mechanistic underpinnings of byproduct formation, provide robust troubleshooting strategies in a direct question-and-answer format, and equip you with validated experimental protocols to enhance the success of your work.
Introduction: The Synthetic Challenge
This compound is a valuable substituted haloanisole intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its synthesis, typically achieved through the electrophilic bromination of 3-chloroanisole, presents a classic challenge in regioselectivity. The benzene ring is substituted with two directing groups: a strongly activating, ortho, para-directing methoxy group (-OCH₃) and a deactivating, ortho, para-directing chloro group (-Cl).[3][4] The interplay between the electronic and steric effects of these two groups governs the position of the incoming electrophile, making the formation of undesired isomers and poly-halogenated species a common experimental hurdle. This guide provides the expertise to control these variables and optimize your synthesis for high purity and yield.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound through a series of targeted questions and in-depth answers.
Q1: My reaction yields a mixture of isomers. Why is the desired 4-bromo product not formed exclusively, and what are the likely isomeric byproducts?
A1: The formation of a mixture of isomers is a direct consequence of the competing directing effects of the methoxy (-OCH₃) and chloro (-Cl) substituents on the starting material, 3-chloroanisole.
-
Mechanistic Rationale: Electrophilic aromatic substitution is governed by the ability of the substituents to stabilize the intermediate carbocation (the arenium ion or sigma complex).[5]
-
The methoxy group at C1 is a powerful activating group due to its ability to donate electron density via resonance, strongly stabilizing positive charges at the ortho (C2, C6) and para (C4) positions.[6][7]
-
The chloro group at C3 is a deactivating group due to its inductive electron withdrawal, but it also directs ortho (C2, C4) and para (C5) through resonance donation of its lone pairs.
-
-
Regiochemical Outcome: The positions on the 3-chloroanisole ring are activated to different extents:
-
C4 (Para to -OCH₃, Ortho to -Cl): This is the most activated position. It benefits from the strong para-directing effect of the methoxy group and the weaker ortho-directing effect of the chloro group, leading to the desired This compound .
-
C6 (Ortho to -OCH₃): This position is also strongly activated by the methoxy group but is sterically hindered by its proximity. Bromination here yields 2-Bromo-5-chloroanisole .
-
C2 (Ortho to both -OCH₃ and -Cl): While activated by both groups, this position experiences significant steric hindrance from two adjacent substituents, making attack less favorable. This would form 2-Bromo-3-chloroanisole .
-
C5 (Para to -Cl): This position is only weakly activated by the chloro group and is meta to the powerful methoxy director, making bromination at this site a minor pathway. This would form 5-Bromo-3-chloroanisole .
-
Therefore, while the 4-bromo isomer is the major product, the formation of 2-bromo-5-chloroanisole and other isomers is common.
Q2: My analysis shows a significant amount of a dibromo-chloroanisole byproduct. How can I prevent this over-bromination?
A2: Over-bromination is a frequent issue because the methoxy group is so strongly activating that the monobrominated product is still electron-rich enough to react with a second equivalent of bromine.[8] To favor mono-bromination, you must carefully control the reaction conditions.
-
Control Stoichiometry: Use a strict 1.0 to 1.05 molar ratio of the brominating agent to 3-chloroanisole. Add the brominating agent slowly or dropwise to the reaction mixture to avoid creating localized areas of high electrophile concentration.[8]
-
Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or below). Lower temperatures decrease the overall reaction rate, providing a larger kinetic window to favor the more rapid primary bromination over the slower secondary bromination.[8]
-
Choose a Milder Brominating Agent: Elemental bromine (Br₂) is highly reactive. Using a milder, more selective source of electrophilic bromine can significantly suppress over-bromination. N-Bromosuccinimide (NBS) is an excellent choice for activated systems.[9][10] Pyridinium tribromide is another effective alternative.[8]
-
Avoid Strong Lewis Acids: A Lewis acid catalyst (e.g., FeBr₃) is generally not necessary for the bromination of a highly activated substrate like 3-chloroanisole.[9] Using a strong catalyst can dramatically increase the reactivity of the electrophile and promote polybromination.[11]
Q3: How can I effectively separate the desired this compound from its isomers and other impurities?
A3: The structural similarity of the isomers makes separation challenging, often requiring chromatographic techniques.
-
Column Chromatography: This is the most reliable method for separating isomers. Use silica gel as the stationary phase and a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes or petroleum ether). The polarity differences between the isomers, though slight, are usually sufficient for separation. Monitor the fractions closely using Thin Layer Chromatography (TLC).
-
Recrystallization: If the crude product is a solid and contains one major isomeric impurity, recrystallization may be effective. This requires finding a suitable solvent system where the desired product has significantly different solubility from the byproduct at high and low temperatures. This is often a trial-and-error process.
-
Distillation: Fractional distillation under reduced pressure can sometimes be used if the boiling points of the isomers are sufficiently different, though this is less common for this specific separation.
For all methods, it is crucial to first perform a thorough aqueous workup to remove any inorganic salts and unreacted reagents. This typically involves washing the organic layer with a solution of sodium bisulfite or thiosulfate to quench excess bromine, followed by a wash with water and brine.[12][13]
Q4: What is the best analytical method to confirm the identity of my product and quantify the byproducts?
A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
GC-MS: This is the ideal technique for both separation and identification.[14]
-
Separation: A GC with a suitable capillary column (e.g., DB-5MS or similar non-polar phase) can separate the different isomers based on their boiling points and interactions with the stationary phase.[15]
-
Identification: The mass spectrometer will provide a mass spectrum for each separated peak. All isomers will have the same molecular ion peak, but their fragmentation patterns may differ slightly. This confirms the mass of the byproducts and helps in their identification.
-
Quantification: By running a calibrated standard, you can determine the relative percentage of your desired product and each byproduct in the mixture.[16]
-
-
¹H NMR Spectroscopy: This provides definitive structural confirmation. The different isomers will have distinct patterns of aromatic proton signals (chemical shifts and coupling constants) due to the unique electronic environment of each proton. The desired this compound will show three distinct aromatic signals, which can be predicted and compared to the experimental spectrum.
Data Presentation: Product & Potential Byproducts
The following table summarizes the key compounds involved in this synthesis.
| Compound Name | Structure | Molecular Formula | Molecular Weight | Role |
| 3-Chloroanisole | C1=CC(=C(C=C1)OC)Cl | C₇H₇ClO | 142.58 | Starting Material |
| This compound | C1=C(C(=CC=C1Br)Cl)OC | C₇H₆BrClO | 221.48 | Desired Product |
| 2-Bromo-5-chloroanisole | C1=C(C=C(C(=C1)Br)OC)Cl | C₇H₆BrClO | 221.48 | Isomeric Byproduct |
| 2-Bromo-3-chloroanisole | C1=C(C(=C(C=C1)OC)Cl)Br | C₇H₆BrClO | 221.48 | Isomeric Byproduct |
| 2,4-Dibromo-3-chloroanisole | C1=C(C(=C(C=C1Br)OC)Br)Cl | C₇H₅Br₂ClO | 300.38 | Over-bromination Byproduct |
Experimental Protocols
The following protocols provide a starting point for synthesis and analysis. They should be adapted based on laboratory safety standards and available equipment.
Protocol: Synthesis of this compound using NBS
This protocol is designed to maximize regioselectivity and minimize over-bromination.[9][17]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroanisole (1.0 eq) in acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in one portion.
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate/hexanes as eluent) every 15-30 minutes until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Work-up: Combine the organic layers. Wash sequentially with a 10% aqueous sodium thiosulfate solution (until no color remains), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure this compound.
Protocol: GC-MS Analysis of Isomeric Mixture
This protocol outlines a general method for separating and identifying haloanisole isomers.[15][16]
-
Sample Preparation: Dissolve a small amount of the crude reaction product (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C. Hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
Scan Range: 50-350 m/z.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragmentation patterns to confirm the identity of the product and byproducts.
Mechanistic & Troubleshooting Visualizations
The following diagrams provide visual aids for understanding the reaction mechanism and for troubleshooting common experimental problems.
References
- Homework.Study.com. (n.d.). Draw the mechanism (curved arrow formalism) of anisole's electrophilic aromatic substitution...
- pinn.ai. (n.d.). Bromination Of Anisole.
- Chemistry World. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate.
- Quora. (2016). How is the bromination mechanism of anisole carried out?
- Vedantu. (n.d.). How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE.
- ResearchGate. (n.d.). Electrophilic aromatic bromination of anisole.
- Brainly.in. (2020). explain the halogenation of anisole.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Precision: this compound in Advanced Organic Synthesis.
- PubMed. (2004). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection.
- ResearchGate. (n.d.). Chloroanisoles, Bromoanisoles, and Halophenols.
- Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole.
- Journal of the American Chemical Society. (1956). Rates of Bromination of Anisole and Certain Derivatives.
- ResearchGate. (2003). One-Step Preparation of Some 3-Substituted Anisoles.
- Pearson. (n.d.). EAS:Halogenation Mechanism Exam Prep.
- PrepChem.com. (n.d.). Preparation of 4-bromoanisole.
- YouTube. (2020). Bromination of Anisole.
- The Hive Methods Discourse. (2004). sick of methylations? easy prepn. of anisoles.
- PubChem. (n.d.). 2-Bromo-4-chloroanisole.
- Chem-Impex. (n.d.). 3-Bromo-4-chloroanisole.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
- Google Patents. (n.d.). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.
- PubChem. (n.d.). 4-Bromo-3-chloroaniline.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
- ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
- Google Patents. (n.d.). CA2289020A1 - Bromination process.
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Technical Support Center: Enhancing Regioselectivity in Reactions with 4-Bromo-3-chloroanisole
Welcome to the technical support center for navigating the complexities of regioselective reactions with 4-bromo-3-chloroanisole. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot common challenges encountered when working with this versatile but nuanced reagent. Here, we will delve into the underlying principles governing regioselectivity and provide practical, field-proven solutions to enhance the desired outcomes of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine which halogen (bromine or chlorine) will react in a given transformation involving this compound?
A1: The regioselectivity of reactions at the C4-Br versus the C3-Cl bond is governed by a combination of electronic and steric factors.[1][2][3]
-
Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This makes the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0) or Nickel(0), which is the initial step in many cross-coupling reactions.[4][5] The general reactivity trend for aryl halides in such reactions is I > Br > Cl.[5]
-
Electronic Effects: The methoxy group (-OCH3) is a strong electron-donating group through resonance (+R effect) and moderately withdrawing through induction (-I effect).[6] The net effect is activation of the aromatic ring, particularly at the ortho and para positions.[6][7] This increased electron density can influence the rate of oxidative addition.
-
Steric Hindrance: The chlorine atom at the C3 position is ortho to the bromine atom at C4. This proximity can create steric hindrance, potentially influencing the approach of a bulky catalyst or reagent to the C-Cl bond.
-
Catalyst and Ligand Choice: The nature of the catalyst and its associated ligands plays a crucial role. Bulky, electron-rich ligands on the metal center can enhance the rate of oxidative addition, particularly for less reactive C-Cl bonds, but can also introduce steric biases.[4][8]
Q2: How does the methoxy group influence the regioselectivity of electrophilic aromatic substitution on this compound?
A2: The methoxy group is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS) reactions due to its strong +R effect.[6][7][9] In this compound, the para position relative to the methoxy group is occupied by the chlorine atom. Therefore, incoming electrophiles will be directed to the positions ortho to the methoxy group, which are C2 and C6.
-
Directing Effects: The directing ability of the substituents on the ring follows the general order: -OCH3 (strong activator, ortho, para-director) > -Br (weak deactivator, ortho, para-director) > -Cl (weak deactivator, ortho, para-director).[10][11] The powerful activating and directing effect of the methoxy group will dominate, making the positions ortho to it the most nucleophilic.[6]
-
Steric Considerations: The C6 position is sterically unhindered, while the C2 position is flanked by the chlorine atom. Consequently, electrophilic attack is most likely to occur at the C6 position to minimize steric repulsion.
Troubleshooting Guide
Issue 1: Poor selectivity in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The reaction yields a mixture of products from coupling at both C-Br and C-Cl bonds.
Cause: While the C-Br bond is more reactive, under forcing conditions (high temperatures, long reaction times) or with highly active catalyst systems, competitive reaction at the C-Cl bond can occur. The choice of catalyst, ligands, base, and solvent all play a role.[12]
Solutions:
-
Optimize Reaction Temperature: Start with lower reaction temperatures to favor the kinetically preferred C-Br bond activation. Gradually increase the temperature only if the reaction is sluggish.
-
Ligand Selection: For enhanced selectivity for C-Br activation, consider using less bulky, electron-rich phosphine ligands. While bulky ligands can promote oxidative addition, they might also increase the reactivity towards the more challenging C-Cl bond.
-
Catalyst Loading: Use the lowest effective catalyst loading to minimize background reactions.
-
Solvent Effects: The polarity of the solvent can influence the reaction outcome. In some cases, polar aprotic solvents like THF can affect selectivity.[12] Experiment with different solvents such as dioxane or toluene.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol aims to selectively couple an arylboronic acid at the C4 position of this compound.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand (e.g., SPhos) | Provides a good balance of reactivity and selectivity. |
| Ligand | SPhos or other electron-rich, moderately bulky ligands | Promotes oxidative addition at the C-Br bond. |
| Base | K2CO3 or Cs2CO3 (aqueous solution) | Mild bases are less likely to promote side reactions. |
| Solvent | Dioxane/H2O or Toluene/H2O (e.g., 4:1 v/v) | Common solvent systems for Suzuki couplings.[13] |
| Temperature | 80-90 °C | Sufficient to promote reaction at the C-Br bond without significant C-Cl activation. |
| Reactant Ratio | This compound:Arylboronic acid:Base = 1:1.1:2 | A slight excess of the boronic acid and base ensures complete consumption of the starting material. |
Step-by-Step Procedure:
-
To a dry, argon-purged flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the ligand if required.
-
Add the degassed solvent system.
-
Heat the reaction mixture at the specified temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Difficulty in achieving selective metal-halogen exchange at the C-Br bond without affecting the C-Cl bond using organolithium reagents.
Cause: Metal-halogen exchange is a rapid equilibrium process.[14][15] The position of the equilibrium is determined by the relative stability of the resulting organolithium species. While bromine undergoes exchange faster than chlorine, if the resulting aryllithium species is not trapped quickly, scrambling or reaction at the C-Cl bond can occur.
Solutions:
-
Low Temperature: Perform the reaction at very low temperatures (typically -78 °C or lower) to slow down competing side reactions and favor the kinetically controlled C-Br exchange.
-
Choice of Organolithium Reagent: Use n-butyllithium as it is generally effective for Br-Li exchange. t-Butyllithium can sometimes be more reactive and less selective.
-
Rapid Trapping: Add the electrophile to the reaction mixture as soon as the metal-halogen exchange is complete (often within minutes at low temperatures).
-
Use of a Magnesium Intermediate: A bromine-magnesium exchange using a Grignard reagent like i-PrMgCl followed by the addition of n-BuLi can offer higher selectivity.[16]
Experimental Protocol: Selective Bromine-Lithium Exchange
This protocol describes the selective formation of 3-chloro-4-methoxyphenyllithium and its subsequent trapping with an electrophile.
| Parameter | Recommended Condition | Rationale |
| Reagent | n-Butyllithium (in hexanes) | Standard reagent for Br-Li exchange. |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are necessary to solvate the organolithium species. |
| Temperature | -78 °C | Minimizes side reactions and enhances selectivity. |
| Addition Time | Slow, dropwise addition of n-BuLi | Controls the exotherm and maintains a low localized concentration of the reagent. |
| Reaction Time | 5-15 minutes before adding the electrophile | Sufficient time for the exchange to occur at low temperatures. |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a dry, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0-1.1 equiv) dropwise via syringe.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of the electrophile in THF dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify as needed.
Issue 3: Inconsistent results in directed ortho-metalation (DoM) attempts.
Cause: Directed ortho-metalation relies on the coordination of the organolithium reagent to a directing group, followed by deprotonation of the adjacent ortho-proton.[17][18] The methoxy group is a moderate directing group.[18] The presence of halogens introduces competing metal-halogen exchange pathways.
Solutions:
-
Choice of Base: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums for DoM to minimize nucleophilic attack or metal-halogen exchange.[19]
-
Reaction Conditions: The choice of solvent and temperature is critical. The use of a coordinating solvent like THF is essential.
-
Substrate Considerations: The acidity of the aromatic protons is influenced by all substituents. In this compound, the proton at C2 is ortho to the methoxy group and the chlorine, while the proton at C5 is ortho to the bromine. The electronic effects of the halogens will influence the acidity of these protons. It's possible that lithiation occurs ortho to the methoxy group.[17][20][21]
Visualization of Reaction Pathways
Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Decision tree for regioselective cross-coupling.
Diagram 2: Selective Metal-Halogen Exchange Workflow
Caption: Workflow for selective bromine-lithium exchange.
Analytical Characterization of Isomers
Q3: How can I reliably distinguish between the different possible isomeric products of my reaction?
A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of positional isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can often separate isomers based on differences in their boiling points and polarity.[22][23][24] The mass fragmentation patterns can provide further structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer differentiation.[25]
-
¹H NMR: The chemical shifts and, more importantly, the coupling patterns (J-values) of the aromatic protons are diagnostic. Ortho-coupling constants (³J) are typically in the range of 6-10 Hz, meta-coupling (⁴J) is 2-4 Hz, and para-coupling (⁵J) is often close to 0 Hz.[25]
-
¹³C NMR: The number of unique signals in the ¹³C NMR spectrum can reveal the symmetry of the molecule.
-
2D NMR: Techniques like COSY, HSQC, and HMBC can be used to definitively assign the structure by establishing correlations between protons and carbons.[25]
-
References
- Hartwig, J. F. (2010).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879–933.
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transform
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Purification of Laboratory Chemicals (8th ed.). (2017). Butterworth-Heinemann.
- Vogel's Textbook of Practical Organic Chemistry (5th ed.). (1989). Longman Scientific & Technical.
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- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for 4-Bromo-3-chloroanisole Reactions
Welcome to the technical support guide for navigating the workup and purification of reactions involving 4-bromo-3-chloroanisole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common challenges. The guidance herein is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
I. Aqueous Workup: Foundational Principles & Troubleshooting
Aqueous workup is a fundamental step in isolating products from a reaction mixture.[1][2] It typically involves partitioning the reaction mixture between an organic solvent and an aqueous solution to remove inorganic salts, water-soluble reagents, and byproducts.[2] For reactions involving this compound, which is a solid at room temperature, a suitable organic solvent must be chosen to dissolve the product and facilitate separation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when beginning the workup of a reaction involving this compound?
A1: Before initiating an aqueous workup, it is often beneficial to concentrate the reaction mixture to remove the reaction solvent.[4] The resulting residue can then be redissolved in an appropriate extraction solvent, such as ethyl acetate or dichloromethane. This initial step can help minimize the volume of the extraction and potentially prevent the formation of emulsions.
Q2: My reaction mixture has formed a stable emulsion during the aqueous wash. How can I resolve this?
A2: Emulsion formation is a common and frustrating issue in liquid-liquid extractions, often caused by the presence of surfactant-like molecules or fine particulate matter.[5][6][7] Here are several troubleshooting strategies, starting with the simplest:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for some time. Gentle swirling, rather than vigorous shaking, can help the layers to separate.[5][6]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help break the emulsion.[4][5]
-
Change in Solvent Volume: Significantly diluting the organic layer (5-10 fold) can sometimes resolve the emulsion.[4]
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to remove particulate matter that may be stabilizing the emulsion.[4][6]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the layers.[6][7]
-
Temperature Change: Gently warming or cooling the separatory funnel can alter the viscosity and interfacial tension, potentially leading to phase separation. This should be done with caution, especially with volatile solvents.[6]
Q3: I have a gooey or insoluble precipitate between the organic and aqueous layers. What should I do?
A3: This is often due to the presence of insoluble byproducts or salts. The recommended approach is to wash the mixture with water to dissolve as much of the precipitate as possible, ensuring you retain the entire organic layer.[4] Subsequently, drying the organic layer with a copious amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate can help absorb the remaining insoluble material, which can then be removed by filtration.[4]
Visualizing the Workup Workflow
The following diagram outlines a general workflow for a standard aqueous workup.
Sources
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brainkart.com [brainkart.com]
stability of 4-Bromo-3-chloroanisole under different reaction conditions
Answering the user's request.## Technical Support Center: 4-Bromo-3-chloroanisole
Welcome to the technical support center for this compound (CAS No. 50638-46-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this versatile chemical intermediate. We will explore its stability profile under various synthetic conditions and address common challenges encountered during its application in complex organic synthesis.
General Stability and Handling
This compound is a key building block in medicinal chemistry and materials science, valued for its distinct reactivity at the bromine and chlorine positions.[1][2] Generally, it is a stable compound under standard laboratory storage conditions.
-
Physical Properties : It is typically a clear, colorless liquid or a solid with a low melting point.[3]
-
Storage : For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. While generally stable, prolonged exposure to light can potentially initiate photochemical degradation, particularly cleavage of the carbon-halogen bonds.
Troubleshooting Guide & FAQs: Stability Under Reaction Conditions
This section addresses specific stability issues in a question-and-answer format, providing both the "what" and the "why" to empower your experimental design.
Acidic Conditions
Question: My reaction is conducted in a strong acid, and I'm observing the formation of a new, more polar byproduct. What is happening to my this compound?
Answer: You are likely observing the acidic cleavage of the methyl ether. The anisole functional group, while generally robust, is susceptible to cleavage by strong, nucleophilic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI).[4][5][6]
-
Causality (The "Why"): The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol).[6][7] A nucleophile, such as Br⁻ or I⁻, then attacks the methyl carbon in an SN2 reaction to yield 4-bromo-3-chlorophenol and methyl bromide/iodide.[6] Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or acids with less nucleophilic counter-ions like hydrochloric acid (HCl) will cleave the ether much less readily.[4][5][8]
-
Troubleshooting & Prevention:
-
If the ether linkage is essential for your final product, avoid prolonged heating with HBr or HI.
-
Consider using acids with non-nucleophilic counterions if acidic conditions are required.
-
If ether cleavage is unavoidable, protect the resulting phenol in a subsequent step or redesign the synthetic route.
-
Basic Conditions & Nucleophilic Aromatic Substitution (SNAr)
Question: Can I displace the bromide or chloride on this compound with a strong nucleophile like an alkoxide or an amine under basic conditions?
Answer: It is highly unlikely under standard conditions. Aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr) unless the aromatic ring is "activated" by potent electron-withdrawing groups (e.g., -NO₂) at the ortho or para positions.[9][10][11][12]
-
Causality (The "Why"): The methoxy group (-OCH₃) on this compound is an electron-donating group, which deactivates the ring towards nucleophilic attack by increasing electron density.[12] For an SNAr reaction to occur, the nucleophile must attack the electron-rich ring, forming a high-energy, negatively charged intermediate (a Meisenheimer complex).[11] Electron-donating groups destabilize this intermediate, making the reaction energetically unfavorable.
-
Experimental Considerations:
-
Achieving substitution would require extremely harsh conditions (e.g., very high temperatures and pressures with NaOH), which are often not practical and can lead to decomposition or reactions via a benzyne intermediate, potentially yielding a mixture of regioisomers.[9]
-
For C-N or C-O bond formation, the preferred modern methods are palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, not SNAr.[13]
-
Reductive Conditions
Question: I am attempting a reduction elsewhere in my molecule and am losing one or both of the halogen atoms from my anisole starting material. How can I control this?
Answer: You are encountering reductive dehalogenation (hydrodehalogenation), a common side reaction.[14] The carbon-halogen bonds can be cleaved under various reductive conditions, with the carbon-bromine bond being significantly more reactive than the carbon-chlorine bond.
-
Causality (The "Why"): The reactivity for reductive cleavage is dictated by bond strength. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to reduction.[15][16][17] This allows for selective dehalogenation.
-
Catalytic Hydrogenation: Standard conditions like H₂ gas with a palladium-on-carbon (Pd/C) catalyst will readily reduce the C-Br bond.[15][16][17][18] Reducing the C-Cl bond typically requires more forcing conditions (higher pressure, temperature, or different catalysts).[15]
-
Other Reductants: Strong hydride sources or dissolving metal reductions can also lead to dehalogenation. Copper-based catalysts are also known to promote hydrodehalogenation.[19]
-
-
Troubleshooting & Strategic Use:
-
To Avoid Dehalogenation: If halogens must be retained, avoid catalytic hydrogenation and strong, non-specific reducing agents.
-
For Selective De-bromination: Use milder catalytic hydrogenation conditions (e.g., lower catalyst loading, atmospheric pressure of H₂) to selectively remove the bromine atom while leaving the chlorine atom intact. This can be a useful synthetic strategy.[15][16][17]
-
Stability in Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for cross-coupling, primarily reacting at the more labile C-Br bond.
Suzuki-Miyaura Coupling
Question: My Suzuki coupling reaction with this compound is giving low yields and I'm seeing significant amounts of debrominated starting material (3-chloroanisole). What's going wrong?
Answer: This is a classic troubleshooting scenario in Suzuki couplings. Low yield and proto-debromination (replacement of Br with H) often stem from issues with reaction setup, catalyst activity, or the choice of base.
-
Potential Causes & Solutions:
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation.[20]
-
Water/Protic Sources: Water is often a necessary component of the solvent system, but excess water or other protic impurities can be a proton source for the proto-debromination side reaction.[21]
-
Solution: Use anhydrous organic solvents. While the base is often dissolved in water, ensure it is properly degassed. Ensure all glassware is rigorously dried.[21]
-
-
Inefficient Catalyst or Base: The combination of catalyst, ligand, and base may not be optimal for this substrate.
-
Solution: Screen different conditions. For electron-rich aryl bromides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.[20] Consider switching the base; K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices, with cesium carbonate often being very effective for challenging couplings.[22]
-
-
Buchwald-Hartwig Amination
Question: What are the primary stability concerns when using this compound in a Buchwald-Hartwig amination?
Answer: The main considerations are similar to the Suzuki coupling: ensuring selective reaction at the C-Br bond and preventing catalyst deactivation and side reactions like hydrodehalogenation.[13]
-
Causality & Best Practices: The catalytic cycle involves oxidative addition of the Pd(0) catalyst into the C-Br bond.[13] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[23][24]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Rigorous exclusion of air is mandatory.[24]
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key reductive elimination step. A wide variety of specialized phosphine-based ligands have been developed to improve reaction scope and efficiency.[25][26]
-
Side Reactions: Hydrodehalogenation can compete with the desired amination. This is often minimized by ensuring a high concentration of the amine nucleophile and using an efficient catalyst system that promotes rapid C-N bond formation over competing pathways.[13]
-
Grignard Reagent Formation
Question: I need to form a Grignard reagent from this compound. Will the reaction be selective, and what are the critical parameters for success?
Answer: Yes, Grignard formation is highly selective at the C-Br bond. The success of this reaction is almost entirely dependent on maintaining strictly anhydrous (water-free) conditions.
-
Selectivity (The "Why"): The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. This reaction occurs much more readily with the weaker, more labile C-Br bond than the stronger C-Cl bond.[27][28] This difference in bond dissociation energy provides excellent chemoselectivity.[28]
-
Critical Troubleshooting Steps:
-
ABSOLUTE Anhydrous Conditions: This is the most common point of failure. Grignard reagents are potent bases and will be instantly quenched by any protic source, especially water.
-
Action: Flame-dry all glassware under vacuum or in a hot oven and cool under a stream of dry inert gas (argon or nitrogen). Use anhydrous grade ether or THF, preferably freshly distilled from a drying agent.
-
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.
-
Action: Activate the magnesium. Common methods include adding a small crystal of iodine (the brown color will disappear as the reaction initiates), a few drops of 1,2-dibromoethane, or crushing the turnings in the flask under an inert atmosphere to expose a fresh surface.[29]
-
-
Initiation: The reaction can sometimes be sluggish to start.
-
Action: Add a small portion of the this compound to the activated magnesium in a minimal amount of solvent. Gentle warming or sonication can help initiate the reaction, which is typically marked by bubble formation and a gentle reflux. Once initiated, add the remaining halide solution dropwise to maintain a controlled reaction.[29]
-
-
Summary of Stability & Potential Degradation Pathways
| Reaction Condition | Stability Concern | Potential Degradation Product(s) | Prevention / Mitigation Strategy |
| Strong Acid (HBr, HI) | Ether Cleavage | 4-Bromo-3-chlorophenol | Avoid prolonged heating; use acids with non-nucleophilic counterions (e.g., H₂SO₄). |
| Strong Base (e.g., NaOH) | Generally Stable | Negligible under normal conditions | Use Pd-catalyzed methods for C-O/C-N coupling instead of SNAr. |
| Reductive (e.g., H₂, Pd/C) | Dehalogenation | 3-Chloroanisole (selective), Anisole | Use milder conditions for selectivity; avoid catalytic hydrogenation if halogens must be retained. |
| Suzuki Coupling | Proto-debromination | 3-Chloroanisole | Rigorously exclude oxygen; use anhydrous solvents; optimize catalyst, ligand, and base. |
| Buchwald-Hartwig | Hydrodehalogenation | 3-Chloroanisole | Maintain a strictly inert atmosphere; use an efficient ligand and appropriate base. |
| Grignard Formation | Reagent Quenching | No Grignard formation | Ensure all glassware, solvents, and reagents are scrupulously dry. |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general guideline and must be optimized for each specific boronic acid partner.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the arylboronic acid (1.1–1.5 eq.), and a base (e.g., K₂CO₃, 2.0–3.0 eq.).[23]
-
Inerting: Seal the flask and thoroughly degas the system by evacuating and backfilling with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and the degassed solvent system (e.g., a mixture of toluene and water).[30]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective Grignard Reagent Formation
-
Preparation: Place magnesium turnings (1.2 eq.) in a three-neck round-bottom flask that has been rigorously flame-dried under vacuum and cooled under a stream of dry argon. Add a magnetic stir bar and a small crystal of iodine.
-
Solvent Addition: Add anhydrous diethyl ether or THF via cannula or syringe to just cover the magnesium.
-
Initiation: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq.) in anhydrous ether/THF. Add a small amount (approx. 10%) of this solution to the magnesium suspension. If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask with a heat gun until initiation is observed.
-
Addition: Once the reaction is initiated, add the remaining halide solution dropwise via an addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the resulting gray-to-brown solution at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting Grignard reagent, (3-chloro-4-methoxyphenyl)magnesium bromide, is now ready for use in subsequent reactions.
Visual Diagrams
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 50638-46-5 [amp.chemicalbook.com]
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- 5. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 15. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
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- 17. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
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- 28. pdf.benchchem.com [pdf.benchchem.com]
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- 30. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-3-chloroanisole
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-Bromo-3-chloroanisole. We will explore the critical role of solvent selection in controlling the rate and, most importantly, the regioselectivity of its nucleophilic aromatic substitution (SNAr) reactions. This document provides foundational knowledge, troubleshooting for common experimental issues, and actionable protocols to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound in SNAr reactions.
Q1: What is the primary reaction mechanism when subjecting this compound to nucleophilic attack?
The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). This is a two-step process that differs significantly from SN1 or SN2 reactions observed with aliphatic compounds.[1][2]
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] This step is typically the slowest and therefore rate-determining.[3][4]
-
Elimination Step: The leaving group departs, and the aromaticity of the ring is restored.
The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex and accelerating the reaction.[4][5] For this compound, the halogen atoms themselves act as weak inductive EWGs, but the methoxy group is an electron-donating group, which generally disfavors SNAr, making this substrate inherently less reactive than systems activated by groups like nitro (NO₂).[6]
Q2: How does solvent choice fundamentally impact the rate of an SNAr reaction?
The solvent's primary role is to solvate the species involved in the reaction, particularly the nucleophile and the charged intermediate.[7][8] The choice between polar aprotic and polar protic solvents is often the most critical factor.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice for most SNAr reactions.[9] They possess large dipole moments that can effectively solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile but are poor hydrogen-bond donors. This leaves the anionic nucleophile "naked" and highly reactive, accelerating the initial attack on the aromatic ring.[10]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are generally detrimental to SNAr reaction rates.[11][12] They form a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and lowering its ground-state energy.[13][14] This increases the activation energy required for the nucleophile to attack the aromatic ring, dramatically slowing the reaction.[11]
Q3: On this compound, which is the better leaving group: bromide or chloride?
This is a complex issue where the answer depends on the precise reaction conditions, especially the solvent.[15]
-
Considering Bond Strength: The C-Br bond is weaker than the C-Cl bond. In reactions where leaving group departure is part of the rate-determining step (less common in SNAr), bromide would be a better leaving group.[16]
-
Considering the SNAr Mechanism: The rate-determining step is typically the initial nucleophilic attack.[4] The reactivity is governed by the ability of the halogen to stabilize the forming negative charge in the Meisenheimer complex through its inductive effect. Since chlorine is more electronegative than bromine, it provides greater stabilization, suggesting that attack at the chlorine-bearing carbon might be favored.
Crucially, some studies have shown that the classical leaving-group order can be inverted and controlled by the solvent.[15] A change in solvent can alter the energy levels of the transition states for attack at C-3 versus C-4, thereby controlling the regioselectivity.
Section 2: Troubleshooting Guide for SNAr Reactions
This guide addresses common problems encountered during experiments with this compound.
Problem 1: My reaction is very slow or fails to proceed to completion.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Insufficient Ring Activation | This compound lacks strong electron-withdrawing groups. The methoxy group is electron-donating, which deactivates the ring toward nucleophilic attack. The reaction requires forcing conditions. | Increase the reaction temperature incrementally, monitoring for decomposition. Use a stronger, less-hindered nucleophile. If feasible, consider alternative chemistries like palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling, which follow different mechanisms.[16] |
| Incorrect Solvent Choice | You may be using a polar protic solvent (e.g., ethanol, water). These solvents solvate and deactivate the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing or stopping the reaction.[9][11][12] | Switch to a high-boiling point polar aprotic solvent such as DMSO, DMF, NMP, or sulfolane. Ensure the solvent is anhydrous, as water can lead to hydrolysis byproducts.[9] |
| Low Reaction Temperature | SNAr reactions on deactivated rings often require significant thermal energy to overcome the activation barrier of the initial nucleophilic attack.[9] | Gradually increase the reaction temperature, often in the range of 100-180 °C. Use a high-boiling point solvent and ensure your reaction is properly sealed and shielded. |
Problem 2: I'm observing a mixture of products (poor regioselectivity).
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Competing Nucleophilic Attack | The nucleophile can attack the carbon bearing the bromine (C-4) or the carbon bearing the chlorine (C-3). The electronic and steric environments are different, but under certain conditions, the activation energies for both pathways can be similar. | This is where solvent effects are paramount. Systematically screen a range of solvents with varying polarities. A change in solvent polarity can differentially stabilize the two possible Meisenheimer complex intermediates, favoring one pathway over the other.[15][17] For example, a less polar solvent might favor kinetics based on C-Halogen bond strength, while a more polar solvent may favor the electronically preferred site. |
| Reaction Temperature is Too High | At very high temperatures, the reaction may lose selectivity as there is enough energy to overcome the activation barriers for both substitution pathways. | If you have sufficient reactivity, try lowering the temperature. Kinetically controlled reactions often show higher selectivity at lower temperatures. |
Problem 3: I'm observing significant byproduct formation or decomposition.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Solvent Decomposition | At elevated temperatures (>150 °C), solvents like DMF can decompose to generate dimethylamine. This amine can then act as a competing nucleophile, leading to undesired byproducts.[9] | If high temperatures are required, switch to a more thermally stable polar aprotic solvent like DMSO or sulfolane. |
| Benzyne Mechanism | Under extremely harsh conditions with a very strong base (e.g., NaNH₂), an elimination-addition (benzyne) mechanism could compete, leading to a mixture of regioisomers.[1] | This is less likely with common SNAr nucleophiles but is a possibility. Ensure you are using a nucleophilic base (e.g., NaOMe) rather than a non-nucleophilic, strong base (e.g., NaH) unless the goal is simply deprotonation of a weak nucleophile. |
Section 3: Experimental Design & Data Interpretation
To rationally optimize your reaction, a systematic solvent screening study is recommended.
Experimental Protocol: Solvent Screening for Regioselective SNAr
This protocol outlines a general procedure for reacting this compound with a model nucleophile, sodium methoxide, across different solvents.
-
Preparation: To four separate, oven-dried reaction vials equipped with stir bars, add this compound (1.0 mmol, 221.5 mg).
-
Reagent Addition: To each vial, add sodium methoxide (1.2 mmol, 64.8 mg).
-
Solvent Addition: To each vial, add 5 mL of one of the following anhydrous solvents: Toluene, Dioxane, Acetonitrile, DMF, and DMSO.
-
Reaction: Seal the vials under an inert atmosphere (Nitrogen or Argon) and place them in a pre-heated reaction block at 120 °C.
-
Monitoring: Monitor the reactions by TLC or GC-MS at set time intervals (e.g., 2, 6, 12, 24 hours) by taking a small aliquot from each reaction.
-
Work-up: After the reaction reaches completion (or after 24 hours), cool the mixtures to room temperature, quench cautiously with saturated ammonium chloride solution, and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product ratio and yield using ¹H NMR spectroscopy or GC-MS.
Illustrative Workflow
The following diagram outlines the logical flow for troubleshooting and optimizing the SNAr reaction.
Caption: Troubleshooting workflow for SNAr reactions.
Expected Data Summary
The following table presents hypothetical, yet chemically plausible, results from the solvent screening experiment described above.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Approx. Total Yield (%) | Product Ratio (Subst. at C-Br : Subst. at C-Cl) |
| Toluene | 2.4 | > 48 | < 5% | - (No Reaction) |
| Dioxane | 2.2 | > 48 | < 10% | 3 : 1 |
| Acetonitrile | 37.5 | 24 | 40% | 1 : 1.5 |
| DMF | 36.7 | 12 | 75% | 1 : 4 |
| DMSO | 46.7 | 8 | 90% | 1 : 9 |
This data illustrates a clear trend: increasing solvent polarity and using a polar aprotic solvent dramatically increases both the reaction rate and the selectivity for substitution at the more electron-deficient position (C-Cl).
Section 4: Mechanistic Visualization
The diagram below illustrates the competing SNAr pathways for this compound and highlights the role of the solvent.
Caption: Competing SNAr pathways and solvent influence.
A polar aprotic solvent stabilizes the negatively charged Meisenheimer complexes, lowering the activation energy for their formation. The degree of stabilization for Intermediate A versus Intermediate B can differ, leading to the observed regioselectivity.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- Wanner, M. J., et al. (2007). Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution.
- Ormazábal-Toledo, R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly, PMC - NIH. [Link]
- Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Reddit r/AskChemistry. (2023). SNAr troubleshooting. [Link]
- ACS Green Chemistry Institute. SNAr Solvents and Reagents. Wordpress. [Link]
- College of Saint Benedict & Saint John's University. NS7.
- ResearchGate. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]
- ResearchGate. (2024).
- Alarcón-Espósito, J., et al. (2017). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
- Tuttle, T., et al. (2004).
- ResearchGate. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Precision: this compound in Advanced Organic Synthesis. [Link]
- Mancini, P. M. E., et al. (1997). Solvent effects on aromatic nucleophilic substitution reactions. Part 7. Journal of Physical Organic Chemistry. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Chemistry Steps.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
- Norrby, P., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
- Wikipedia.
- PubChem. 4-Bromo-3-nitroanisole. [Link]
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- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions Involving 4-Bromo-3-chloroanisole
Welcome to the Technical Support Center for handling exothermic reactions with 4-Bromo-3-chloroanisole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and efficient use of this compound in your synthetic endeavors. Our focus is on anticipating and mitigating the thermal hazards associated with common transformations of this versatile reagent.
Section 1: Troubleshooting Guide for Exothermic Events
This section addresses specific issues that may arise during reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Uncontrolled Temperature Spike During Grignard Reagent Formation
Q: I am attempting to form the Grignard reagent of this compound, and the reaction temperature is increasing uncontrollably despite external cooling. What should I do?
A: An uncontrolled exotherm during Grignard formation is a critical safety event that requires immediate and decisive action. The formation of a Grignard reagent is a notoriously exothermic process.[1]
Immediate Corrective Actions:
-
Cease Reagent Addition: Immediately stop the addition of the this compound solution.[1]
-
Enhance Cooling: Maximize the efficiency of your cooling bath. For ice baths, add more ice and salt to lower the temperature. For cryocoolers, ensure they are set to the lowest possible temperature.
-
Increase Stirring: Ensure vigorous stirring to improve heat transfer to the cooling bath and prevent the formation of localized hot spots.[2]
-
Dilution: If the reaction begins to stabilize but remains highly vigorous, consider adding more anhydrous solvent (e.g., THF, diethyl ether) to dilute the reactants and aid in heat dissipation.[1]
Root Cause Analysis and Preventative Measures:
| Potential Cause | Scientific Explanation | Preventative Action |
| Rapid Reagent Addition | The rate of heat generation is exceeding the heat removal capacity of your setup. | Employ slow, dropwise addition of the this compound solution using an addition funnel or a syringe pump.[1][3] |
| Insufficient Cooling | The cooling bath is unable to absorb the heat generated by the reaction. | Ensure a sufficiently large and cold cooling bath is used. The reaction vessel should be adequately immersed. |
| Inadequate Solvent Volume | A concentrated reaction mixture has a lower heat capacity, leading to a more rapid temperature increase. | Use a sufficient volume of an appropriate anhydrous ether solvent to help moderate the reaction temperature.[1] A general rule of thumb is to start with a substrate concentration of 0.1 M.[4] |
| Poor Magnesium Activation | If the reaction has a long induction period followed by a sudden, violent initiation, it indicates poor initial activation of the magnesium surface. | Activate the magnesium turnings before starting the main addition. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] The disappearance of the iodine color or evolution of ethylene gas signals activation.[3] |
Issue 2: Thermal Runaway During Lithiation
Q: I am performing a metal-halogen exchange on this compound using an organolithium reagent, and the internal temperature is rising much faster than anticipated. How can I regain control?
A: Lithiation reactions, particularly with potent reagents like n-butyllithium or tert-butyllithium, are highly exothermic and can be dangerous if not properly managed.[5][6] These reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[5]
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately halt the addition of the organolithium reagent.
-
Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (e.g., argon or nitrogen) is maintained to prevent the ingress of air.
-
Do Not Quench Prematurely with Water or Protic Solvents: Adding water or alcohol to a runaway lithiation can exacerbate the situation due to the highly exothermic reaction of the organolithium reagent with the protic source.
-
Utilize a Pre-prepared Quenching Station: If the reaction continues to escalate, have a pre-chilled, less reactive quenching agent ready, such as isopropanol in THF, and be prepared to add it cautiously only if you have a clear and safe plan to do so.
Root Cause Analysis and Preventative Measures:
| Potential Cause | Scientific Explanation | Preventative Action |
| Excessive Addition Rate | The heat generated from the exothermic metal-halogen exchange is overwhelming the cooling system. | Add the organolithium reagent slowly and sub-surface if possible, while carefully monitoring the internal temperature.[5] |
| Inadequate Cooling | The reaction is being performed at a temperature that is too high, or the cooling bath is insufficient. | Perform lithiations at very low temperatures (typically -78 °C, using a dry ice/acetone bath). Ensure the reaction flask is well-immersed. |
| Localized Concentration | Poor mixing is allowing for localized "hot spots" where the reaction is proceeding much faster. | Use efficient mechanical stirring, especially for larger scale reactions. |
| Reactive Impurities | The starting material or solvent may contain water or other protic impurities, leading to a violent initial reaction. | Ensure all glassware is rigorously dried, and use anhydrous solvents.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: While this compound itself is a stable solid, the primary thermal hazards arise from its participation in highly exothermic reactions.[7] The most significant risks are associated with:
-
Organometallic Reagent Formation: Reactions such as Grignard formation (with magnesium) and lithiation (with organolithiums) are highly exothermic and can lead to thermal runaway if not controlled.[1]
-
Quenching of Reactive Intermediates: The quenching process for organometallic derivatives of this compound can also be exothermic, especially if a highly reactive quenching agent is used or if the addition is too rapid.[8][9]
Q2: How should I properly quench a reaction involving the Grignard or lithium salt of this compound?
A2: Proper quenching is crucial for both safety and product yield.
-
Cooling is Key: Always perform the quench at a low temperature (e.g., 0 °C or lower) in an ice bath to manage the heat evolution.[9]
-
Slow and Steady: Add the quenching solution slowly and dropwise, while vigorously stirring the reaction mixture.
-
Choice of Quenching Agent: For Grignard reactions, a saturated aqueous solution of ammonium chloride is often preferred over water as it is less basic and can help prevent the precipitation of magnesium hydroxides. For organolithium reactions, a less reactive protic source like isopropanol or a saturated solution of sodium bicarbonate can be used initially before adding water.
Q3: When scaling up a reaction with this compound, what are the most critical parameters to consider for managing the exotherm?
A3: Scaling up reactions introduces significant safety challenges due to the change in the surface area-to-volume ratio, which affects heat dissipation.[10]
-
Incremental Scale-Up: Do not increase the reaction scale by more than a factor of three to four at a time.[4][10]
-
Heat Transfer: Ensure your reactor has sufficient heat transfer capacity. For large-scale reactions, oil baths should be avoided in favor of heating mantles with temperature probes or jacketed reactors.[10]
-
Reagent Addition Control: The rate of addition becomes even more critical on a larger scale. Use a syringe pump or a metered addition funnel for precise control.
-
Emergency Preparedness: Have a clear, documented plan for handling a thermal runaway, including access to appropriate quenching agents and emergency cooling capabilities.
Q4: Can I use N-Bromosuccinimide (NBS) for further bromination of this compound, and what are the thermal risks?
A4: While electrophilic aromatic substitution on the anisole ring is possible, reactions involving NBS can also be exothermic. The reaction of NBS with certain substrates can proceed via a radical pathway, which can be initiated by heat or light and may have an induction period followed by a rapid exotherm.[11]
-
Temperature Control: Maintain strict temperature control throughout the reaction.
-
Initiation: Be aware that these reactions may require an initiator (like AIBN or light) and can sometimes be unpredictable.[11]
-
Quenching: Upon completion, the reaction is often quenched with a reducing agent like sodium thiosulfate or sodium metabisulfite to destroy any excess NBS or bromine.[12] This quenching step can also be exothermic.[8]
Section 3: Experimental Protocols & Visualizations
Protocol: Safe Grignard Reagent Formation with this compound (Small Scale)
This protocol outlines a standard procedure for the safe formation of 4-methoxy-2-chlorophenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Inert gas (Argon or Nitrogen) line
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120°C for at least 4 hours and assembled hot under a stream of dry inert gas.[13]
-
Setup: Equip the three-necked flask with a stir bar, condenser, and dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask.[3]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (~10%) of the anisole solution to the magnesium. The reaction may require gentle warming with a heat gun to initiate. Successful initiation is marked by the disappearance of the iodine color and gentle bubbling.[3]
-
Controlled Addition: Once initiated, add the remaining anisole solution dropwise at a rate that maintains a gentle reflux, using an external cooling bath as needed to control the temperature.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure full conversion.
Workflow Diagrams
References
- Organic Syntheses. (n.d.). Procedure.
- LookChem. (n.d.). Cas 50638-46-5,this compound.
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Rules of Thumb.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- American Chemical Society. (2024, October). Lithiation Reaction.
- Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?.
- Capot Chemical. (2009, January 3). material safety data sheet.
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
- ResearchGate. (2013, June). Grignard reaction of anisole bromide.
- Fauske, H. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54705. [Link]
- ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.
- Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS).
- PubChem. (n.d.). 2-Bromo-4-chloroanisole.
- Winthrop University, Department of Chemistry. (n.d.). The Grignard Reaction.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117).
- CP Lab Safety. (n.d.). This compound, min 98%, 100 grams.
- Lumen Learning. (n.d.). 18.4. Radical reactions in practice. Organic Chemistry II.
- ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. acs.org [acs.org]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 12. This compound | 50638-46-5 [chemicalbook.com]
- 13. bohr.winthrop.edu [bohr.winthrop.edu]
Technical Support Center: Analytical Methods for Monitoring 4-Bromo-3-chloroanisole Reaction Progress
Welcome to the technical support center for monitoring reactions involving 4-Bromo-3-chloroanisole (CAS: 123522-00-7). This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods to track the consumption of this key intermediate and the formation of desired products. As a halogenated aromatic compound, this compound presents unique analytical considerations. This document provides not just protocols, but the underlying scientific rationale and field-proven troubleshooting strategies to ensure your analyses are accurate, reproducible, and reliable.
Method Selection: Choosing the Right Tool for Your Analysis
The first step in effective reaction monitoring is selecting the appropriate analytical technique. Each method offers a different balance of speed, sensitivity, cost, and the type of information it provides.
Frequently Asked Questions: Method Selection
Q1: I need a quick, qualitative check to see if my starting material is consumed. What is the fastest method?
A: Thin-Layer Chromatography (TLC) is the ideal choice for rapid, qualitative reaction monitoring.[1][2] It is inexpensive, requires minimal sample preparation, and can tell you within minutes if your starting material spot has disappeared and a new product spot has appeared. It is an indispensable tool for guiding a synthesis in real-time at the bench.
Q2: My reaction involves several potential isomers and byproducts. I need to quantify the yield accurately. Which method should I use?
A: For accurate quantification and separation of closely related species, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the industry standards.
-
Gas Chromatography (GC) , particularly when coupled with a Mass Spectrometer (GC-MS), is exceptionally powerful for volatile and semi-volatile compounds like this compound and its derivatives.[3][4][5] It offers high resolution, allowing for the separation of isomers, and provides mass data for confident peak identification.
-
High-Performance Liquid Chromatography (HPLC) is also an excellent quantitative technique, especially for less volatile or thermally sensitive compounds that may not be suitable for GC.[6] With a UV detector, it can readily quantify aromatic compounds.
Q3: I need definitive structural confirmation of my product and potential intermediates without relying on reference standards. What is the best technique?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation.[7][8][9] By monitoring the reaction directly in an NMR tube or by analyzing quenched aliquots, you can observe the disappearance of reactant signals and the emergence of new signals corresponding to the product. This provides unambiguous structural information and can also be adapted for quantitative analysis (qNMR).[10]
Comparison of Key Analytical Methods
| Method | Primary Use | Information Provided | Pros | Cons |
| TLC | Rapid, qualitative reaction progress | Presence/absence of compounds, relative polarity | Fast, inexpensive, simple setup | Not quantitative, lower resolution, requires visualization |
| GC-MS | Quantitative analysis, byproduct identification | Retention time, mass-to-charge ratio, fragmentation | High resolution, high sensitivity, structural info from MS[4] | Requires volatile & thermally stable analytes, more complex setup |
| HPLC-UV | Quantitative analysis | Retention time, UV absorbance | Broad applicability, highly quantitative, robust[11] | Higher solvent consumption, potential for pressure issues |
| NMR | Structural elucidation, quantitative analysis | Chemical shifts, coupling constants, integrals | Definitive structural information, non-destructive[9][12] | Lower sensitivity, higher cost, requires deuterated solvents |
Gas Chromatography (GC) and GC-MS Analysis
GC is a premier technique for analyzing the reaction progress of this compound due to its volatility. The method separates compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column.
Workflow for GC-MS Reaction Monitoring
Caption: A logical workflow for GC-MS analysis of a reaction mixture.
Experimental Protocol: GC-MS
This protocol provides a robust starting point for analyzing this compound. Optimization may be required for specific reaction matrices.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a suitable solvent like ethyl acetate or dichloromethane. This prevents the reaction from continuing post-sampling.[13]
-
If necessary, filter the sample through a syringe filter (0.45 µm PTFE) to remove particulates.
-
Perform a final dilution to a concentration of approximately 100 µg/mL.[3]
-
-
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale & Causality |
| Injector Temp | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Column | DB-5ms (or similar), 30 m x 0.25 mm x 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for halogenated aromatic compounds based on boiling point differences.[3] |
| Carrier Gas | Helium, constant flow ~1 mL/min | Inert and provides good efficiency. Constant flow ensures reproducible retention times. |
| Oven Program | Start at 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | A temperature ramp is crucial for separating the starting material from potential products and higher-boiling byproducts. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns that are searchable against mass spectral libraries (e.g., NIST) for confident identification. |
| MS Mass Range | Scan m/z 50 to 400 | This range covers the molecular weight of the starting material (221.48 g/mol ) and expected products/byproducts. |
Troubleshooting Guide: GC Analysis
Q: My peaks are tailing or fronting. What's causing this? A: Peak tailing (a gradual slope after the peak maximum) or fronting (before the maximum) can have several causes:
-
Column Overload: You are injecting too much sample. Try diluting your sample further.
-
Active Sites: The column or liner may have active sites (exposed silanols) that interact with your analytes. Use a deactivated liner or condition the column.[14]
-
Incompatible Solvent: The injection solvent may be incompatible with the stationary phase. Ensure your sample is dissolved in a non-polar solvent for a non-polar column.
-
Column Degradation: The stationary phase may be degraded. Try conditioning the column at high temperature or replace it if necessary.[15]
Q: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from? A: Ghost peaks are peaks that appear in your chromatogram but are not from your current injection.
-
Carryover: This is the most common cause, where residue from a previous, more concentrated sample elutes in a later run. Solution: Run a solvent blank after concentrated samples. Clean the syringe and injector port.
-
Contamination: Impurities can come from the carrier gas, septum bleed, or contaminated solvents.[14][16] Solution: Use high-purity gases and solvents. Replace the septum regularly.
Q: My retention times are shifting between runs. Why? A: Irreproducible retention times point to instability in the system.
-
Flow Rate Fluctuation: Check for leaks in the system or issues with the gas pressure regulator.[16]
-
Oven Temperature Instability: Ensure the GC oven is properly calibrated and that the ambient laboratory temperature is stable.[14]
-
Column Contamination: Buildup of non-volatile material can change the column's properties. Bake out the column at its maximum recommended temperature.[15]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly versatile and robust quantitative technique. For this compound, a reverse-phase (RP) method is most common, where a non-polar stationary phase (like C18) is used with a polar mobile phase.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation:
-
Quench a reaction aliquot as described for GC analysis.
-
Dissolve and dilute the sample in the mobile phase or a solvent of similar or weaker elution strength (e.g., acetonitrile). Crucially, avoid dissolving the sample in a much stronger solvent than the mobile phase, as this can cause severe peak distortion. [11][17]
-
Filter the sample through a 0.45 µm syringe filter to protect the column from particulates.
-
-
HPLC Parameters:
| Parameter | Recommended Setting | Rationale & Causality |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides strong hydrophobic retention for aromatic compounds, leading to excellent separation. |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) | A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile) allows for tuning of retention times. Adjust the ratio to achieve optimal separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time and backpressure. |
| Column Temp | 30 °C | Maintaining a constant column temperature is critical for reproducible retention times, as viscosity and partitioning are temperature-dependent.[18][19] |
| Detector | UV at 225 nm or 280 nm | Aromatic compounds like this compound have strong UV absorbance. Scan the UV spectrum of your compound to find the absorbance maximum for the best sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector response. |
Troubleshooting Guide: HPLC Analysis
Q: The system pressure is suddenly very high. What should I do? A: High backpressure is a common issue and usually indicates a blockage.
-
Isolate the Source: Work backward from the detector. Disconnect the column; if the pressure drops, the blockage is in the column. If not, check the tubing and injector.
-
Column Blockage: The inlet frit is the most likely culprit, clogged by sample particulates. Try back-flushing the column (if the manufacturer allows). If this fails, the frit or the entire column may need replacement.[20]
-
Precipitation: If you are using buffered mobile phases, salts can precipitate if a high concentration of organic solvent is introduced too quickly. Ensure mobile phase miscibility.[20]
Q: My retention times are drifting to be shorter or longer over a sequence of runs. What is happening? A: Drifting retention times suggest a changing system environment.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure you flush the column for at least 10-15 column volumes before starting a sequence.[18]
-
Mobile Phase Composition: The mobile phase composition may be changing due to evaporation of the more volatile component or improper mixing. Prepare fresh mobile phase daily and keep bottles capped.[19]
-
Temperature Fluctuation: As mentioned, unstable column temperature will cause retention times to drift. Use a column oven.[18]
Q: The baseline of my chromatogram is noisy or drifting. A: A poor baseline can compromise quantification.
-
Air Bubbles: Air in the pump or detector cell is a frequent cause of noisy baselines. Degas your mobile phase thoroughly and purge the pump.[18][20]
-
Contaminated Mobile Phase: Using low-quality solvents or contaminated water can lead to a drifting or noisy baseline. Use HPLC-grade solvents.
-
Detector Lamp Failure: An aging UV lamp can lose intensity and cause noise. Check the lamp's energy output.[18]
HPLC Troubleshooting Flowchart
Caption: A troubleshooting flowchart for retention time variability in HPLC.
Thin-Layer Chromatography (TLC)
TLC is used for rapid, qualitative assessment of a reaction. It separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.
Experimental Protocol: TLC
-
Prepare the Chamber: Add your chosen solvent system (mobile phase) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures better reproducibility.
-
Spot the Plate: Using a capillary tube, spot your samples on a silica TLC plate along a pencil line drawn ~1 cm from the bottom.[21]
-
Lane 1: Starting Material (this compound)
-
Lane 2: Co-spot (Starting Material + Reaction Mixture)
-
Lane 3: Reaction Mixture
-
-
Develop the Plate: Place the plate in the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and visualize the spots. Common methods include:
-
UV Lamp (254 nm): Aromatic compounds will appear as dark spots.[1]
-
Iodine Chamber: Stains most organic compounds brown.
-
Potassium Permanganate Stain: For compounds that are easily oxidized.
-
Interpreting the Results:
-
Reaction Start: A single spot in the reaction mixture lane that corresponds to the starting material.
-
Reaction Progressing: Two spots in the reaction mixture lane—one for the starting material and a new one for the product. The co-spot lane will help confirm if the starting material spot is truly present.[21]
-
Reaction Complete: The starting material spot is completely gone from the reaction mixture lane, and only the product spot remains.[2]
Troubleshooting Guide: TLC Analysis
Q: My spots are streaking instead of forming tight circles. What's wrong? A: Streaking is often caused by:
-
Sample Overload: You've spotted too much material. Prepare a more dilute sample.
-
Highly Polar Compound: The compound is interacting too strongly with the silica. Add a small amount of a polar solvent like acetic acid or methanol to your mobile phase.
-
Insoluble Sample: The sample is not fully dissolved in the spotting solvent.
Q: All my spots either stayed at the bottom or ran to the top. A: This is a problem with your mobile phase choice.
-
Spots at Bottom (Low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).
-
Spots at Top (High Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent. A good target Rf value for the starting material is around 0.3-0.4 to allow room for products to move.[21]
References
- Madani A, Pieber B. 2023. In situ reaction monitoring in photocatalytic organic synthesis.
- Cooks, R. G., et al. 2019. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
- Workman, J., et al. Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
- Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell Website. [Link]
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Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 4-Bromo-3-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of Halogenated Anisoles
Halogenated anisoles are privileged structural motifs in medicinal chemistry, agrochemicals, and materials science. Their precise substitution pattern dictates their biological activity and material properties. Unambiguous structural elucidation is therefore paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical challenge. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-3-chloroanisole, a trisubstituted aromatic compound. We will dissect the expected spectral features, compare them with a related analogue, 4-bromoanisole, and provide a robust experimental protocol for data acquisition. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of similar molecules.
Predicting the ¹H and ¹³C NMR Spectra of this compound
The substitution pattern of this compound, featuring an electron-donating methoxy group (-OCH₃) and two electron-withdrawing halogens (-Cl and -Br), creates a distinct electronic environment for each proton and carbon atom in the aromatic ring. This, in turn, gives rise to a predictable yet nuanced NMR spectrum. Aromatic protons typically resonate in the 6.5-8.5 ppm range in ¹H NMR, while aromatic carbons appear between 120-150 ppm in ¹³C NMR.[1][2][3]
The methoxy group is an activating, ortho-para directing group, meaning it increases electron density at the ortho (C-2, C-6) and para (C-4) positions.[4] Conversely, the halogens are deactivating yet ortho-para directing due to a combination of inductive withdrawal and resonance donation of their lone pairs.[4] In this compound, these competing effects determine the final chemical shifts.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals, corresponding to H-2, H-5, and H-6.
-
H-2: This proton is ortho to the electron-donating methoxy group and meta to the chlorine atom. The strong shielding from the methoxy group will shift this proton upfield. It will appear as a doublet, coupled to H-6 with a small meta coupling constant (J ≈ 2-3 Hz).[5]
-
H-5: This proton is ortho to both the bromine and chlorine atoms and meta to the methoxy group. The cumulative electron-withdrawing effect of the two halogens will deshield this proton significantly, shifting it downfield. It will appear as a doublet, coupled to H-6 with a larger ortho coupling constant (J ≈ 7-10 Hz).[5]
-
H-6: This proton is ortho to the methoxy group and para to the bromine atom. It will experience shielding from the methoxy group. It will appear as a doublet of doublets, due to ortho coupling with H-5 and meta coupling with H-2.
-
-OCH₃: The methoxy protons will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals for the aromatic carbons, as there are no elements of symmetry in the molecule, and one signal for the methoxy carbon.[2][3]
-
C-1 (ipso to -OCH₃): This carbon will be significantly deshielded due to the direct attachment of the electronegative oxygen atom and will appear at the downfield end of the aromatic region.
-
C-2 & C-6: These carbons, ortho to the methoxy group, will be shielded relative to unsubstituted benzene.
-
C-3 (ipso to -Cl): The carbon bearing the chlorine atom will be deshielded.
-
C-4 (ipso to -Br): The carbon attached to the bromine atom will also be deshielded.
-
C-5: This carbon, situated between the two halogens, will be influenced by both.
-
-OCH₃: The methoxy carbon will appear as a distinct signal, typically around 55-60 ppm.
Comparative Spectral Analysis: this compound vs. 4-Bromoanisole
To better understand the influence of the chlorine substituent, it is instructive to compare the expected spectrum of this compound with the known spectrum of 4-bromoanisole.[6][7][8]
| Compound | Proton | Expected Chemical Shift (ppm) | Splitting Pattern | Carbon | Expected Chemical Shift (ppm) |
| This compound | H-2 | ~6.8-7.0 | d | C-1 | ~155 |
| H-5 | ~7.4-7.6 | d | C-2 | ~112 | |
| H-6 | ~7.2-7.4 | dd | C-3 | ~125 | |
| -OCH₃ | ~3.8 | s | C-4 | ~115 | |
| C-5 | ~130 | ||||
| C-6 | ~128 | ||||
| -OCH₃ | ~56 | ||||
| 4-Bromoanisole | H-2, H-6 | ~6.8 | d | C-1 | ~158 |
| H-3, H-5 | ~7.4 | d | C-2, C-6 | ~116 | |
| -OCH₃ | ~3.8 | s | C-3, C-5 | ~132 | |
| C-4 | ~114 | ||||
| -OCH₃ | ~55 |
Note: The chemical shifts for this compound are predictive and based on established substituent effects. The data for 4-bromoanisole is based on publicly available spectral data.[6][7][8]
The introduction of the chlorine atom at the 3-position in this compound breaks the symmetry observed in 4-bromoanisole. This results in a more complex ¹H NMR spectrum with three distinct aromatic signals instead of two. Furthermore, the electron-withdrawing nature of the chlorine atom will generally lead to a downfield shift for the adjacent protons and carbons.
Visualizing the Structure and Key NMR Interactions
Caption: Molecular structure of this compound with key proton-proton NMR coupling interactions.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal.[9] The residual proton signal for CDCl₃ appears at approximately 7.26 ppm, and the carbon signal is at 77.16 ppm.[10]
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.[11] However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, making an internal standard optional.[10] If used, add a small drop of TMS to the NMR tube.
-
Filtering: If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field inhomogeneity.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion, which is particularly useful for resolving the coupling patterns in the aromatic region.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity. This will improve the resolution and lineshape of the NMR signals.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 128-1024) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal (0 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Caption: Standardized workflow for the NMR analysis of this compound.
Conclusion
The NMR spectral analysis of this compound is a clear illustration of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to elucidate complex molecular structures. The interplay of the electron-donating methoxy group and the electron-withdrawing halogen substituents results in a predictable and interpretable NMR spectrum. By comparing this spectrum with that of a simpler analogue like 4-bromoanisole, the specific contributions of each substituent can be discerned. The provided experimental protocol offers a reliable framework for obtaining high-quality data, which is essential for accurate structural assignment and for building a comprehensive understanding of this important class of compounds.
References
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A Comparative Guide to the Mass Spectrum of 4-Bromo-3-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electron Ionization Mass Spectrometry for Structural Elucidation
Electron ionization (EI) mass spectrometry is a powerful analytical technique that provides valuable information about the structure of organic molecules. In EI-MS, molecules are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to a particular molecule and serves as a "molecular fingerprint," allowing for its identification and the elucidation of its structure.
The interpretation of a mass spectrum involves analyzing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions. Key aspects of this analysis include identifying the molecular ion peak, understanding the isotopic distribution of elements within the molecule, and deducing the structures of the most abundant fragment ions based on logical bond cleavages and rearrangements.
The Mass Spectrum of 4-Bromo-3-chloroanisole: A Detailed Interpretation
The structure of this compound (C₇H₆BrClO) presents several key features that dictate its fragmentation behavior in mass spectrometry. The presence of two different halogen atoms, bromine and chlorine, with their distinct isotopic abundances, creates a characteristic and complex isotopic pattern in the molecular ion region. The anisole functional group (a methoxy group on a benzene ring) also influences the fragmentation pathways.
The Molecular Ion and its Isotopic Pattern: A Definitive Signature
The molecular weight of this compound is 221.48 g/mol . Due to the presence of bromine and chlorine isotopes, the molecular ion will appear as a cluster of peaks. Bromine has two major isotopes, ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance), in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio.[1]
This combination of isotopes will result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak. The expected isotopic cluster for the molecular ion of this compound is as follows:
| Ion | Contributing Isotopes | Expected m/z | Expected Relative Abundance |
| [C₇H₆⁷⁹Br³⁵ClO]⁺• | ⁷⁹Br, ³⁵Cl | 220 | ~75% |
| [C₇H₆⁸¹Br³⁵ClO]⁺• / [C₇H₆⁷⁹Br³⁷ClO]⁺• | ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl | 222 | ~100% |
| [C₇H₆⁸¹Br³⁷ClO]⁺• | ⁸¹Br, ³⁷Cl | 224 | ~25% |
Note: The exact m/z values are calculated using the integer masses of the most abundant isotopes. The relative abundances are approximate and serve as a general guide.
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions. Aromatic compounds typically show a stable molecular ion, and fragmentation often involves the substituents on the ring.[2]
Key Fragmentation Steps:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for anisoles is the loss of a methyl radical from the methoxy group to form a stable phenoxy cation. This would result in a significant peak at m/z 205 (M-15). The isotopic pattern of this fragment will still reflect the presence of both bromine and chlorine.
-
Loss of Formaldehyde (CH₂O): Another characteristic fragmentation of anisoles involves the rearrangement and loss of a neutral formaldehyde molecule. This would lead to a fragment ion at m/z 190 (M-30).
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond would result in a fragment ion at m/z 185 (M-35). This fragment will still exhibit the characteristic 1:1 isotopic pattern for bromine.
-
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is also expected, leading to a fragment ion at m/z 141 (M-79/81). This fragment will show the 3:1 isotopic pattern for chlorine.
-
Sequential Losses: Further fragmentation can occur from the primary fragment ions. For example, the [M-CH₃]⁺ ion could subsequently lose CO to form a bromochlorophenyl cation.
The following diagram illustrates the predicted fragmentation pathways for this compound.
Caption: Predicted Fragmentation Pathway of this compound.
Comparative Analysis: The Mass Spectrum of 2-Bromo-4-chloroanisole
The mass spectrum of 2-bromo-4-chloroanisole displays a prominent molecular ion cluster around m/z 220, 222, and 224, consistent with the presence of one bromine and one chlorine atom. Key fragments are observed at m/z 205 ([M-CH₃]⁺), 126, and 98. The base peak is at m/z 207, which corresponds to the [M-CH₃]⁺ fragment containing the ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br isotopes.
Table of Key Fragments in the Mass Spectrum of 2-Bromo-4-chloroanisole:
| m/z | Proposed Fragment Ion | Interpretation |
| 220, 222, 224 | [C₇H₆BrClO]⁺• | Molecular Ion (M⁺•) |
| 205, 207, 209 | [C₆H₃BrClO]⁺ | Loss of a methyl radical (•CH₃) |
| 126, 128 | [C₅H₂Br]⁺ | Further fragmentation, likely loss of CO and HCl from [M-CH₃]⁺ |
| 98 | [C₅H₂Cl]⁺ | Further fragmentation, likely loss of CO and HBr from [M-CH₃]⁺ |
The fragmentation pattern of 2-bromo-4-chloroanisole strongly supports the predicted pathways for its 4-bromo-3-chloro isomer. The prominent loss of a methyl radical is a dominant feature, as is the subsequent fragmentation of the resulting phenoxy cation.
Experimental Protocol for Acquiring a Mass Spectrum of this compound
For researchers wishing to acquire a mass spectrum of this compound, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in splitless mode at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Caption: General Workflow for GC-MS Analysis.
Conclusion
The interpretation of the mass spectrum of this compound is a multi-faceted process that relies on a fundamental understanding of isotopic abundances and fragmentation mechanisms. The presence of both bromine and chlorine provides a highly characteristic isotopic signature in the molecular ion region. The primary fragmentation pathways are predicted to be the loss of a methyl radical and the subsequent fragmentation of the resulting stable phenoxy cation. Comparison with the experimental spectrum of the isomer 2-bromo-4-chloroanisole validates these predictions. This guide provides a comprehensive framework for researchers to confidently identify and characterize this compound and similar halogenated aromatic compounds using mass spectrometry.
References
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- NIST. (n.d.). Mass Spectrometry Data Center. In NIST Standard Reference Data.
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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A Comparative Guide to the Reactivity of 4-Bromo-3-chloroanisole and 3-Bromo-4-chloroanisole
Introduction
In the landscape of advanced organic synthesis, dihalogenated anisoles serve as versatile and highly valuable intermediates, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their utility stems from the presence of multiple, orthogonally reactive sites on the aromatic ring, allowing for sequential and site-selective functionalization. This guide provides an in-depth comparative analysis of the reactivity of two common structural isomers: 4-Bromo-3-chloroanisole (CAS: 50638-46-5) and 3-Bromo-4-chloroanisole (CAS: 2732-80-1).
While possessing the same molecular formula (C₇H₆BrClO), the differential placement of the bromine and chlorine atoms relative to the activating methoxy group imparts distinct electronic and steric characteristics to each molecule.[3][4] These differences profoundly influence their behavior in key synthetic transformations. This document will dissect these nuances, offering researchers and drug development professionals a predictive framework for selecting the appropriate isomer and optimizing reaction conditions for electrophilic aromatic substitution, metal-catalyzed cross-coupling, and organometallic reagent formation.
Part 1: Structural and Electronic Analysis
The foundational step in comparing the reactivity of these isomers is to understand their structural and electronic landscapes. The interplay between the electron-donating methoxy group and the electron-withdrawing halogen substituents governs the electron density distribution across the aromatic ring.
Molecular Structures
The isomeric relationship is defined by the swapped positions of the bromine and chlorine atoms at the C3 and C4 positions.
Caption: Structures of this compound and 3-Bromo-4-chloroanisole.
Substituent Electronic Effects
The reactivity of the benzene ring is dictated by the cumulative electronic effects of its substituents:
-
Methoxy Group (-OCH₃): This group is a powerful activating substituent. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, this is significantly outweighed by its strong electron-donating resonance effect (+M), where the oxygen's lone pairs delocalize into the aromatic π-system.[5][6] This resonance donation substantially increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic attack.[7][8]
-
Halogens (-Br, -Cl): Halogens present a more nuanced case. They are deactivating groups overall because their strong inductive electron-withdrawing effect (-I) outweighs their weaker resonance electron-donating effect (+M).[5][9] Despite deactivating the ring towards electrophiles compared to benzene, their resonance effect is still sufficient to direct incoming electrophiles to the ortho and para positions.[10]
Part 2: Comparative Reactivity Profiles
The distinct substitution patterns of the two isomers lead to different outcomes and reaction rates in various classes of chemical reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile attacks the electron-rich aromatic ring.[11] The regiochemical outcome is overwhelmingly controlled by the most powerful activating group, the methoxy substituent.
Caption: Predicted sites of electrophilic attack for the two isomers.
-
Analysis of this compound: The methoxy group strongly activates the C2 and C6 (ortho) positions (the C4 para position is blocked). The C6 position is sterically hindered by the adjacent chlorine atom at C3. Therefore, electrophilic attack is most likely to occur at the C2 position .
-
Analysis of 3-Bromo-4-chloroanisole: Similarly, the methoxy group activates the C2 and C6 positions. The C6 position is sterically hindered by the adjacent bromine atom at C3. Consequently, electrophilic attack is also favored at the C2 position .
Reactivity Comparison: Both isomers are expected to direct electrophiles to the C2 position. The overall reaction rate will be high due to the potent activating effect of the methoxy group.[6][8] Any minor difference in rate would likely be attributable to the subtle electronic differences imparted by the halogens at the C3/C4 positions on the electron density at C2.
Metal-Catalyzed Cross-Coupling Reactions
This class of reactions, particularly the Suzuki-Miyaura coupling, is where the differences between the isomers become critically important.[12][13][14] These reactions typically proceed via an oxidative addition step, where a low-valent metal catalyst (e.g., Pd(0)) inserts into a carbon-halogen bond.
The reactivity order for carbon-halogen bonds in oxidative addition is C-I > C-Br > C-Cl.[15] This is due to bond strength, with the C-Br bond (approx. 276 kJ/mol) being significantly weaker than the C-Cl bond (approx. 328 kJ/mol).[16] Therefore, for both isomers, the palladium catalyst will selectively insert into the C-Br bond , leaving the C-Cl bond intact for potential subsequent transformations.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
-
Analysis of this compound: The reactive C-Br bond is at the C4 position, para to the strongly electron-donating methoxy group. The high electron density at this position facilitates the oxidative addition of the Pd(0) catalyst, potentially leading to faster reaction rates.
-
Analysis of 3-Bromo-4-chloroanisole: The reactive C-Br bond is at the C3 position, meta to the methoxy group. This position does not benefit from the strong +M effect of the methoxy group. Consequently, the C-Br bond is less electron-rich, and oxidative addition may proceed more slowly compared to the 4-bromo isomer.
Reactivity Comparison: For selective cross-coupling at the bromine position, This compound is predicted to be the more reactive isomer due to the favorable electronic effect of the para-methoxy group accelerating the rate-determining oxidative addition step.
| Feature | This compound | 3-Bromo-4-chloroanisole | Supporting Rationale |
| Primary Reaction Site | C4 (Carbon-Bromine Bond) | C3 (Carbon-Bromine Bond) | C-Br bond is weaker than C-Cl bond.[16] |
| Predicted Reactivity | Higher | Lower | C-Br bond is para to the activating -OCH₃ group, increasing electron density and facilitating oxidative addition. |
Formation of Organometallic Reagents (Grignard Reaction)
The formation of Grignard reagents involves the insertion of magnesium metal into a carbon-halogen bond, a process that shares mechanistic similarities with oxidative addition.[17][18]
-
Mechanism: The reaction is believed to proceed through a radical mechanism at the surface of the magnesium metal.[19][20]
-
Selectivity: As with cross-coupling, the weaker C-Br bond will react preferentially over the C-Cl bond. Thus, both isomers will selectively form the corresponding bromomagnesium species.
-
Reactivity Comparison: The electronic factors discussed for Suzuki coupling also apply here. The more electron-rich C-Br bond in This compound , being para to the methoxy group, is expected to facilitate the reaction with magnesium metal more readily than the C-Br bond in the 3-bromo isomer, which is meta to the methoxy group. This could translate to easier reaction initiation and potentially higher yields under identical conditions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an aromatic ring, displacing a leaving group.[21][22] This mechanism is fundamentally different from EAS and requires the ring to be electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[23][24]
-
Analysis of Both Isomers: Both this compound and 3-bromo-4-chloroanisole are poor candidates for SNAr reactions . The presence of the powerfully electron-donating methoxy group makes the aromatic ring electron-rich and thus deactivates it towards nucleophilic attack.[24] Standard SNAr conditions are unlikely to yield any substitution product. Reactions would only be possible under extremely harsh conditions or via alternative mechanisms like the benzyne pathway, which requires a very strong base.
Part 3: Experimental Protocols and Data
The following sections provide representative, field-proven protocols for key transformations.
Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the selective cross-coupling at the C-Br position, a cornerstone reaction in modern synthesis.[12]
Objective: To synthesize 3-chloro-4-phenylanisole from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 221.5 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Causality:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and must be protected.
-
Base (K₂CO₃): The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[25]
-
Biphasic Solvent (Toluene/Water): This system is effective for dissolving both the organic substrates and the inorganic base.[14]
Protocol: Selective Grignard Reagent Formation from 3-Bromo-4-chloroanisole
This protocol details the preparation of an organometallic reagent, which can be used for subsequent reactions with various electrophiles.[18]
Objective: To prepare (3-chloro-4-methoxyphenyl)magnesium bromide.
Materials:
-
Magnesium turnings (1.2 mmol, 29 mg)
-
Iodine (a single crystal)
-
3-Bromo-4-chloroanisole (1.0 mmol, 221.5 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Place the magnesium turnings in a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Briefly heat the magnesium under vacuum and then cool under a stream of dry nitrogen.
-
Add the crystal of iodine (this acts as an activator).[26]
-
Add a small portion (~0.5 mL) of a solution of 3-bromo-4-chloroanisole in anhydrous THF to the magnesium.
-
Gently warm the flask until the brown color of the iodine disappears, indicating reaction initiation. If the reaction does not start, sonication may be applied.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.
-
The resulting grey/brown solution of the Grignard reagent is ready for use in subsequent synthetic steps.
Causality:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources like water.[18][20] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Iodine Crystal: The passivating layer of magnesium oxide on the surface of the turnings is disrupted by the iodine, exposing the reactive metal surface.[26]
-
Ethereal Solvent (THF): The ether solvent is crucial as it is aprotic and stabilizes the Grignard reagent by coordinating to the magnesium center.[19]
Conclusion
While this compound and 3-Bromo-4-chloroanisole are closely related isomers, their reactivity profiles diverge significantly in reactions sensitive to the electronic environment of the carbon-halogen bonds.
-
For Electrophilic Aromatic Substitution: Both isomers are highly activated and will likely react at the C2 position, with minimal difference in reactivity.
-
For Metal-Catalyzed Cross-Coupling and Organometallic Formation: This compound is the superior substrate. Its C-Br bond, located para to the activating methoxy group, is more electron-rich, facilitating the crucial oxidative addition or metal insertion step. This generally leads to faster reactions and more facile initiation.
-
For Nucleophilic Aromatic Substitution: Both isomers are highly unreactive due to the deactivating (for SNAr) effect of the electron-donating methoxy group.
This analysis provides a predictive guide for synthetic chemists, enabling more informed decisions in experimental design. By understanding the subtle interplay of substituent effects, researchers can strategically select the optimal isomer to achieve desired outcomes with greater efficiency and selectivity.
References
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- Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Online].
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- ResearchGate. (n.d.). INTRODUCTION. [Online].
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Online].
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- YouTube. (2019). Nucleophilic Aromatic Substitution. [Online].
- PubChemLite. (n.d.). 3-bromo-4-chloroanisole (C7H6BrClO). [Online].
- ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid... [Online].
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Online].
- PubChem. (n.d.). 4-Bromo-3-chloroaniline. [Online].
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A Comparative Guide to the Reactivity of 4-Bromo-3-chloroanisole vs. 4-Bromoanisole
Introduction
In the landscape of modern synthetic chemistry, particularly in pharmaceutical and materials science research, the selection of an appropriate aryl halide building block is a critical decision that dictates synthetic strategy and overall efficiency. Both 4-bromoanisole and 4-bromo-3-chloroanisole serve as versatile intermediates, yet the introduction of a single chlorine atom profoundly alters the electronic and steric landscape of the aromatic ring. This guide provides an in-depth, data-supported comparison of their reactivity, offering researchers the predictive insight needed to select the optimal reagent for their specific application. We will dissect the nuanced differences in their behavior across three pivotal classes of reactions: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and Electrophilic Aromatic Substitution (EAS).
Molecular Structure and Electronic Properties: A Tale of Two Anisoles
The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents. Both molecules share the electron-donating methoxy group (-OCH₃) and an electron-withdrawing bromine atom. However, this compound possesses an additional electron-withdrawing chlorine atom, which is the primary driver of the observed differences in reactivity.
-
4-Bromoanisole : The methoxy group exerts a strong, activating +R (resonance) effect, donating electron density to the aromatic ring, particularly at the ortho and para positions. The bromine atom exerts a weak -I (inductive) effect, withdrawing electron density, and a weaker +R effect. Overall, the methoxy group's activating effect dominates, making the ring more electron-rich than benzene.[1]
-
This compound : This molecule presents a more complex electronic profile. The methoxy group's +R effect remains dominant. However, both the bromine and chlorine atoms exert strong -I effects, withdrawing electron density and making the aromatic ring significantly more electron-poor (electrophilic) compared to 4-bromoanisole. The chlorine atom at the 3-position also introduces steric hindrance adjacent to the 2- and 4-positions.
Below is a diagram illustrating the key electronic influences on both molecules.
Caption: Electronic effects of substituents on the two anisole derivatives.
Physical Properties Comparison
A summary of the key physical properties is presented below, reflecting the structural differences.
| Property | 4-Bromoanisole | This compound |
| CAS Number | 104-92-7[2] | 50638-46-5[3] |
| Molecular Formula | C₇H₇BrO[1] | C₇H₆BrClO[3] |
| Molecular Weight | 187.04 g/mol [4] | 221.48 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[2] | Light yellow liquid[3] |
| Melting Point | 9-10 °C[2] | N/A |
| Boiling Point | 223 °C[5] | 129-132 °C[3] |
| Density | 1.494 g/mL at 25 °C[2] | 1.564 g/cm³[3] |
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
These reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern synthesis.[6] The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond.
-
4-Bromoanisole : Serves as a standard substrate for evaluating new catalytic systems.[1] The C-Br bond readily undergoes oxidative addition. However, the electron-donating methoxy group can slightly retard this step compared to aryl bromides bearing electron-withdrawing groups.[7]
-
This compound : This molecule offers two potential reaction sites (C-Br and C-Cl). The C-Br bond is significantly longer and weaker than the C-Cl bond, making it the overwhelmingly preferred site for oxidative addition.[8] Crucially, the adjacent, electron-withdrawing chlorine atom enhances the reactivity of the C-Br bond towards oxidative addition. By making the aromatic ring more electron-poor, it facilitates the interaction with the electron-rich Pd(0) catalyst.[7]
This protocol provides a representative procedure for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[10] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and its stability is the key to the reaction's feasibility.[11]
-
4-Bromoanisole : Generally a poor substrate for SNAr. The strong electron-donating methoxy group enriches the ring with electron density, repelling incoming nucleophiles and destabilizing the anionic Meisenheimer complex.[1][12] Reactions require harsh conditions with very strong nucleophiles.
-
This compound : The presence of two electron-withdrawing halogens significantly reduces the electron density of the ring, making it far more susceptible to nucleophilic attack. The chloro and bromo groups can stabilize the negative charge of the Meisenheimer complex through their inductive effects.[13] This activation makes SNAr reactions feasible under much milder conditions compared to 4-bromoanisole.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electrophile.[14] The reaction rate is therefore highly sensitive to the electron density of the ring.
-
4-Bromoanisole : The powerful activating effect of the methoxy group makes this compound highly reactive towards electrophiles, significantly more so than benzene.[15] The methoxy group is a strong ortho, para-director. Since the para position is blocked by bromine, substitution occurs exclusively at the ortho positions (C2 and C6).[16][17]
-
This compound : The combined deactivating effect of the two halogens makes this ring less electron-rich than 4-bromoanisole. Consequently, it will be less reactive towards electrophiles. The methoxy group still governs the regioselectivity, directing incoming electrophiles to the ortho positions (C2 and C6). However, the C2 position is sterically hindered by the adjacent chlorine atom at C3.[18][19] Therefore, electrophilic substitution is expected to occur preferentially at the C6 position.
Summary and Synthetic Recommendations
The choice between this compound and 4-bromoanisole should be guided by the intended transformation. This guide provides the foundational principles to make an informed decision.
| Reaction Type | 4-Bromoanisole (Relative Reactivity) | This compound (Relative Reactivity) | Rationale |
| Pd-Catalyzed Cross-Coupling (at Br) | Good | Excellent | The electron-withdrawing Cl atom activates the C-Br bond towards oxidative addition. |
| Nucleophilic Aromatic Substitution | Very Poor | Good | The two electron-withdrawing halogens make the ring sufficiently electron-poor to be attacked by nucleophiles. |
| Electrophilic Aromatic Substitution | Excellent | Moderate | The activating -OCH₃ group dominates in 4-bromoanisole. The additional deactivating Cl group in the analogue slows the reaction. |
Recommendations:
-
For selective, high-yielding cross-coupling reactions at a bromine center , where the chlorine can be retained for subsequent functionalization, This compound is the superior choice.
-
For Nucleophilic Aromatic Substitution , This compound is the only viable option of the two under reasonable conditions.
-
For rapid Electrophilic Aromatic Substitution , where high ring activation is desired, 4-bromoanisole is the preferred substrate.
References
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A Senior Application Scientist's Guide to Analytical Standards for 4-Bromo-3-chloroanisole
For researchers, scientists, and professionals in drug development, the integrity of your results is intrinsically linked to the quality of your starting materials. 4-Bromo-3-chloroanisole (CAS No. 50638-46-5), a key halogenated aromatic ether, serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceutical agents.[1][2] Its precise molecular architecture, featuring bromine and chlorine substituents, offers distinct reactive sites for sophisticated chemical transformations.[2] However, the reliability of this building block is contingent on its analytical purity. The market offers various grades of this compound, and without a universally available Certified Reference Material (CRM), the onus of quality verification falls upon the end-user.
This guide provides an in-depth comparison of available analytical standards for this compound, outlines robust analytical methodologies for its characterization, and presents supporting experimental data to ensure the accuracy and reproducibility of your research.
The Landscape of Commercially Available this compound
The adage "you get what you pay for" holds significant weight in the procurement of chemical reagents. For this compound, the spectrum of quality can be broad, ranging from materials with minimal characterization to those with a more detailed, albeit often uncertified, analytical profile. A critical observation is that some major suppliers, such as Sigma-Aldrich for their "AldrichCPR" grade, explicitly state that they do not perform analytical testing, placing the full responsibility of purity confirmation on the researcher.[3][4] This underscores the necessity of in-house verification.
Below is a comparative summary of representative commercial grades of this compound:
| Supplier/Brand | Grade/Purity | CAS Number | Molecular Formula | Molecular Weight | Noteworthy Information |
| Sigma-Aldrich | AldrichCPR | 50638-46-5 | C₇H₆BrClO | 221.48 | Supplier does not collect analytical data; buyer assumes responsibility for purity confirmation.[3][4] |
| AOBChem | 97% | 50638-46-5 | C₇H₆BrClO | - | Purity specified at 97%.[5] |
| Shaanxi Dideu New Materials Co. Ltd. | 99% | 50638-46-5 | C₇H₆BrClO | - | Purity specified at 99%.[6] |
| HANGZHOU LEAP CHEM CO., LTD. | Industrial Grade | 50638-46-5 | C₇H₆BrClO | 221.48 | Purity not explicitly quantified in the provided information.[7] |
| Chemsigma International Co., Ltd. | - | 50638-46-5 | C₇H₆BrClO | 221.48 | Purity not explicitly quantified in the provided information.[8] |
Expert Insight: The stated purity on a supplier's bottle or listing should be viewed as an initial guideline, not an absolute certainty, especially in the absence of a comprehensive Certificate of Analysis (CoA) from an accredited body. A typical CoA for a high-quality standard should provide not just the purity, but also the method of determination (e.g., GC, HPLC, NMR) and potentially a list of identified impurities.[9]
The Challenge of Impurities: What to Look For
The primary synthetic route to this compound involves the bromination of 3-chloroanisole, often using N-bromosuccinimide (NBS).[6] This reaction can lead to several potential impurities that must be analytically resolved:
-
Unreacted Starting Material: 3-chloroanisole.
-
Isomeric Byproducts: Bromination of the activated aromatic ring can also occur at other positions, leading to regioisomers such as 2-bromo-3-chloroanisole and 2-bromo-5-chloroanisole.
-
Polybrominated Species: Over-bromination can result in the formation of dibrominated products.
The presence of these impurities can have significant consequences in multi-step syntheses, leading to unforeseen side reactions and complicating the purification of downstream products.
Analytical Methodologies for Purity Assessment
In the absence of a dedicated Certified Reference Material, a multi-pronged analytical approach is recommended to establish the purity and identity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like halogenated anisoles due to its high sensitivity and selectivity.[10][11]
Core Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a volumetric flask. Prepare a 1:100 dilution of this stock solution.
-
Internal Standard (IS): For quantitative analysis, a deuterated analog (if available) or a structurally similar compound with a distinct retention time (e.g., 2,4,6-tribromoanisole) should be used.[10][12] A stock solution of the IS is prepared and a known volume is added to the sample solution.
-
Instrumentation:
-
GC System: Agilent 7890A or equivalent.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic isomers.[13]
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 7000 Series Triple Quadrupole or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity in quantitative analysis.
-
-
Data Analysis: Purity is typically determined using the area percent method from the total ion chromatogram (TIC), assuming equal response factors for isomeric impurities. For more accurate quantification, a calibration curve should be generated using a reference standard of known purity (if available) or by using the internal standard method.
Diagram: GC-MS Analytical Workflow
Caption: Workflow for purity analysis of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, particularly useful for less volatile impurities or when derivatization is not desirable. A reversed-phase method with UV detection is a standard approach for aromatic compounds.[14]
Core Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[15]
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B).
-
Gradient Program: Start with 60% A, ramp to 95% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 225 nm. A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Peak purity can be assessed using the spectral analysis tools available with a DAD.
Diagram: HPLC Method Development Logic
Caption: Decision logic for developing a reversed-phase HPLC method.
Quantitative NMR (qNMR)
In the absence of a certified reference material for this compound, quantitative NMR (qNMR) stands out as a primary analytical method.[16] It allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[17][18]
Core Principle: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[19] By adding a known amount of a certified internal standard to a precisely weighed sample of the analyte, the purity of the analyte can be calculated directly.
Experimental Protocol: 1H qNMR for Absolute Purity Determination
-
Selection of Internal Standard (IS): Choose a certified internal standard that is soluble in the same deuterated solvent as the analyte, has sharp signals that do not overlap with the analyte's signals, and is chemically stable. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the certified internal standard into a vial.
-
Accurately weigh approximately 20-30 mg of the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons. This is critical for accurate integration.
-
Acquire the 1H NMR spectrum.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
-
Diagram: qNMR Purity Calculation Principle
Caption: Conceptual overview of purity determination using qNMR.
Conclusion and Recommendations
For any research or development involving this compound, an independent verification of its purity is not just a recommendation, it is a necessity for scientific rigor. Given the lack of a commercially available Certified Reference Material, a combination of analytical techniques provides the most comprehensive assessment of quality.
-
For Routine Quality Control: GC-MS is the method of choice for identifying and semi-quantifying volatile impurities, including starting materials and isomeric byproducts.
-
For Orthogonal Verification: Reversed-phase HPLC with a DAD provides an excellent secondary method to confirm purity and detect any non-volatile or thermally labile impurities.
-
For Absolute Purity Determination: qNMR is the gold standard when a certified standard of the analyte is unavailable. It provides a direct, traceable measurement of purity, which is crucial for applications where stoichiometry is critical.
By implementing these self-validating analytical systems, researchers can proceed with confidence, knowing that the quality of their this compound standard is well-characterized and fit for purpose, thereby ensuring the integrity and reproducibility of their scientific outcomes.
References
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
- Burt, J. A., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- SIELC Technologies. (n.d.). Separation of 4-((6-Bromohexyl)oxy)-3-chloroanisole on Newcrom R1 HPLC column.
- Agilent Technologies, Inc. (n.d.). Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines at Sub-ppt Levels. Agilent Technologies. [Link]
- Re-Thinking Fast GC. (2010). LCGC North America, 28(2). [Link]
- ETS Laboratories. (n.d.). Screening for TCA and other Haloanisoles.
- Hjelmeland, A. K., et al. (2012). High-throughput, Sub ng/L analysis of haloanisoles in wines using HS-SPME with GC-triple quadrupole MS. Journal of Agricultural and Food Chemistry, 60(22), 5541-5546. [Link]
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing this compound: A Buyer's Guide from Leading China Manufacturers. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
- Marsol-Vall, A., et al. (2022). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction coupled to gas chromatography-tandem mass spectrometry.
- Law, R. J., et al. (2014). Developments in the use of chromatographic techniques in marine laboratories for the determination of halogenated contaminants and polycyclic aromatic hydrocarbons.
- Eiceman, G. A., et al. (2004). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 15(7), 1049-1057. [Link]
- Dewulf, J., & Van Langenhove, H. (2005). Developments in the analysis of volatile halogenated compounds.
- Organic Syntheses. (n.d.). Palladium-Catalyzed α-Arylation of Methyl Isobutyrate with 3-Bromoanisole.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Precision: this compound in Advanced Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
- Gorecki, T., & Harynuk, J. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
- Agilent Technologies, Inc. (n.d.). Practical Steps in GC Method Development. Agilent Technologies. [Link]
- Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2643. [Link]
- Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole.
- Advanced Materials Technology. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- The Hive. (2004). sick of methylations? easy prepn. of anisoles..
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A Comparative Guide to the Characterization and Synthetic Utility of 4-Bromo-3-chloroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to achieving efficient and novel molecular architectures. Halogenated aromatic compounds, in particular, serve as versatile intermediates, offering multiple reaction handles for diversification. This guide provides a comprehensive technical comparison of 4-Bromo-3-chloroanisole and its derivatives, focusing on their synthesis, spectroscopic characterization, and reactivity in key transformations. We will explore the nuanced differences between these compounds and alternative building blocks, supported by experimental data and established protocols, to inform rational synthetic design and application.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a dihalogenated aromatic compound featuring a methoxy group, which activates the ring towards electrophilic substitution and provides a handle for demethylation to the corresponding phenol. The presence of two different halogens, bromine and chlorine, at the 3- and 4-positions respectively, offers orthogonal reactivity, enabling selective functionalization. This unique substitution pattern makes it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
The strategic placement of the bromo and chloro substituents allows for differential reactivity in various cross-coupling reactions. Generally, the carbon-bromine bond is more readily cleaved than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position.[2] This inherent reactivity difference is a key theme that will be explored throughout this guide.
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. A common approach involves the bromination of 3-chloroanisole.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloroanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Catalyst (e.g., a Lewis acid, optional)
-
Saturated sodium thiosulfate (Na2S2O3) aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel
Procedure:
-
To a reaction vessel containing N-bromosuccinimide (1.5 eq) and a suitable solvent such as acetonitrile, add 3-chloroanisole (1.0 eq).
-
The reaction mixture is stirred at room temperature, typically in the dark to prevent radical side reactions, for a sufficient time (e.g., 12 hours) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is then extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
The synthesis of derivatives can then proceed from this core structure, primarily through selective cross-coupling reactions, which will be discussed in a later section.
Spectroscopic Characterization: A Comparative Analysis
The unambiguous identification and characterization of this compound and its derivatives are crucial for ensuring purity and confirming structural integrity. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region and a singlet for the methoxy group protons.
-
Methoxy Group (-OCH₃): A sharp singlet is anticipated around δ 3.8-3.9 ppm.
-
Aromatic Protons:
-
The proton at C2 (ortho to the methoxy group and the chlorine) will likely appear as a doublet.
-
The proton at C5 (ortho to the bromine) will also be a doublet.
-
The proton at C6 (meta to both halogens) is expected to be a doublet of doublets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (approximately δ 110-160 ppm). The carbons directly attached to the halogens (C3 and C4) and the oxygen (C1) will have characteristic chemical shifts.
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.
Comparative NMR Data of Anisole Derivatives:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| 4-Bromoanisole | Aromatic H: ~6.8 (d), ~7.4 (d); OCH₃: ~3.8 (s) | C-Br: ~113; C-O: ~158; OCH₃: ~55 | [3] |
| 4-Bromo-3-nitroanisole | Aromatic H: Signals in the range of δ 7.0-8.0; OCH₃: ~3.9 (s) | C-Br: ~110; C-NO₂: ~140; C-O: ~155; OCH₃: ~57 | [4] |
| Predicted this compound | Aromatic H: ~6.8-7.5; OCH₃: ~3.85 | C-Br: ~115; C-Cl: ~130; C-O: ~157; OCH₃: ~56 | N/A |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
C-H stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.
-
C-H stretching (aliphatic, -OCH₃): Peaks are expected just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretching (aryl ether): A strong, characteristic band around 1250 cm⁻¹.
-
C-Cl and C-Br stretching: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.
Comparative IR Data of Anisole Derivatives:
| Compound | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
| 4-Bromoanisole | ~1245 | ~1590, 1485 | [5] |
| 4-Bromo-3-nitroanisole | ~1260 | ~1580, 1480 | [4][6] |
| Predicted this compound | ~1250 | ~1585, 1475 | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): Due to the presence of bromine and chlorine, the molecular ion peak will appear as a characteristic cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a complex isotopic pattern for the molecular ion.
-
Fragmentation: Common fragmentation pathways for anisoles include the loss of a methyl radical (•CH₃) to form a phenoxy cation, and the loss of a formyl radical (•CHO).
Isotopic Pattern for the Molecular Ion of this compound (C₇H₆BrClO):
| Ion | Expected m/z | Relative Abundance |
| [M]⁺ (⁷⁹Br, ³⁵Cl) | 220 | High |
| [M+2]⁺ (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 222 | Highest |
| [M+4]⁺ (⁸¹Br, ³⁷Cl) | 224 | Moderate |
Reactivity and Synthetic Applications: A Comparative Perspective
The synthetic utility of this compound and its derivatives is largely defined by the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and regioselective introduction of various substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The general order of reactivity for aryl halides in oxidative addition to palladium(0) is I > Br > OTf > Cl.[2] This principle is the cornerstone for the selective functionalization of this compound.
Workflow for Selective Cross-Coupling:
Caption: Selective functionalization of this compound via sequential Suzuki couplings.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple an arylboronic acid at the C-Br position of this compound, leaving the C-Cl bond intact for subsequent transformations.[7][8] More forcing conditions are typically required to achieve coupling at the less reactive C-Cl bond.
Other Cross-Coupling Reactions: Similar selectivity can be achieved in other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing access to a wide array of derivatives.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure (for selective coupling at C-Br):
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon).
-
Degassed solvent is added, and the mixture is heated to a moderate temperature (e.g., 80-100 °C).
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
Comparison with Alternative Building Blocks
The choice of this compound over other dihalogenated building blocks depends on the desired substitution pattern and the required reactivity profile.
-
Dibromo or Dichloro Analogs: While offering two reactive sites, they lack the inherent differential reactivity of the bromo-chloro substituted compound, making selective monofunctionalization more challenging.
-
Fluoro-substituted Analogs: The C-F bond is generally much stronger and less reactive in cross-coupling reactions, making fluoro-substituted anisoles suitable for introducing fluorine into a molecule but less versatile for subsequent diversification at that position.
Applications in Medicinal Chemistry and Drug Development
Substituted anisoles are prevalent scaffolds in many biologically active compounds. The ability to introduce diverse functionalities onto the this compound core makes it an attractive starting point for the synthesis of novel drug candidates. The methoxy group can also be a key pharmacophoric feature or can be deprotected to the corresponding phenol, which can serve as a hydrogen bond donor or a site for further derivatization.
The specific substitution pattern of derivatives of this compound can be tailored to optimize properties such as binding affinity to a biological target, solubility, and metabolic stability. For instance, the introduction of different aryl groups via Suzuki coupling can be used to probe the structure-activity relationship (SAR) of a particular compound series.[9][10]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its key advantage lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comparative overview of its synthesis, spectroscopic characterization, and reactivity, highlighting its utility in the rational design and synthesis of complex molecules. For researchers in drug discovery and development, a thorough understanding of the properties and reactivity of such intermediates is crucial for the efficient construction of novel chemical entities with desired biological activities.
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- The Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved from [https://www.rsc.
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- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Retrieved from [https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-4-chloroanisole-with-phenylboronic-acid-a_fig1_299596395]
- SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-61912015000100002]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from [https://www.tcichemicals.com/US/en/support-download/technical-information/synthesis-reaction/suzuki-miyaura-cross-coupling-reaction]
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- PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474100/]
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- PubMed Central. (n.d.). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007823/]
- Thermo Fisher Scientific. (n.d.). 3-Bromo-4-chloroanisole, 98% 1 g. Retrieved from [https://www.thermofisher.
- ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [https://www.researchgate.
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A Comparative Guide to Catalytic Systems for the Selective Coupling of 4-Bromo-3-chloroanisole
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthesis. 4-Bromo-3-chloroanisole represents a common and synthetically valuable building block, where the differential reactivity of its carbon-halogen bonds offers a gateway to complex molecular architectures. The primary challenge lies in achieving selective coupling at the more labile carbon-bromine (C-Br) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact for subsequent transformations.
This guide provides an in-depth comparative analysis of various catalytic systems for the cross-coupling of this compound. We will move beyond mere protocols to explore the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic principles.
The Foundational Principle: Chemoselectivity in Dihaloarenes
The ability to selectively target one halogen over another in a cross-coupling reaction is governed by the fundamental differences in their carbon-halogen bond dissociation energies (BDE). The reactivity trend for aryl halides in the crucial, and often rate-determining, oxidative addition step of a catalytic cycle is overwhelmingly Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1][2] The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy for the metal catalyst to insert and initiate the coupling process.[2][3]
This inherent reactivity difference is the key to achieving chemoselectivity. By carefully selecting the catalyst and controlling reaction conditions (e.g., temperature, reaction time), one can exploit this energy gap to favor C-Br bond activation exclusively. While highly active, modern catalysts developed for activating inert C-Cl bonds exist, their reactivity can be modulated to ensure selective C-Br coupling.[1][4]
Caption: Relationship between C-X bond energy and reactivity.
Comparative Analysis of Palladium-Catalyzed Systems
Palladium catalysis remains the gold standard for selective cross-coupling of dihaloarenes due to its high efficiency, functional group tolerance, and predictable selectivity. We will examine its performance across three major classes of coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The formation of a new carbon-carbon bond via Suzuki-Miyaura coupling is one of the most widely used transformations in organic synthesis.[5][6] For this compound, the goal is to selectively couple an organoboron reagent at the C-Br position.
Causality of Catalyst Choice: The success of this reaction hinges on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, P(t-Bu)₃), are critical.[4][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated L₁Pd(0) species, which readily undergoes oxidative addition into the C-Br bond.[8] The steric bulk also accelerates the final reductive elimination step, leading to efficient catalyst turnover.[4]
Comparative Performance Data:
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (C-Br Coupling) | Ref. |
| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | >95% | [9] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 80 | 77-82% | [10] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | High | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90% (with Ar-Cl) | [1] |
Note: Data is often derived from model substrates like 4-bromoanisole, 4-chloroanisole, or similar dihaloarenes, demonstrating the general principles of selectivity.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is representative for the selective coupling of an arylboronic acid at the C-Br position of this compound.
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PCy₃·HBF₄, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 5 mL of Toluene and 0.5 mL of H₂O) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture in a preheated oil bath to the desired temperature (e.g., 80 °C) with vigorous stirring for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure consumption of the starting material and selective product formation.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Heck Coupling (C-C Bond Formation)
The Heck reaction couples the aryl halide with an alkene, offering a powerful method for C-C bond formation.[11] Selectivity again relies on preferential oxidative addition at the C-Br bond.
Causality of Catalyst Choice: While traditional phosphine ligands are effective, N-heterocyclic carbene (NHC) ligands have gained prominence in Heck reactions due to their high thermal stability, which is beneficial as these reactions often require elevated temperatures.[12] However, to maintain selectivity for the C-Br bond, milder conditions are preferable. Catalyst systems that operate efficiently at temperatures below 100 °C are ideal.[12]
Comparative Performance Data:
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temp (°C) | Typical Yield (C-Br Coupling) | Ref. |
| Pd(OAc)₂ | Tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O | 80 | Good to Excellent | [12][13] |
| Pd(OAc)₂ | P(t-Bu)₃H·BF₄ | Cy₂NMe | Dioxane | 120 | High | [14] |
| Pd Complex | HUGPHOS-2 | Cs₂CO₃ | DMF | 130 | Moderate | [15] |
Buchwald-Hartwig Amination (C-N Bond Formation)
The palladium-catalyzed formation of C-N bonds is a cornerstone of medicinal chemistry.[16][17] The development of highly active, sterically hindered biarylphosphine ligands has made this reaction exceptionally versatile.
Causality of Catalyst Choice: Ligands such as XPhos, RuPhos, and P(t-Bu)₃ are designed to be both highly electron-donating and sterically demanding. This combination dramatically accelerates both the oxidative addition and the C-N bond-forming reductive elimination steps.[18] While these catalysts are potent enough to activate C-Cl bonds, their activity can be tempered by lowering the temperature and catalyst loading, allowing for exquisite control and selective amination at the C-Br position.
Comparative Performance Data:
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Amine | Typical Yield (C-Br Coupling) | Ref. |
| Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 80-100 | Morpholine | High | [18] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Primary/Secondary | Excellent | [18] |
| Pd(OAc)₂ | MorDalPhos | K₃PO₄ | Dioxane/H₂O | 100 | Various | Good to Excellent | [19] |
| XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | Amides | Good | [20] |
Mechanistic Overview & Experimental Workflow
The general catalytic cycle for these transformations underscores the principle of selectivity. The initial, irreversible oxidative addition of the palladium(0) catalyst into the weaker C-Br bond dictates the final product.
Caption: General catalytic cycle for a selective Suzuki coupling.
For systematic optimization, a high-throughput screening approach is invaluable. This allows for the rapid parallel evaluation of multiple catalysts, ligands, bases, and solvents to identify the optimal conditions for selectivity and yield.
Caption: Workflow for catalyst screening experiment.
Alternative Catalytic Systems: Copper and Nickel
While palladium dominates the landscape for this selective transformation, it is prudent to consider more earth-abundant and cost-effective alternatives.
-
Copper Catalysis: Historically used in Ullmann-type reactions, modern copper catalysis, often assisted by ligands, can facilitate C-N, C-O, and C-S bond formation.[21] While selective C-Br coupling is feasible, these systems generally require higher catalyst loadings and temperatures than their palladium counterparts and may have a more limited substrate scope.
-
Nickel Catalysis: Nickel has emerged as a powerful catalyst for cross-coupling, particularly for its ability to activate challenging bonds like C-Cl and C-O.[22][23] This high reactivity, however, can make achieving chemoselectivity between C-Br and C-Cl in a single molecule more difficult.[22] Careful tuning of reaction conditions is paramount to prevent over-reaction at the C-Cl position. Nickel-catalyzed photoredox reactions are also a growing area of interest.[24]
Conclusion and Authoritative Recommendations
For the selective cross-coupling of this compound at the C-Br position, palladium-based catalysts remain the most reliable and versatile choice.
-
For C-C Coupling (Suzuki): A system comprising Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or PCy₃ and a carbonate or phosphate base provides an excellent starting point for high selectivity and yield under relatively mild conditions.
-
For C-N Coupling (Buchwald-Hartwig): The use of a pre-catalyst or an in-situ generated catalyst from Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand (e.g., XPhos) offers the highest activity and broadest substrate scope. Control of temperature is key to ensuring selectivity.
While copper and nickel catalysts present economically attractive alternatives, they currently lack the extensive documented precedent and predictable selectivity of palladium for this specific transformation. Researchers aiming to use these metals should anticipate the need for more extensive reaction optimization to minimize competitive coupling at the C-Cl position. The continued development of ligand design for these first-row transition metals will undoubtedly expand their utility in such selective transformations in the future.
References
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- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
- Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central.
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A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized 4-Bromo-3-chloroanisole
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and advanced organic synthesis, the purity of a chemical intermediate is not merely a quality metric; it is the foundation of downstream success, reproducibility, and safety. 4-Bromo-3-chloroanisole (CAS: 50638-46-5), a key halogenated building block, is pivotal in the synthesis of more complex molecular architectures for novel therapeutics.[1][2] Its precise molecular structure, with bromine and chlorine substituents, offers distinct and controlled reactivity for reactions like palladium-catalyzed cross-couplings.[2] However, the synthetic routes leading to this compound, typically involving electrophilic aromatic substitution, can generate a constellation of closely related impurities, including positional isomers and poly-halogenated species.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound. We move beyond simple protocol listings to explain the causality behind methodological choices, enabling researchers to design robust, self-validating systems for quality control. Our objective is to equip you with the expertise to select the most appropriate analytical strategy, interpret the resulting data with confidence, and ensure the unimpeachable quality of your synthesized material.
Chapter 1: Gas Chromatography-Mass Spectrometry (GC-MS) – The Gold Standard for Volatile Impurities and Isomers
Gas chromatography is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it exceptionally well-suited for analyzing substituted anisoles and their potential byproducts.[5] Coupling it with mass spectrometry provides definitive structural identification based on mass fragmentation patterns and unique isotopic signatures.
The Causality of Method Selection: For halogenated compounds, GC-MS is particularly authoritative. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a characteristic isotopic pattern in the mass spectrum for the molecular ion (M+) and its fragments.[3] This pattern is a highly reliable fingerprint for confirming the presence and number of halogen atoms in the parent molecule and any detected impurities, a level of specificity other methods cannot easily achieve.
Workflow for GC-MS Purity Validation
Caption: GC-MS workflow for purity assessment.
Experimental Protocol: GC-MS
-
Instrument: Agilent 7890B GC coupled to a 5977A Mass Selective Detector or equivalent.[5]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column. A non-polar phase is chosen for its ability to separate aromatic isomers based primarily on boiling point differences.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Injector: Temperature set to 250°C. Injection volume of 1 µL with a 50:1 split ratio to avoid column overloading.[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
Data Interpretation: A Self-Validating System
Purity is initially assessed by the area percentage of the main peak in the total ion chromatogram (TIC). However, true validation comes from examining the mass spectrum of each peak.
-
Main Peak (this compound): The molecular weight is 221.48 g/mol .[7] Expect a complex molecular ion cluster (M+) around m/z 220, 222, and 224 due to the combination of Br and Cl isotopes. The most intense peak in this cluster will correspond to the C₇H₆⁷⁹Br³⁵ClO formula.
-
Potential Impurities:
-
Starting Material (e.g., 3-chloroanisole): Will elute earlier and show a molecular ion at m/z 142/144.
-
Isomeric Impurities: May have very similar retention times but will exhibit identical mass spectra to the main product. Optimized chromatography is key to their separation.[3]
-
Di-brominated Impurities (e.g., 2,4-dibromo-3-chloroanisole): Will elute later and show a characteristic M+ cluster for two Br atoms and one Cl atom around m/z 298, 300, 302, 304.
-
| Compound | Formula | MW ( g/mol ) | Expected M+ Cluster (m/z) | Key Feature |
| This compound | C₇H₆BrClO | 221.48 | 220/222/224 | Target molecule |
| 3-Chloroanisole | C₇H₇ClO | 142.58 | 142/144 | Unreacted starting material |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 186/188 | Potential side-product |
| 2,4-Dibromo-3-chloroanisole | C₇H₅Br₂ClO | 300.38 | 298/300/302/304 | Over-bromination byproduct |
Chapter 2: High-Performance Liquid Chromatography (HPLC) – Quantifying Non-Volatile and Polar Impurities
HPLC is a complementary technique to GC-MS, excelling in the separation of compounds with lower volatility or higher polarity. For this compound, a reversed-phase (RP-HPLC) method is the logical choice, separating components based on their relative hydrophobicity.
The Causality of Method Selection: While GC-MS is excellent for process-related impurities (isomers, starting materials), HPLC is superior for detecting non-volatile contaminants, such as salts or involatile reagents from the synthesis, which would not pass through a GC column. The benzene ring in the analyte provides strong UV absorbance, allowing for sensitive detection with a standard photodiode array (PDA) or UV-Vis detector.[8]
Workflow for HPLC Purity Validation
Caption: HPLC workflow for purity assessment.
Experimental Protocol: RP-HPLC
-
Instrument: Agilent 1260 Infinity II LC System with a PDA detector or equivalent.
-
Column: Zorbax XDB C18, 250mm x 4.6mm, 5µm particle size, or similar.[9] A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for hydrophobic aromatic compounds.
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% phosphoric acid or formic acid.[9][10] The acid is added to sharpen peaks by suppressing the ionization of any potential silanol groups on the column packing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[9]
-
Detection: PDA detector monitoring at 225 nm.
-
Injection Volume: 10 µL.
Data Interpretation
HPLC purity is determined by calculating the relative area percentage of the main product peak against all other detected peaks.
-
Specificity: The method's specificity should be confirmed by ensuring that known potential impurities (like starting materials) are well-resolved from the main peak.[9]
-
Limitations: This method assumes all impurities have a similar UV response factor at the chosen wavelength. For accurate quantification of a specific impurity, a reference standard for that impurity would be required. Furthermore, any impurities that lack a UV chromophore will be invisible to the detector.
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Confirmation
NMR spectroscopy provides unparalleled insight into the precise chemical structure of a molecule. For purity validation, it serves two roles: confirming the identity of the bulk material and detecting structurally distinct impurities.
The Causality of Method Selection: Unlike chromatographic techniques that separate components, NMR analyzes the bulk sample. This makes it exceptionally powerful for detecting impurities without the need for separation, provided the impurity is present at a detectable concentration (typically >0.5-1%). ¹H NMR is particularly useful for its high sensitivity and the clear structural information it provides about the number and environment of protons.
Workflow for NMR Purity Validation
Caption: NMR workflow for purity assessment.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.[11]
-
Sample Preparation: Dissolve approximately 15-20 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Data Interpretation
The purity is assessed by comparing the obtained spectrum to the expected spectrum and looking for any unassignable peaks.
-
Expected ¹H NMR Signals for this compound:
-
A singlet for the methoxy (-OCH₃) protons, likely around 3.8-4.0 ppm.
-
Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-trisubstituted pattern.
-
-
Expected ¹³C NMR Signals:
-
A signal for the methoxy carbon (~55-60 ppm).
-
Six distinct signals in the aromatic region for the six unique carbons of the benzene ring.
-
-
Detecting Impurities: The presence of an isomeric impurity would manifest as a second set of aromatic signals with different splitting patterns and an additional methoxy singlet. Residual solvents (e.g., dichloromethane, ethyl acetate) will show their own characteristic peaks that can be identified and quantified.
Comparative Analysis of Purity Validation Techniques
The choice of technique depends on the specific question being asked. For comprehensive validation, an orthogonal approach combining at least two of these methods is industry best practice.
| Feature | GC-MS | HPLC-UV | NMR Spectroscopy |
| Primary Application | Separation and identification of volatile/semi-volatile impurities (isomers). | Quantification of non-volatile or polar impurities. | Structural confirmation and identification of structurally different impurities. |
| Specificity | Very High (mass spectra and isotopic patterns are unique fingerprints). | Moderate (relies on retention time; co-elution is possible). | High (provides detailed structural information). |
| Sensitivity | High (ppm to ppb level). | High (ppm level). | Moderate (impurities typically >0.5% are detectable). |
| Isomer Separation | Excellent with optimized methods.[3] | Good, but can be challenging for very similar isomers. | Poor (isomers are observed together in the bulk sample). |
| Information Provided | Quantitative purity (area %), structural ID of impurities. | Quantitative purity (area %). | Definitive structural confirmation, semi-quantitative impurity profile. |
| Trustworthiness | High; mass spectral data provides a self-validating identity check. | High for quantification, but relies on assumptions about response factors. | Very High; provides an unambiguous structural map of the sample. |
Conclusion: An Orthogonal Strategy for Unimpeachable Validation
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A robust and trustworthy validation of this compound relies on an orthogonal approach.
-
Primary Validation with GC-MS: This should be the first-line technique to identify and quantify any process-related volatile impurities, especially critical positional isomers that could affect downstream reactivity.
-
Structural Confirmation with NMR: ¹H and ¹³C NMR are non-negotiable for confirming that the primary component of the material is indeed this compound and not an isomer. It provides the definitive structural proof.
-
Complementary Analysis with HPLC: If non-volatile impurities are suspected from the synthetic route or if a different quantitative perspective is needed, RP-HPLC serves as an excellent complementary method.
By strategically combining these techniques, researchers can build a comprehensive and self-validating data package that confirms the identity, strength, and purity of their this compound, ensuring the integrity and success of their subsequent research and development endeavors.
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- The Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5.
- Bae, Y. (2023).
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- SpectraBase. (n.d.). 4-Bromoanisole - Optional[1H NMR] - Chemical Shifts.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Precision: this compound in Advanced Organic Synthesis.
- Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380.
- MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
- Wikipedia. (n.d.). Benzene.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
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- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 10. Separation of 4-Bromo-2-chloroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Analysis of 4-Bromo-3-chloroanisole: A Comparative Assessment of GC-MS and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of halogenated organic compounds is paramount. 4-Bromo-3-chloroanisole, a halogenated anisole derivative, serves as a crucial intermediate in various synthetic pathways. Its detection and quantification demand robust analytical methodologies to ensure product quality, process control, and environmental safety. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the conventional workhorse for such analyses, with High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) as viable alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the optimal analytical strategy for your specific needs.
The Analytical Challenge: Understanding this compound
This compound (C₇H₆BrClO) is a solid with a molecular weight of 221.48 g/mol . Its aromatic structure and the presence of both bromine and chlorine atoms confer specific physicochemical properties that influence the choice of analytical technique. The primary challenge lies in achieving sensitive and selective detection, often at trace levels, in complex matrices which may contain isomeric impurities or other structurally related compounds.
Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the quintessential technique for the analysis of volatile and semi-volatile compounds like this compound. The power of this technique lies in the high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry.
The Rationale Behind the Method: A Causal Explanation
The choice of a GC-MS method is not arbitrary; it is a carefully considered process. For this compound, a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is selected. This choice is dictated by the relatively non-polar nature of the analyte, promoting a favorable interaction and, thus, good chromatographic separation. The temperature program is designed to ensure the compound is volatile enough to travel through the column while providing adequate separation from other components. Electron Ionization (EI) is the preferred ionization technique due to its robustness and the creation of reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.
Visualizing the GC-MS Workflow
Caption: A generalized workflow for the GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
1. Sample Preparation:
-
For a solid standard, accurately weigh and dissolve in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For complex matrices, a sample clean-up step such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
2. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless (to enhance sensitivity for trace analysis).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 50-300.
-
For targeted quantification, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity, monitoring characteristic ions of this compound.
Interpreting the Data: Mass Spectrum of a Bromo-chloroanisole Isomer
Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a cluster of peaks. The most abundant molecular ion peak (M) will be at m/z 220 (for C₇H₆⁷⁹Br³⁵ClO). We would also expect to see significant peaks at M+2 (from ⁸¹Br and ³⁷Cl isotopes) and M+4 (from ⁸¹Br and ³⁷Cl). The relative intensities of these isotopic peaks are a powerful tool for confirming the presence of bromine and chlorine.[2]
Expected Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): A common fragmentation for anisoles, leading to a stable ion.
-
Loss of a formyl radical (-CHO): Another characteristic fragmentation.
-
Cleavage of the C-Br and C-Cl bonds: Resulting in fragments corresponding to the loss of bromine or chlorine.
Alternative Analytical Strategies: A Comparative Overview
While GC-MS is a powerful tool, it is not without its limitations. It is primarily suited for thermally stable and volatile compounds. For analytes that are thermally labile or for matrices that are not amenable to GC, alternative techniques must be considered.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.
Principle of Separation: In reversed-phase HPLC, the most common mode for this type of analyte, separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention of this compound will be influenced by its hydrophobicity.[3]
Advantages over GC-MS:
-
Suitability for non-volatile and thermally labile compounds: HPLC does not require the analyte to be vaporized at high temperatures.
-
Simpler sample preparation for some matrices: Direct injection of liquid samples is often possible.
-
Flexibility in detection: A variety of detectors can be used, including UV-Vis, Diode Array (DAD), and Mass Spectrometry (LC-MS).
Disadvantages:
-
Lower resolution than capillary GC: Peak widths in HPLC are generally broader than in GC.
-
Matrix effects in LC-MS: Ion suppression or enhancement in the electrospray ionization (ESI) source can be a significant issue.
Caption: A generalized workflow for the HPLC-UV analysis of this compound.
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 225-230 nm is a reasonable starting point for aromatic compounds).
-
Injection Volume: 10 µL.
Ion Chromatography (IC)
Ion Chromatography is a powerful technique for the determination of ionic species. While it cannot directly analyze the intact this compound molecule, it can be used to determine the total bromine and chlorine content after a sample digestion step. This approach is particularly useful for quantifying the total halogenated organic content in a sample.
Principle of Analysis: The sample is first subjected to a combustion process, which converts the organically bound bromine and chlorine into inorganic bromide (Br⁻) and chloride (Cl⁻) ions. These ions are then separated on an ion-exchange column and detected by suppressed conductivity.
Advantages:
-
Quantitative determination of total halogens: Provides a measure of the total organic bromine and chlorine content.
-
High sensitivity for inorganic halides: Can detect low levels of bromide and chloride.
Disadvantages:
-
Destructive technique: The original molecule is not preserved.
-
Lack of specificity: Does not provide information about the specific halogenated organic compounds present.
-
Requires a separate digestion step: Adds complexity to the workflow.
1. Sample Preparation (Combustion):
-
The sample is introduced into a combustion furnace at a high temperature (typically >900 °C) in the presence of oxygen and steam.
-
The resulting combustion gases are passed through an absorption solution (e.g., a dilute hydrogen peroxide solution) to trap the generated hydrohalic acids (HBr and HCl) as bromide and chloride ions.
2. Ion Chromatography Parameters:
-
Instrumentation: An ion chromatograph with a suppressor and a conductivity detector.
-
Column: A high-capacity anion-exchange column suitable for halide analysis.
-
Eluent: A carbonate/bicarbonate or hydroxide eluent, depending on the column used.
-
Detection: Suppressed conductivity.
Performance Comparison: GC-MS vs. Alternatives
| Feature | GC-MS | HPLC-UV/DAD | Ion Chromatography (with Combustion) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase, with mass spectrometric detection. | Separation of non-volatile/thermally labile compounds in the liquid phase, with UV-Vis detection. | Separation of inorganic ions in the liquid phase, with conductivity detection, after sample combustion. |
| Selectivity | Very High (based on both retention time and mass spectrum). | Moderate to High (based on retention time and UV spectrum). | High for inorganic halides, but no specificity for the original organic compound. |
| Sensitivity | High to Very High (ng/L to pg/L levels achievable, especially with SIM). | Moderate (µg/L to ng/L levels). | High for inorganic halides (µg/L levels). |
| Analytes | Volatile and semi-volatile, thermally stable compounds. | Wide range, including non-volatile and thermally labile compounds. | Inorganic anions (after conversion of the organic compound). |
| Sample Prep | Can be extensive (extraction, derivatization may be needed). | Often simpler (dissolution and filtration). | Requires a combustion step. |
| Cost | High initial investment and maintenance. | Moderate initial investment. | Moderate to High (including combustion unit). |
| Throughput | Moderate. | High. | Moderate. |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for the determination of this compound is fundamentally driven by the specific requirements of the analysis.
-
For definitive identification and quantification of this compound, especially at trace levels in complex matrices, GC-MS remains the gold standard. Its high resolving power and the structural information provided by mass spectrometry are unparalleled for this class of compounds.
-
HPLC is a strong alternative, particularly when dealing with samples that are not suitable for GC, or when a simpler and faster screening method is required. The development of an HPLC-MS method could further enhance its specificity.
-
Ion Chromatography, coupled with a combustion sample preparation step, is a valuable tool for determining the total organic halogen content. This is particularly relevant in environmental monitoring and for assessing the overall purity of a sample in terms of its halogenated components.
As a Senior Application Scientist, my recommendation is to leverage the strengths of each technique as part of a comprehensive analytical strategy. For initial identification and method development, GC-MS is indispensable. For routine quality control where the identity of the analyte is known, a validated HPLC-UV method can offer a more efficient workflow. Finally, for a complete picture of halogenated impurities, Combustion Ion Chromatography provides a crucial, albeit non-specific, piece of the puzzle. The self-validating nature of a well-developed analytical method, regardless of the chosen technique, is the ultimate key to trustworthy and reliable data.
References
- NIST. 2-Bromo-4-chloroanisole. NIST Chemistry WebBook. [Link]
- Lores, E.M., Bristol, D.W., & Moseman, R.F. (1980). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 18(9), 471-475. [Link]
- Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole.
- Polo, M., et al. (2003). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection.
- ChemTalk. Mass spectrum of molecules with 1Br and 1Cl.
- Tsui, H. W., & Wang, S. W. (2019). Elucidation of Retention Behaviors in Reversed-Phase Liquid Chromatography as a Function of Mobile Phase Composition.
- Scribd. GC-MS Method for Anisole Detection. [Link]
- Sahu, P. K., & Kumar, P. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
- Majchrzak, T., et al. (2014). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
- Chemistry LibreTexts.
- Chromatography Forum.
Sources
A Senior Application Scientist's Guide to Cross-Coupling Reactions: Navigating Alternatives to 4-Bromo-3-chloroanisole
For researchers and professionals in the vanguard of drug development and materials science, the strategic construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as an indispensable tool in this endeavor, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. Within the vast landscape of aryl halide building blocks, 4-Bromo-3-chloroanisole presents a unique substrate, offering the potential for sequential or regioselective functionalization. This guide provides an in-depth technical comparison of this compound with viable alternatives in key cross-coupling reactions, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Understanding the Reactivity Landscape of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the differential lability of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The generally accepted trend in reactivity for aryl halides follows the order of bond dissociation energies: C-I > C-Br > C-Cl > C-F.[1] This principle is rooted in the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-Br bond (approximately 71 kcal/mol) undergoes oxidative addition more readily than the stronger C-Cl bond (approximately 81 kcal/mol), predicting that cross-coupling reactions on this compound will preferentially occur at the C-Br bond at the 4-position.
Caption: Predicted regioselectivity of this compound.
This inherent difference in reactivity opens the door for selective mono-functionalization at the 4-position, leaving the 3-position available for subsequent transformations. However, achieving high selectivity can be challenging, and often requires careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and temperature.
Comparative Performance in Key Cross-Coupling Reactions
We will now delve into a comparative analysis of this compound and its alternatives in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of biaryl synthesis.[2]
Reactivity of this compound:
For this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the C-Br bond under carefully controlled conditions. The use of mild bases and lower temperatures can favor mono-arylation at the 4-position. More forcing conditions, such as higher temperatures and more active catalyst systems, may lead to double arylation or a mixture of products.
Alternatives and Comparative Data:
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [1] |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 85 | [3] |
| 3-Chloro-4-methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 88 | [4] |
| 4-Methoxyphenyl Triflate | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF | RT | 92 | [5] |
Analysis of Alternatives:
-
Isomeric Dihaloanisoles (e.g., 2-Bromo-4-chloroanisole): The relative positions of the halogens can influence reactivity due to steric and electronic effects. For 2-bromo-4-chloroanisole, the bromine is ortho to the methoxy group, which could lead to different reactivity patterns compared to the para-bromo substituent in our target molecule.
-
Fluoro-substituted Analogs (e.g., 4-Bromo-3-fluoroanisole): The C-F bond is significantly stronger than the C-Cl bond and is generally unreactive in standard palladium-catalyzed cross-coupling reactions. Thus, 4-bromo-3-fluoroanisole would be an excellent substrate for selective mono-functionalization at the C-Br bond.
-
Aryl Triflates/Mesylates (e.g., 3-chloro-4-methoxyphenyl triflate): Aryl triflates are excellent alternatives to aryl halides and often exhibit higher reactivity, allowing for milder reaction conditions.[6] A 3-chloro-4-methoxyphenyl triflate would offer a different reactivity profile, with the triflate group being more reactive than the chloride.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction: Olefin Functionalization
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. [7] Reactivity of this compound:
The Heck reaction on this compound should also favor reaction at the C-Br bond. The regioselectivity of the alkene addition (i.e., to which carbon of the double bond the aryl group attaches) is influenced by the electronic nature of the alkene and steric factors.
Alternatives and Comparative Data:
| Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 90 | [1] |
| 4-Chloroanisole | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | NMP | 120 | 85 | [7] |
Analysis of Alternatives:
The principles of reactivity for the alternatives remain consistent with the other cross-coupling reactions. The generally higher temperatures required for Heck reactions, especially with aryl chlorides, might make selective mono-functionalization of this compound more difficult to achieve.
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which can be adapted for this compound and its alternatives. Optimization of specific parameters will likely be necessary.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., toluene), followed by the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Seal the Schlenk tube, remove it from the glovebox, and heat to 80-110 °C for 12-24 hours.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Procedure for Heck Reaction
-
To a Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if necessary (e.g., PPh₃, 2-10 mol%).
-
Add the solvent (e.g., DMF or NMP) and the base (e.g., Et₃N or K₂CO₃, 2.0 mmol).
-
Degas the mixture with an inert gas.
-
Heat the reaction to 100-140 °C for 6-24 hours.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Strategic Recommendations
This compound is a valuable building block for the synthesis of complex molecules, offering the potential for regioselective functionalization. The greater reactivity of the C-Br bond at the 4-position provides a reliable handle for initial cross-coupling, with the C-Cl bond at the 3-position available for subsequent transformations under more forcing conditions.
For researchers seeking to perform selective mono-functionalization, 4-bromo-3-fluoroanisole represents a superior alternative due to the inertness of the C-F bond. When higher reactivity and milder conditions are desired, converting the corresponding phenol to an aryl triflate is an excellent strategy.
The choice of substrate ultimately depends on the specific synthetic goals, cost considerations, and the desired complexity of the final molecule. A thorough understanding of the principles of reactivity and a careful optimization of reaction conditions are key to successfully employing these dihalogenated building blocks in your research.
Caption: Workflow for selecting a substrate for sequential cross-coupling.
References
- Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed.
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
- Buchwald-Hartwig Amin
- A Comparative Guide to Alternative Precursors for Sequential Cross-Coupling Reactions - Benchchem.
- Optimizing Suzuki Coupling: A Guide for Boronic Acid Intermedi
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.
- Buchwald–Hartwig amin
- Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions - PMC - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions with Aryl Nonaflates: A Practical Alternative to Aryl Triflates | The Journal of Organic Chemistry - ACS Public
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
- Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles - ResearchG
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Catalyst-controlled regioselective suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - Lookchem.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - ResearchG
- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions - Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine - Benchchem.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing).
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Approaches to the Heck reaction on challenging substrates.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Heck Reaction - Organic Chemistry Portal.
- Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Deriv
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI.
- Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light.
- Heck reaction of olefins and aryl halides: Scope of substrate. a (continued)
- A simple guide for predicting regioselectivity in the coupling of polyhaloheteroarom
- The Power of Precision: this compound in Advanced Organic Synthesis.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Advances in Cross-Coupling Reactions - MDPI.
- Site-Selective Switching Strategies to Functionalize Polyazines - PMC - NIH.
- Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles - ResearchG
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck Reaction [organic-chemistry.org]
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-3-chloroanisole Derivatives
In the landscape of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and specificity. Among the vast arsenal of chemical building blocks, halogenated aromatic compounds have consistently proven their value in modulating the biological activity of parent structures. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-bromo-3-chloroanisole derivatives, a class of compounds with significant potential in the development of novel therapeutic agents. While direct and extensive experimental data on this specific scaffold is emerging, this guide synthesizes established principles from closely related dihalogenated and substituted anisole analogs to provide a predictive framework for researchers, scientists, and drug development professionals. We will explore the nuances of how the unique electronic and steric properties of bromine and chlorine substituents on the anisole core can be leveraged to optimize biological activity, with a focus on two key areas: antimicrobial efficacy and enzyme inhibition.
The this compound Scaffold: A Platform for Innovation
The this compound molecule serves as a versatile starting point for the synthesis of a diverse library of derivatives. The presence of two distinct halogen atoms at specific positions on the aromatic ring, coupled with the methoxy group, offers multiple avenues for synthetic modification. The inherent reactivity of the bromine and chlorine substituents allows for selective chemical transformations, including cross-coupling reactions, which are instrumental in building molecular complexity.[1] This enables the systematic introduction of various functional groups at different positions, providing a robust platform for probing the structure-activity landscape.
Synthesis of this compound Derivatives: A Generalized Approach
The generation of a library of this compound derivatives is crucial for a comprehensive SAR study. A generalized synthetic workflow is presented below, which can be adapted based on the desired modifications.
Experimental Protocol: Generalized Synthesis of Substituted this compound Derivatives
Objective: To introduce a variety of substituents onto the this compound core to explore structure-activity relationships.
Materials:
-
This compound
-
Appropriate boronic acids, amines, or other coupling partners
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1 equivalent), the desired coupling partner (1.1-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).
-
Solvent Addition: Add the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired derivative.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph TD { A[Start: this compound] --> B{Cross-Coupling Reaction}; B --> C[Purification]; C --> D[Characterization]; D --> E[Biological Activity Screening]; } caption: "Generalized workflow for the synthesis and screening of this compound derivatives."
Structure-Activity Relationship (SAR) Analysis: A Predictive Framework
Based on established trends observed in related halogenated aromatic compounds, we can construct a predictive SAR model for this compound derivatives. This model will serve as a valuable guide for the rational design of new analogs with enhanced biological activity.
Impact of Halogenation on Biological Activity
The presence of both bromine and chlorine on the anisole ring is anticipated to significantly influence the compound's biological profile. Halogenation is known to increase lipophilicity, which can enhance membrane permeability and cellular uptake.[2] Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The differential electronegativity and size of bromine and chlorine will likely result in distinct biological effects.
Comparative Analysis: Antimicrobial Activity
Halogenated phenols and anisoles have demonstrated notable antimicrobial properties.[3][4][5] The introduction of electron-withdrawing groups, such as halogens, can enhance the acidity of a phenolic hydroxyl group (if the methoxy group were hydrolyzed in vivo) or alter the electronic distribution of the aromatic ring, potentially leading to disruption of microbial cell membranes or inhibition of essential enzymes.
Hypothetical SAR for Antimicrobial Activity:
-
Position of Halogens: The meta and para positioning of the chlorine and bromine atoms, respectively, is likely crucial for activity. This arrangement influences the molecule's dipole moment and electronic properties.
-
Additional Substituents:
-
Electron-withdrawing groups (EWGs): Introduction of further EWGs (e.g., -NO₂, -CN) on the aromatic ring is predicted to enhance antimicrobial activity by increasing the compound's electrophilicity.
-
Electron-donating groups (EDGs): The presence of EDGs (e.g., -CH₃, -OH) may have a variable effect, potentially decreasing activity in some cases.
-
Lipophilic groups: Increasing the overall lipophilicity with alkyl or aryl substituents may enhance activity up to a certain point, beyond which decreased water solubility could become a limiting factor.
-
Table 1: Predicted Antimicrobial Activity of Hypothetical this compound Derivatives
| Compound ID | R Group (at position 2, 5, or 6) | Predicted MIC (µg/mL) | Rationale |
| BCA-1 | -H (Parent Compound) | Moderate | Baseline activity of the dihalogenated anisole core. |
| BCA-2 | 2-NO₂ | Low | Strong electron-withdrawing group expected to increase potency. |
| BCA-3 | 5-CH₃ | Moderate to High | Electron-donating group may slightly decrease activity. |
| BCA-4 | 6-OH | Low to Moderate | Hydroxyl group could increase hydrogen bonding potential and activity. |
| BCA-5 | 2-Phenyl | Low | Increased lipophilicity and potential for π-π stacking interactions. |
Comparative Analysis: Enzyme Inhibition (Acetylcholinesterase)
Substituted aromatic compounds have been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[6][7] The binding of inhibitors to the active site of AChE is often governed by a combination of hydrophobic, hydrogen bonding, and π-π stacking interactions.
Hypothetical SAR for Acetylcholinesterase Inhibition:
-
Core Structure: The dihalogenated anisole core provides a hydrophobic scaffold that can interact with the hydrophobic gorge of the AChE active site.
-
Substituent Effects:
-
Cationic or Hydrogen-Bonding Groups: Introduction of groups capable of forming hydrogen bonds or cationic interactions with key amino acid residues in the active site (e.g., amines, amides) is predicted to significantly increase inhibitory potency.
-
Linker Length and Flexibility: For derivatives with extended side chains, the length and flexibility of the linker will be critical for optimal positioning within the active site.
-
Bulky Groups: The introduction of bulky substituents may either enhance or decrease activity depending on whether they fit favorably into the active site or cause steric hindrance.
-
Table 2: Predicted Acetylcholinesterase Inhibitory Activity of Hypothetical this compound Derivatives
| Compound ID | R Group (at position 2, 5, or 6) | Predicted IC₅₀ (µM) | Rationale |
| BCA-1 | -H (Parent Compound) | High | Lacks key interacting groups for potent AChE inhibition. |
| BCA-6 | 2-(CH₂)₂-N(CH₃)₂ | Low | Introduction of a cationic amine for interaction with the anionic site of AChE. |
| BCA-7 | 5-CONH₂ | Moderate | Amide group can act as a hydrogen bond donor and acceptor. |
| BCA-8 | 6-O-(CH₂)₃-Piperidine | Low | Flexible linker with a basic nitrogen for potential interactions. |
| BCA-9 | 2-Benzyl | Moderate | Increased hydrophobicity and potential for aromatic interactions. |
dot graph ER { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "this compound Core" -- "Lipophilicity" [label="Increases"]; "this compound Core" -- "Halogen Bonding" [label="Enables"]; "Lipophilicity" -- "Membrane Permeability" [label="Enhances"]; "Halogen Bonding" -- "Target Binding Affinity" [label="Contributes to"]; "Membrane Permeability" -- "Biological Activity" [label="Influences"]; "Target Binding Affinity" -- "Biological Activity" [label="Determines"]; "Substituents" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substituents" -- "Electronic Effects" [label="Modulates"]; "Substituents" -- "Steric Effects" [label="Introduces"]; "Electronic Effects" -- "Target Binding Affinity"; "Steric Effects" -- "Target Binding Affinity"; } caption: "Key relationships influencing the biological activity of this compound derivatives."
Experimental Validation: Protocols for Biological Assays
To validate the predictive SAR models, rigorous biological testing is essential. The following are detailed protocols for assessing the antimicrobial and acetylcholinesterase inhibitory activities of the synthesized this compound derivatives.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria.[8][9][10][11]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare stock solutions of the test compounds in DMSO. Perform two-fold serial dilutions in MHB in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (bacteria in MHB with DMSO) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC₅₀ value of the synthesized derivatives against acetylcholinesterase.[6][7][12][13][14]
Materials:
-
Synthesized this compound derivatives
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plates
-
Microplate reader
-
Positive control inhibitor (e.g., Donepezil)
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Compound Dilution: Prepare stock solutions of the test compounds in DMSO and perform serial dilutions in the phosphate buffer.
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution. Add the AChE solution to initiate the reaction, except in the blank wells. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Add the ATCI solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and exploring the structure-activity relationships of this compound derivatives. By leveraging established principles from related halogenated aromatic compounds, we have proposed a predictive SAR model for antimicrobial and acetylcholinesterase inhibitory activities. The detailed synthetic and biological assay protocols provide a clear path for the experimental validation of these predictions.
Future research should focus on the synthesis and evaluation of a diverse library of this compound derivatives to refine and expand upon the SAR models presented here. Further investigations into their mechanism of action at the molecular level will be crucial for the development of these compounds into viable therapeutic candidates. The strategic manipulation of the halogenated anisole scaffold holds significant promise for the discovery of novel and potent bioactive molecules.
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A Spectroscopic Guide to the Differentiation of Bromo-Chloro-Anisole Isomers
In the realms of synthetic chemistry, drug development, and materials science, the unambiguous identification of constitutional isomers is a foundational requirement for advancing research and ensuring product integrity. Bromo-chloro-anisole isomers, with their identical molecular formula but distinct arrangement of substituents on the benzene ring, present a classic analytical challenge. The subtle shifts in electronic and steric environments between isomers give rise to unique spectroscopic fingerprints. This guide provides a comprehensive comparison of these isomers using a suite of standard spectroscopic techniques, explaining the causality behind the expected spectral differences and offering field-proven protocols for their analysis.
The core principle of differentiation lies in how the relative positions of the electron-donating methoxy group (-OCH₃) and the electronegative halogen atoms (Br and Cl) influence the local electronic environment of each proton and carbon atom on the aromatic ring. This, in turn, dictates their behavior in various spectroscopic experiments.
¹H and ¹³C NMR Spectroscopy: Probing the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for isomer differentiation due to its high sensitivity to the local chemical environment of each nucleus.
The Causality Behind NMR Shifts
The chemical shift (δ) of a nucleus in an NMR spectrum is determined by the degree of magnetic shielding it experiences. In bromo-chloro-anisole, the electron-donating methoxy group increases electron density at the ortho and para positions, causing the protons and carbons at these positions to be more shielded and thus appear at a lower chemical shift (upfield). Conversely, the electronegative bromine and chlorine atoms withdraw electron density, deshielding nearby nuclei and shifting their signals downfield. The interplay of these effects creates a unique chemical shift pattern for the aromatic protons and carbons in each isomer.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2][3]
-
Sample Preparation : Dissolve approximately 5-10 mg of the bromo-chloro-anisole isomer in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube.[4]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[5][6]
-
Equilibration : Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
Figure 1: Experimental workflow for NMR analysis.
Comparative NMR Data
The following tables provide expected chemical shift ranges for the aromatic protons and carbons of various bromo-chloro-anisole isomers. Actual values can be referenced from spectral databases like the Spectral Database for Organic Compounds (SDBS).[7][8][9]
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | Aromatic Protons (Range) | Methoxy Protons (-OCH₃) |
| Anisole (Reference) | 6.88 - 7.26 | ~3.75 |
| 2-Bromo-4-chloroanisole | 6.8 - 7.5 | ~3.8 |
| 4-Bromo-2-chloroanisole | 6.9 - 7.6 | ~3.9 |
| 2-Bromo-6-chloroanisole | 6.9 - 7.3 | ~3.9 |
Note: The specific multiplicity (singlet, doublet, triplet) and coupling constants (J values) of the aromatic protons are key to confirming the substitution pattern.
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | Aromatic Carbons (Range) | Methoxy Carbon (-OCH₃) |
| Anisole (Reference) | 114.1, 120.7, 129.5, 159.8 | 55.1 |
| 3-Bromoanisole | 112.4, 117.4, 123.6, 130.6, 160.0 (C-O) | 55.4 |
| 4-Bromoanisole | 115.8, 116.3, 132.3, 159.0 (C-O) | 55.4 |
| 3-Chloroanisole | 113.1, 114.8, 120.9, 130.2, 134.8, 159.9 (C-O) | 55.4 |
Data for some isomers are derived from reference spectra available on ChemicalBook and studies on substituted anisoles.[10][11][12][13]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
Infrared (IR) spectroscopy excels at identifying functional groups and can provide crucial information about the substitution pattern on the aromatic ring.
The Causality Behind IR Absorptions
Specific covalent bonds vibrate at characteristic frequencies. In bromo-chloro-anisole isomers, we expect to see absorptions corresponding to aromatic C-H stretching, C=C stretching of the ring, and C-O stretching of the methoxy group. Critically, the pattern of strong absorptions in the 900-675 cm⁻¹ region, which arise from C-H out-of-plane bending, is highly diagnostic of the substitution pattern on the benzene ring.[14][15][16][17]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing liquid and solid samples with minimal preparation.[18][19]
-
Background Scan : Record a background spectrum of the clean ATR crystal.
-
Sample Application : Place a small drop of the liquid bromo-chloro-anisole isomer (or a small amount of solid) onto the ATR crystal.
-
Acquire Spectrum : Obtain the sample's infrared spectrum.
-
Cleaning : Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Figure 2: Experimental workflow for ATR-FTIR analysis.
Comparative IR Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibration | Typical Range | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Presence of the benzene ring.[16] |
| Aliphatic C-H Stretch | 2960 - 2850 | Confirms the methyl protons of the methoxy group.[6] |
| Aromatic C=C Stretch | 1600 - 1450 | Skeletal vibrations of the benzene ring.[14][15] |
| C-O-C Asymmetric Stretch | 1275 - 1200 | Characteristic of the aryl-alkyl ether linkage. |
| C-H Out-of-Plane Bending | 900 - 675 | Highly diagnostic of substitution pattern. [16][17] |
| C-Cl Stretch | 850 - 550 | Presence of the chlorine atom. |
| C-Br Stretch | 690 - 515 | Presence of the bromine atom. |
The precise position of the C-H out-of-plane bending bands for a 1,2,4-trisubstituted ring (like 2-bromo-4-chloroanisole) would be expected to differ from a 1,2,6-trisubstituted ring (like 2-bromo-6-chloroanisole), providing a clear method for differentiation.[14][15]
Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Signatures
Mass spectrometry provides the molecular weight of a compound and, crucially in this case, reveals a characteristic isotopic pattern that confirms the presence of both bromine and chlorine.
The Causality Behind Isotopic Patterns
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The technique is sensitive enough to distinguish between isotopes. Nature has endowed bromine and chlorine with distinctive isotopic abundances:
-
Chlorine : ~75% ³⁵Cl and ~25% ³⁷Cl (a 3:1 ratio).[20]
-
Bromine : ~50% ⁷⁹Br and ~50% ⁸¹Br (a 1:1 ratio).[20]
A molecule containing one chlorine atom will show a molecular ion peak (M) and a smaller peak at two mass units higher (M+2) with an intensity ratio of approximately 3:1.[20][21] A molecule with one bromine atom will show M and M+2 peaks of roughly equal intensity (1:1).[20][22]
For a bromo-chloro-anisole molecule, this results in a unique cluster of peaks for the molecular ion at M, M+2, and M+4, whose relative intensities are a predictable combination of the individual isotopic patterns. This signature confirms the elemental composition. While all isomers will have the same molecular weight and isotopic pattern, the fragmentation pattern can sometimes offer clues to the substitution pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a standard "hard" ionization technique that generates reproducible fragmentation patterns, which are useful for structural elucidation and library matching.[23][24][25]
-
Sample Introduction : The volatile sample is introduced into the ion source, often via Gas Chromatography (GC) for separation and purification.[24]
-
Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺·).[25][26]
-
Fragmentation : Excess energy from ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Analysis : The ions are accelerated into a mass analyzer, which separates them by their m/z ratio.
Figure 3: General workflow for Electron Ionization Mass Spectrometry.
Comparative MS Data
Table 4: Expected Molecular Ion Cluster for Bromo-chloro-anisole (C₇H₆BrClO)
| Ion | m/z (Nominal) | Isotopic Combination | Expected Relative Abundance |
| M⁺· | 220 | ¹²C₇¹H₆⁷⁹Br³⁵ClO | High |
| [M+2]⁺· | 222 | ¹²C₇¹H₆⁸¹Br³⁵ClO / ¹²C₇¹H₆⁷⁹Br³⁷ClO | Highest |
| [M+4]⁺· | 224 | ¹²C₇¹H₆⁸¹Br³⁷ClO | Moderate |
The molecular weight is calculated using the most abundant isotopes (⁷⁹Br and ³⁵Cl). The NIST WebBook is an excellent resource for reference mass spectra.[27] The fragmentation patterns, while complex, can differ based on the stability of the fragments formed, which is influenced by the substituent positions. For example, loss of a methyl group (-CH₃) or a CO molecule are common fragmentation pathways for anisoles.
UV-Vis Spectroscopy: A Complementary View
UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to the extent of conjugation in the π-electron system.[28] While generally less specific for isomer differentiation than NMR, it provides valuable complementary data.
The Causality Behind UV-Vis Shifts
The benzene ring has characteristic π→π* transitions.[28] Substituents alter the energy levels of the molecular orbitals, causing shifts in the absorption maximum (λmax). Electron-donating groups like -OCH₃ tend to cause a bathochromic (red) shift to longer wavelengths, while the effect of halogens is more complex.[28][29] The relative positions of the substituents will modulate these shifts, leading to slightly different λmax values for each isomer.[29]
Table 5: Expected UV-Vis Absorption Maxima (λmax, nm)
| Isomer | Expected λmax (nm) | Notes |
| Anisole (in Ethanol) | ~269 | Reference value.[28] |
| Bromo-chloro-anisole Isomers | 270 - 290 | A bathochromic shift relative to benzene is expected. The exact λmax will vary slightly with the specific substitution pattern. |
Conclusion
The definitive identification of bromo-chloro-anisole isomers is best achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most detailed and unambiguous structural information by mapping the unique electronic environment of each nucleus. Infrared spectroscopy serves as a rapid method to confirm functional groups and, critically, to distinguish substitution patterns through the C-H out-of-plane bending region. Mass spectrometry provides unequivocal confirmation of the molecular weight and elemental composition through its characteristic isotopic signature for bromine and chlorine. Finally, UV-Vis spectroscopy offers complementary data on the electronic structure. By synthesizing the data from these orthogonal techniques, researchers can confidently and accurately distinguish between the various bromo-chloro-anisole isomers, ensuring the integrity and success of their scientific endeavors.
References
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- International Journal of Engineering Research & Management Technology (IJERMT). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.
- University of Calgary. Ch13 - Mass Spectroscopy.
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
- DATACC. Spectral Database for Organic Compounds (SDBS).
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assessing the synthetic utility of 4-Bromo-3-chloroanisole
An In-Depth Guide to the Synthetic Utility of 4-Bromo-3-chloroanisole: A Comparative Analysis for Advanced Synthesis
For chemists engaged in the intricate art of molecular construction, the choice of starting materials is paramount. Polysubstituted aromatic compounds are foundational pillars in pharmaceuticals, agrochemicals, and materials science, and the strategic placement of functional groups dictates the feasibility and efficiency of a synthetic route. This compound (CAS: 50638-46-5) emerges as a particularly valuable building block, offering a platform for sequential and site-selective functionalization.[1]
This guide provides a comprehensive assessment of the synthetic utility of this compound, comparing its performance against relevant alternatives and offering field-proven insights into its application. We will explore its reactivity in key transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Molecular Blueprint: Understanding Reactivity
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The anisole core, with its electron-donating methoxy group, activates the aromatic ring towards certain transformations. However, the true utility is dictated by the carbon-halogen bonds.
In the vast majority of catalytic cross-coupling reactions, the order of reactivity for aryl halides is governed by bond dissociation energy (BDE) and the kinetics of the oxidative addition step to a low-valent metal catalyst (e.g., Palladium(0)).[2][3] The generally accepted trend is:
C-I > C-Br > C-OTf > C-Cl
The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond.[3] This fundamental difference allows for exquisite selectivity. Under standard palladium-catalyzed conditions, the C-Br bond of this compound will react preferentially, leaving the C-Cl bond intact for subsequent, often more forcing, transformations. This makes the molecule a superb linchpin for building complex, multi-substituted aromatic systems.[1][4]
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation.[3][5] this compound is an excellent substrate for these transformations, primarily leveraging the reactivity of the C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust and widely used C-C bond-forming methods.[6][7] When this compound is subjected to typical Suzuki conditions, the coupling occurs selectively at the 4-position (bromine).
Comparative Performance Data
The following table illustrates the reactivity differences between halo-anisoles in a representative Suzuki-Miyaura coupling with phenylboronic acid.
| Aryl Halide | Catalyst System | Conditions | Time | Yield (%) |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane, 80 °C | 1 h | ~90% (at Br) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane, 80 °C | 30 min | >95% |
| 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄, t-BuOH, 100 °C | 12 h | ~75-85% |
Data compiled and generalized from principles and examples in cited literature.[2][8][9]
The data clearly shows that the C-Br bond in this compound reacts under conditions similar to simple 4-bromoanisole. In contrast, activating the C-Cl bond of 4-chloroanisole requires more specialized (and often more expensive) bulky phosphine ligands, higher temperatures, and longer reaction times.[2][10] This differential makes this compound a superior choice for sequential couplings over a molecule like 3,4-dichloroanisole, where selective activation would be far more challenging.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 1-2 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[5][11] Similar to the Suzuki coupling, this reaction proceeds with high selectivity at the C-Br position of this compound. This allows for the synthesis of 2-chloro-4-methoxyanilines and their derivatives, which are common substructures in pharmaceuticals.
Coupling at the C-Cl position is possible but requires a change in catalyst system, often employing more electron-rich and sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) and stronger bases.[12][13][14]
| Coupling Position | Typical Ligand | Typical Base | Relative Conditions |
| C-Br (Position 4) | P(t-Bu)₃, BINAP | NaOt-Bu, Cs₂CO₃ | Mild (e.g., 80-100 °C) |
| C-Cl (Position 3) | XPhos, RuPhos | LiHMDS, K₃PO₄ | Forcing (e.g., 100-120 °C) |
Table based on established principles for Buchwald-Hartwig amination of aryl bromides and chlorides.[5][12][14]
Metal-Halogen Exchange: Accessing Nucleophilic Intermediates
Beyond palladium catalysis, the differential reactivity of the halogens is crucial for generating organometallic reagents.
Grignard Reagent Formation
The formation of a Grignard reagent (R-MgX) from an aryl halide is a classic transformation to generate a potent carbon nucleophile.[15] The reaction of this compound with magnesium metal proceeds exclusively via insertion into the C-Br bond.
C₇H₆BrClO + Mg → 3-Chloro-4-methoxyphenylmagnesium bromide
This selectivity is reliable and does not require special conditions beyond those standard for Grignard reactions (i.e., anhydrous solvent).[16] Attempting to form a Grignard reagent from an aryl chloride is significantly more difficult and often requires activated magnesium (e.g., Rieke magnesium) or forcing conditions.[17]
Experimental Protocol: Grignard Formation and Trapping with an Electrophile
-
Setup: Assemble a three-neck round-bottom flask, oven-dried and under an argon atmosphere, with a condenser, dropping funnel, and magnetic stirrer. Place magnesium turnings (1.2 eq) in the flask.
-
Activation: Add a single crystal of iodine. The disappearance of the iodine color indicates activation.[16]
-
Initiation: Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add a small portion (~10%) to the magnesium. Gentle warming may be required to initiate the reaction.
-
Addition: Once the exothermic reaction begins, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent to 0 °C and add the desired electrophile (e.g., an aldehyde, ketone, or dry ice for carboxylation) slowly.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, dry the organic layer, and purify as required.
Bromine-Lithium Exchange
For even greater reactivity, or when functional groups incompatible with Grignard formation are present, bromine-lithium exchange is the preferred method. This reaction is typically performed at low temperatures (-78 °C) using an organolithium reagent like n-butyllithium or sec-butyllithium. The exchange is extremely fast and selective for bromine over chlorine.[18][19]
C₇H₆BrClO + n-BuLi --(-78 °C, THF)--> 3-Chloro-4-methoxyphenyllithium + n-BuBr
The resulting aryllithium species is a powerful nucleophile and base. A common side reaction is deprotonation of the starting material if the reaction is not sufficiently cold or if the addition of the organolithium is too slow. However, the primary competing reaction, direct lithiation (deprotonation) of the aromatic ring, is generally slower than Br-Li exchange at low temperatures.[20][21]
Choosing the Right Tool: A Comparative Summary
The decision to use this compound versus an alternative depends on the synthetic goal, budget, and desired reaction sequence.
-
For Sequential, Orthogonal Synthesis: this compound is the superior choice. Its well-defined reactivity hierarchy allows for reliable functionalization of the 4-position, followed by a subsequent reaction at the 3-position.
-
For Single C-C or C-N bond formation at the 4-position: 4-Bromoanisole or 4-iodoanisole are more economical and reactive alternatives, respectively.[2][22] The presence of the chlorine in this compound is unnecessary if no further functionalization at the 3-position is planned.
-
For Single Functionalization at the 3-position: Starting with a different isomer, such as 3-bromo-4-chloroanisole, might be more direct, though its availability and cost should be considered.[4]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex polysubstituted aromatic compounds.[1] Its primary synthetic utility is derived from the significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds. This feature enables chemists to perform selective, sequential cross-coupling and metal-halogen exchange reactions with a high degree of predictability and control. While simpler haloanisoles may be more economical for single functionalizations, the built-in orthogonality of this compound provides a strategic advantage for multi-step syntheses, justifying its use in demanding research, development, and drug discovery programs.
References
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- Wikipedia. 4-Bromoanisole. [Link]
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- Grignard Reaction. University of Wisconsin-Madison Chemistry Department.
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- Narasimhan, N. S., & Gokhale, S. M. Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of the Indian Chemical Society.
- Google Patents. Preparation method of chlorobenzene Grignard reagent crystal product.
- Urban, S., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
- BenchChem. A Comparative Yield Analysis of Chloro-, Bromo-, and Iodo-arenes in Suzuki-Miyaura Cross-Coupling.
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The Strategic Utility of 4-Bromo-3-chloroanisole in Modern Organic Synthesis: A Comparative Guide
For the discerning researcher in drug discovery and complex molecule synthesis, the choice of building blocks is paramount. Halogenated aromatic compounds are foundational to many synthetic strategies, offering reliable handles for carbon-carbon and carbon-heteroatom bond formation. Among these, 4-Bromo-3-chloroanisole emerges as a versatile and strategically valuable reagent. This guide provides an in-depth comparison of its performance in key synthetic applications, supported by experimental insights and data, to inform your selection of reagents and optimization of reaction conditions.
Understanding the Reactivity Landscape of this compound
The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the stronger carbon-chlorine (C-Cl) bond. This chemoselectivity is the cornerstone of its application in sequential, site-selective functionalization.
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1] This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds.[2] The presence of both a bromine and a chlorine atom on the same aromatic ring allows for a stepwise approach to molecular elaboration, where the more reactive C-Br bond can be selectively targeted under milder conditions, leaving the C-Cl bond intact for subsequent transformations under more forcing conditions.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. Below, we compare its application in several key transformations.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. The selective reaction at the C-Br position of this compound allows for the synthesis of chloro-substituted biaryl compounds, which can be further functionalized.
Comparison with Alternative Haloanisoles:
| Aryl Halide | Typical Catalyst System | Reaction Conditions | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane, 80°C | Good to Excellent | [3] |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | Toluene, 100°C | ~95% | [4] |
| 4-Chloroanisole | Pd₂(dba)₃ / XPhos | t-BuOH/H₂O, 100°C | ~80% | [5] |
Table 1: Representative comparison of haloanisoles in Suzuki-Miyaura coupling. Yields are context-dependent and can vary based on the specific coupling partner and reaction conditions.
The data illustrates that while 4-bromoanisole provides excellent yields, the strategic advantage of this compound lies in its potential for sequential coupling. The initial Suzuki-Miyaura reaction proceeds selectively at the bromine position, preserving the chlorine for a subsequent, different coupling reaction. This is particularly advantageous in the synthesis of complex, unsymmetrical biaryl derivatives.
Experimental Workflow: Selective Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical selective Suzuki-Miyaura coupling experiment.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is a cornerstone for the synthesis of aryl alkynes, which are important intermediates in drug discovery and materials science.[6] The selective coupling at the C-Br bond of this compound is highly efficient.
Comparison of Reaction Conditions:
| Aryl Halide | Catalyst System | Base | Solvent | Temperature | Reference |
| This compound | Pd(PPh₃)₄, CuI | Et₃N | THF | Room Temp. | General Protocol |
| 4-Bromoanisole | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | [7] |
| 4-Chloroanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 120°C | General Protocol |
Table 2: Comparison of typical conditions for the Sonogashira coupling of haloanisoles.
Heck Reaction: Olefin Arylation
The Heck reaction facilitates the coupling of aryl halides with alkenes.[8] The reactivity difference between the C-Br and C-Cl bonds in this compound can be exploited for selective olefination.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[9][10] The selective amination at the C-Br position of this compound allows for the synthesis of chloro-substituted anilines.
Comparison of Catalyst Systems:
| Amine Type | Ligand for Aryl Bromides | Ligand for Aryl Chlorides |
| Primary Amines | BINAP, XPhos | BrettPhos, RuPhos |
| Secondary Amines | Josiphos, DavePhos | tBuXPhos, SPhos |
Table 3: General ligand recommendations for Buchwald-Hartwig amination of aryl bromides and chlorides.
The choice of ligand is critical for a successful Buchwald-Hartwig amination. More electron-rich and sterically hindered phosphine ligands are generally required for the activation of the less reactive C-Cl bond. This allows for a two-step amination strategy with this compound, where different amines can be introduced sequentially.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the solvent (e.g., 1,4-dioxane or toluene).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 1-3 mol%), and the solvent (e.g., DMSO).
-
Add the terminal alkyne (1.1-1.5 equiv.) and a base (e.g., TMP, 2.0-3.0 equiv.).
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly valuable building block for the synthesis of complex organic molecules. Its key advantage lies in the differential reactivity of its bromine and chlorine substituents, which enables selective, sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This allows for the construction of molecular architectures that would be challenging to access with mono-halogenated precursors. By understanding the principles of chemoselectivity and carefully selecting the appropriate catalyst system and reaction conditions, researchers can leverage the unique properties of this compound to streamline their synthetic routes and access novel chemical space.
References
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- Buchwald–Hartwig amin
- What can be possible alternative reagent in following mechanism?
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL not available)
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- Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. (URL not available)
- Buchwald-Hartwig Amin
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
- Synthesis of Bioactive compounds - SHINDO-KANO LABOR
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- The Mizoroki‐Heck reaction of 4‐chloroanisole and styrene in a preparative scale.
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- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
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Safety Operating Guide
Navigating the Disposal of 4-Bromo-3-chloroanisole: A Technical Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis and utilization of complex halogenated aromatic compounds like 4-Bromo-3-chloroanisole are routine. However, their safe and compliant disposal is a critical aspect of laboratory management that demands meticulous attention to detail and a deep understanding of the underlying chemical principles. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for this compound, moving beyond mere procedural steps to explain the causality behind each recommendation. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.
Immediate Safety and Handling Imperatives
Before addressing disposal, it is paramount to reiterate the fundamental safety protocols for handling this compound. This compound is a halogenated aromatic ether, and as with all such chemicals, a thorough review of the Safety Data Sheet (SDS) is the mandatory first step.
Key Hazards Associated with this compound:
| Hazard Statement | Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritant | Wear protective gloves, lab coat, and eye protection.[1] |
| H319: Causes serious eye irritation | Eye Irritant | Wear safety glasses with side shields or goggles.[1] |
| H335: May cause respiratory irritation | Respiratory Irritant | Handle only in a well-ventilated area, preferably a fume hood.[1] |
Personal Protective Equipment (PPE):
A non-negotiable baseline for handling this compound includes:
-
Nitrile or neoprene gloves: Ensure they are regularly inspected for any signs of degradation.
-
Safety goggles with side shields or a face shield: To protect against splashes.
-
A flame-retardant lab coat: To protect skin and clothing.
All handling, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
The Cardinal Rule of Halogenated Waste: Segregation
The single most critical step in the proper disposal of this compound is strict segregation from non-halogenated organic waste.[3][4][5] The presence of bromine and chlorine atoms necessitates specific disposal methods, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (HBr and HCl).[4] Co-mingling halogenated and non-halogenated waste streams leads to the entire volume being classified and treated as the more hazardous and costly halogenated waste.[4][6]
Waste Container Labeling and Storage:
All waste containers for this compound and materials contaminated with it must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste". The full chemical name, "this compound," must be written out.[3] Store these containers in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents.[7]
Disposal Pathways: From Standard Practice to In-Lab Treatment
The primary and most straightforward disposal route for this compound is through a licensed hazardous waste disposal service. However, for research and development settings, understanding and potentially implementing in-lab chemical degradation methods can offer a more proactive approach to waste management, reducing the volume and hazard level of the waste at its source.
Pathway 1: Licensed Hazardous Waste Disposal (The Standard)
This is the default and most common method for the disposal of this compound.
Step-by-Step Procedure:
-
Collection: Collect all waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, properly labeled "Halogenated Organic Waste" container.
-
Container Management: Keep the waste container securely closed when not in use. Do not overfill the container.
-
Log-keeping: Maintain a log of the contents of the waste container, including the approximate amount of this compound added.
-
Disposal Request: When the container is full, or in accordance with your institution's policies, arrange for pickup by your Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
In-Depth Technical Guide: Laboratory-Scale Chemical Degradation
For laboratories equipped and authorized to perform in-house waste treatment, chemical degradation can be a viable option. It is crucial to note that any in-lab treatment of hazardous waste must be conducted in accordance with all applicable federal, state, and local regulations.[8][9] The following are two potential methods for the degradation of this compound, based on established principles of halogenated aromatic compound chemistry.
Method A: Reductive Dehalogenation with Sodium Borohydride
Reductive dehalogenation is a chemical process that replaces a halogen atom in a molecule with a hydrogen atom. For aryl halides, the reactivity of the carbon-halogen bond to cleavage generally follows the order C-I > C-Br > C-Cl > C-F.[10][11] This selectivity is advantageous for this compound, as the more reactive carbon-bromine bond can be preferentially cleaved over the carbon-chlorine bond under controlled conditions.[3][10][12]
Reaction Principle:
Sodium borohydride (NaBH₄) is a versatile reducing agent that can, in the presence of a catalyst, donate a hydride ion (H⁻) to displace the bromide from the aromatic ring. The likely primary product of this reaction would be 3-chloroanisole.
Experimental Protocol:
Disclaimer: This protocol is provided for informational purposes and should be adapted and validated by qualified personnel in a controlled laboratory setting.
-
Reagent Preparation:
-
Prepare a solution of this compound in a suitable solvent such as ethanol or a mixture of ethanol and water. The concentration should be carefully chosen to ensure solubility and control the reaction rate.
-
Prepare a solution of sodium borohydride in the same solvent system. A molar excess of sodium borohydride (e.g., 2-5 equivalents) is typically required.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the solution of this compound.
-
If using a catalyst (e.g., a palladium or nickel salt, which can enhance the reaction rate), add it to the flask at this stage.
-
-
Reaction Execution:
-
Slowly add the sodium borohydride solution to the stirred solution of this compound at room temperature. The addition should be dropwise to control the rate of hydrogen gas evolution, a byproduct of the reaction of sodium borohydride with protic solvents.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the disappearance of the starting material and the formation of the dehalogenated product.
-
-
Workup and Neutralization:
-
Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow, dropwise addition of a dilute acid (e.g., 1 M HCl) until the evolution of hydrogen gas ceases. This step should be performed in a fume hood.
-
The resulting solution will contain 3-chloroanisole, inorganic salts, and the solvent. This mixture, while less hazardous than the starting material, must still be disposed of as halogenated organic waste.
-
Diagram of Reductive Dehalogenation Workflow:
Caption: Workflow for the reductive dehalogenation of this compound.
Method B: Advanced Oxidation Process (AOP) - Photocatalysis with Titanium Dioxide (TiO₂)
Advanced oxidation processes are characterized by the in-situ generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants.[13][14][15][16][17] Photocatalysis using titanium dioxide (TiO₂) is a well-studied AOP for the degradation of halogenated aromatic compounds.[1][2][18][19]
Reaction Principle:
When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. The holes can react with water or hydroxide ions to produce hydroxyl radicals, which then attack the aromatic ring of this compound, leading to its degradation and eventual mineralization to CO₂, water, and inorganic halides.
Experimental Protocol:
Disclaimer: This protocol is for informational purposes and requires optimization and validation by trained personnel.
-
Catalyst and Solution Preparation:
-
Prepare an aqueous solution or suspension of this compound. Due to its low water solubility, a co-solvent like acetonitrile may be necessary.
-
Disperse a known amount of TiO₂ photocatalyst (e.g., Degussa P25) in the solution. The optimal catalyst loading needs to be determined experimentally.
-
-
Reaction Setup:
-
Place the solution in a photoreactor equipped with a UV lamp (e.g., a mercury lamp emitting at 254 nm or 365 nm). The reactor should be made of a UV-transparent material like quartz.
-
Ensure the solution is well-stirred to keep the TiO₂ particles in suspension and facilitate mass transfer.
-
-
Reaction Execution:
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Take samples at regular intervals to monitor the degradation of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or GC-MS.
-
-
Post-Treatment and Disposal:
-
After the desired level of degradation is achieved, turn off the UV lamp.
-
Separate the TiO₂ catalyst from the solution by filtration or centrifugation. The catalyst can potentially be reused after appropriate washing and drying.
-
The treated aqueous solution, which may contain residual starting material, intermediates, and inorganic halides, should be collected and disposed of as hazardous waste, though its overall toxicity will be significantly reduced.
-
Logical Diagram of Photocatalytic Degradation:
Caption: The mechanism of photocatalytic degradation of this compound.
Regulatory Framework and Compliance
In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it would likely be classified as a hazardous waste.[6][20] Laboratories are considered hazardous waste generators and must comply with specific regulations regarding waste identification, storage, transportation, and disposal.[8][20] It is imperative to consult your institution's EHS department and be familiar with the specific state and local regulations, which may be more stringent than federal requirements.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. While the most direct path is through a certified hazardous waste disposal service, understanding the principles and potential applications of in-lab chemical degradation empowers researchers to take a more active role in minimizing the environmental impact of their work. By combining a thorough understanding of the chemistry with strict adherence to safety and regulatory protocols, the scientific community can continue its vital work while upholding the highest standards of responsibility.
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- ChemicalBook. (n.d.). This compound | 50638-46-5.
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- SAFETY DATA SHEET. (2025, April 28).
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- CDH Fine Chemical. (n.d.). 4-Bromo Anisole CAS No 104-92-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Mastering Safety: A Guide to Personal Protective Equipment for 4-Bromo-3-chloroanisole
For the diligent researcher and drug development professional, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency, especially when working with halogenated aromatic compounds like 4-Bromo-3-chloroanisole. While its unique structure is valuable for discovery chemistry, it also presents specific hazards that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a detailed, experience-driven approach to personal protective equipment (PPE) to ensure your safety and the integrity of your research.
Understanding the Hazard Profile of this compound
Before we can select the appropriate PPE, we must first understand the nature of the chemical we are handling. This compound (CAS No. 50638-46-5) is a solid compound that presents several hazards as identified in its Safety Data Sheets (SDS).[1][2][3] A thorough risk assessment is the foundation of a safe experimental plan.
The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][3][4]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][3][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or fume.[1][3][4]
-
Acute Oral Toxicity (H302): Some sources indicate it is harmful if swallowed.[2][5]
-
Chronic Aquatic Toxicity (H411): Poses a long-term hazard to aquatic environments.[2][5]
This hazard profile dictates a multi-faceted approach to PPE, ensuring all potential routes of exposure—dermal, ocular, and inhalation—are effectively blocked.
Summary of Hazard Information
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictograms |
| Skin Irritation | H315: Causes skin irritation[1][3] | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Irritation | H319: Causes serious eye irritation[1][3] | Warning | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation[1][3] | Warning | GHS07 (Exclamation Mark) |
| Acute Oral Toxicity | H302: Harmful if swallowed[2][5] | Warning | GHS07 (Exclamation Mark) |
| Aquatic Chronic Toxicity | H411: Toxic to aquatic life with long lasting effects[2][5] | Warning | GHS09 (Environment) |
Core Directive: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that should be re-evaluated for each specific procedure involving this compound. The following recommendations are based on standard laboratory practices for handling solids with the hazard profile described above.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation warning (H319), robust eye and face protection is non-negotiable.[1][3]
-
Required PPE:
-
Safety Goggles: These must provide a complete seal around the eyes to protect from dust particles and accidental splashes. Standard safety glasses are insufficient as they do not provide adequate protection from particulates.[6]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or dissolution), a face shield should be worn in addition to safety goggles.[6][7] This provides a broader barrier of protection for the entire face.
-
-
The 'Why' Behind the Choice: The crystalline or powdered nature of this compound makes it easy to become airborne during handling. A simple gust of air from a fume hood or a slight bump to a container can be enough to aerosolize fine particles. These particles can easily bypass the gaps in standard safety glasses, leading to severe irritation. Goggles create a necessary seal, and a face shield adds a critical layer of protection against unexpected events.
Hand Protection: Preventing Dermal Exposure
With a clear H315 "Causes skin irritation" classification, selecting the correct gloves is crucial for preventing dermal exposure.[1][3]
-
Required PPE:
-
Nitrile Gloves: For incidental contact, nitrile gloves are the standard choice in a laboratory setting due to their good chemical resistance to a range of substances and excellent dexterity.[6][8]
-
Double Gloving: When handling the solid directly (e.g., weighing, transferring), it is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin.
-
-
Causality in Glove Selection: The choice of nitrile is based on a balance of chemical resistance and practicality for laboratory work. While heavier-duty gloves like neoprene or butyl rubber offer superior protection for prolonged contact or submersion, they often reduce dexterity, which can increase the risk of spills or other accidents during delicate operations. For the typical handling of solids in a research setting, double-layered nitrile gloves offer a pragmatic and safe solution. Always inspect gloves for any signs of degradation or punctures before use.[9]
Body Protection: Shielding Against Contamination
Protecting the skin on your arms and body is an often-overlooked but essential component of laboratory safety.
-
Required PPE:
-
Chemical-Resistant Laboratory Coat: A long-sleeved lab coat, fully buttoned, is mandatory.[7] Ensure the material is appropriate for handling chemical solids. Standard cotton lab coats may not be sufficient if working with solutions of the compound.
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement for any laboratory environment and is especially important when working with irritant chemicals.
-
-
Self-Validating Protocol: Your body protection serves as a final barrier. In the event of a spill, a lab coat can be quickly removed to prevent the chemical from reaching your skin. This simple, procedural step is a self-validating system for minimizing exposure during an unexpected event.
Operational Plan: Safe Handling and Use Protocol
Proper PPE is only effective when integrated into a safe workflow.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to control dust and vapors.[10]
-
Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Assemble all necessary equipment (spatulas, weigh boats, flasks, etc.) before introducing the chemical.
-
-
Donning PPE:
-
Put on your lab coat, safety goggles, and any other required PPE before entering the designated handling area.
-
Don your inner pair of nitrile gloves, followed by the outer pair.
-
-
Handling the Compound:
-
Carefully weigh and transfer the solid within the fume hood to minimize the generation of dust.
-
If creating a solution, add the solid slowly to the solvent to prevent splashing.
-
Keep containers of this compound tightly sealed when not in use.[3]
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Carefully doff PPE, avoiding contact with any potentially contaminated outer surfaces. Remove the outer gloves first, followed by the face shield and goggles, lab coat, and finally the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[9]
-
Disposal Plan: Managing Contaminated Waste
Due to its classification as toxic to aquatic life, proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.[2][5]
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.[10]
-
-
Disposal Procedure:
-
Never dispose of this compound down the drain.
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in strict accordance with local, state, and federal regulations.[7]
-
Visualizing the PPE Workflow
To ensure a clear and logical approach to safety, the following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion
A deep respect for the materials we work with is a hallmark of a professional scientist. By understanding the specific hazards of this compound and implementing the detailed PPE and handling protocols outlined in this guide, you can effectively mitigate risks. This allows you to focus on your primary objective: advancing scientific discovery, safely and responsibly.
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- This compound Safety Inform
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- SAFETY D
- SAFETY D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
